molecular formula C11H16N2 B1280275 1-Phenylpiperidin-3-amine CAS No. 63921-21-1

1-Phenylpiperidin-3-amine

货号: B1280275
CAS 编号: 63921-21-1
分子量: 176.26 g/mol
InChI 键: OXQYZZQHIINDCG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Phenylpiperidin-3-amine is a useful research compound. Its molecular formula is C11H16N2 and its molecular weight is 176.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

1-phenylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-10-5-4-8-13(9-10)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQYZZQHIINDCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00457196
Record name 1-phenylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63921-21-1
Record name 1-phenylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylpiperidin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 1-Phenylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Phenylpiperidin-3-amine is a heterocyclic compound featuring a phenyl group attached to the nitrogen of a piperidine ring, with an amine group at the 3-position. The piperidine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. Based on the pharmacology of structurally similar compounds, it is hypothesized that this compound primarily acts as a modulator of monoamine neurotransmitter systems, particularly dopamine and serotonin receptors. Additionally, an anti-inflammatory mechanism is proposed based on findings for closely related molecules.

Inferred Pharmacological Profile

The primary mechanism of action of this compound is likely centered on its interaction with G-protein coupled receptors (GPCRs) of the dopaminergic and serotonergic systems. The phenylpiperidine moiety is a common feature in many centrally active agents.

Dopaminergic System Modulation

Structurally related compounds, such as 1-(3-phenylpropyl)piperidin-4-amine, are known to interact with dopamine transporters and receptors. It is inferred that this compound may exhibit affinity for dopamine D2-like receptors (D2, D3, D4), potentially acting as an agonist, partial agonist, or antagonist. Modulation of these receptors can significantly impact downstream signaling pathways, including the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels.

Serotonergic System Modulation

The phenylpiperidine and phenylpiperazine motifs are also prevalent in ligands for serotonin receptors. It is plausible that this compound interacts with various serotonin receptor subtypes, such as 5-HT1A and 5-HT2A. Such interactions could modulate mood, cognition, and behavior. The functional outcome of this interaction would depend on the specific receptor subtype and whether the compound acts as an agonist or antagonist.

Anti-Inflammatory Activity

A related compound, 1-(3-Phenylpropyl)piperidin-3-amine sulfate, has demonstrated potential anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), in macrophages.[1] This suggests a possible secondary mechanism of action for this compound involving the modulation of inflammatory pathways.

Quantitative Data for Structurally Related Compounds

The following tables summarize quantitative binding affinity (Ki) and functional activity (IC50/EC50) data for representative structural analogs of this compound. This data provides a basis for predicting the potential potency and selectivity of this compound.

Table 1: Binding Affinities (Ki, nM) of Phenylpiperidine/Phenylpiperazine Analogs at Dopamine Receptors

Compound/Analog ClassD2 Receptor (Ki, nM)D3 Receptor (Ki, nM)D4 Receptor (Ki, nM)Reference
Phenylpiperazine Derivatives86.7 - >10000.17 - 20>1000[2]
3-Phenylpiperidine Derivatives---[3]

Table 2: Functional Activity (IC50/EC50, nM) of Phenylpiperidine/Phenylpiperazine Analogs

Compound/Analog ClassAssayReceptorActivityValue (nM)Reference
Phenylpiperazine DerivativescAMP InhibitionD2Partial Agonist-[2]
Phenylpiperazine DerivativescAMP InhibitionD3Partial Agonist-[2]

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial for characterizing the mechanism of action of this compound, based on protocols used for its structural analogs.

Radioligand Binding Assay for Dopamine and Serotonin Receptors

Objective: To determine the binding affinity (Ki) of this compound for dopamine (e.g., D2, D3) and serotonin (e.g., 5-HT1A, 5-HT2A) receptors.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human receptor of interest (e.g., HEK293-D2R).

    • Harvest cells and homogenize in ice-cold Tris buffer (50 mM, pH 7.4).

    • Centrifuge the homogenate at 4°C, and resuspend the membrane pellet in fresh buffer.

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [3H]-Spiperone for D2 receptors), and varying concentrations of the unlabeled test compound (this compound).

    • Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a known competing ligand.

  • Filtration and Scintillation Counting:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for Gαi-Coupled Receptors

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of this compound at Gαi-coupled receptors like the D2 dopamine receptor.

Methodology:

  • Cell Culture and Plating:

    • Culture cells expressing the Gαi-coupled receptor of interest (e.g., CHO-D2R).

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with a serum-free medium.

    • Pre-treat the cells with varying concentrations of the test compound (this compound).

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • For antagonist testing, co-incubate the test compound with a known agonist.

    • Lyse the cells to release intracellular cAMP.

  • cAMP Quantification:

    • Measure the cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or LANCE).

  • Data Analysis:

    • Generate dose-response curves by plotting the cAMP concentration against the log concentration of the test compound.

    • For agonists, calculate the EC50 value (the concentration that produces 50% of the maximal response).

    • For antagonists, calculate the IC50 value (the concentration that inhibits 50% of the agonist-induced response).

TNF-α Release Assay in Macrophages

Objective: To assess the potential anti-inflammatory effects of this compound by measuring its impact on TNF-α release from activated macrophages.

Methodology:

  • Cell Culture and Differentiation:

    • Culture a macrophage-like cell line (e.g., RAW 264.7 or THP-1).

    • If using THP-1 cells, differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA).

  • Cell Treatment:

    • Pre-treat the macrophages with various concentrations of this compound for a specified period (e.g., 1-2 hours).

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and TNF-α production.

  • Sample Collection:

    • After the incubation period (e.g., 4-24 hours), collect the cell culture supernatant.

  • TNF-α Quantification:

    • Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.

  • Data Analysis:

    • Generate a standard curve using recombinant TNF-α.

    • Calculate the concentration of TNF-α in the samples.

    • Determine the IC50 value for the inhibition of TNF-α release by this compound.

Visualizations

Signaling Pathways

G_alpha_i_Signaling cluster_membrane Cell Membrane GPCR D2-like Receptor (Gαi-coupled) G_protein Gαiβγ GPCR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Ligand This compound (Agonist) Ligand->GPCR Binds G_alpha_i Gαi-GTP G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha_i->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) cAMP->PKA_active Activates Cellular_Response Decreased Cellular Response PKA_active->Cellular_Response

Caption: Inferred Gαi-coupled signaling pathway for this compound.

TNF_alpha_Pathway cluster_cell Macrophage TLR4 TLR4 NF_kB_Pathway NF-κB Signaling Cascade TLR4->NF_kB_Pathway Nucleus Nucleus NF_kB_Pathway->Nucleus Translocation TNF_alpha_mRNA TNF-α mRNA Nucleus->TNF_alpha_mRNA Transcription TNF_alpha_Gene TNF-α Gene TNF_alpha_Protein TNF-α Protein (secreted) TNF_alpha_mRNA->TNF_alpha_Protein Translation & Secretion LPS LPS LPS->TLR4 Activates Compound This compound Compound->NF_kB_Pathway Inhibits?

Caption: Postulated anti-inflammatory mechanism via TNF-α inhibition.

Experimental Workflows

Radioligand_Binding_Workflow start Start prep_membranes Prepare Receptor Membranes start->prep_membranes incubation Incubate Membranes with Radioligand & Test Compound prep_membranes->incubation filtration Filter to Separate Bound/Free Ligand incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (IC50 -> Ki) counting->analysis end End analysis->end

Caption: Workflow for Radioligand Binding Assay.

cAMP_Assay_Workflow start Start plate_cells Plate Receptor-Expressing Cells start->plate_cells treat_cells Treat with Test Compound & Forskolin plate_cells->treat_cells lyse_cells Lyse Cells treat_cells->lyse_cells quantify_cAMP Quantify cAMP (e.g., HTRF) lyse_cells->quantify_cAMP analysis Data Analysis (EC50 / IC50) quantify_cAMP->analysis end End analysis->end

Caption: Workflow for cAMP Functional Assay.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, a strong inference can be drawn from the extensive research on its structural analogs. The core mechanism is likely centered on the modulation of dopamine and serotonin receptors, with a potential for anti-inflammatory activity. The provided experimental protocols and comparative data serve as a robust framework for the future investigation and characterization of this compound. Further research, including comprehensive binding and functional screening, is necessary to definitively elucidate the pharmacological profile of this compound and validate its potential as a therapeutic agent.

References

The Enigmatic Biological Profile of 1-Phenylpiperidin-3-amine Enantiomers: A Technical Review of Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are continually exploring the vast chemical space of piperidine derivatives for novel therapeutic agents. The 1-phenylpiperidin-3-amine scaffold, with its chiral center, presents an intriguing target for stereoselective drug design. However, a comprehensive review of publicly available scientific literature reveals a significant gap in the characterization of the specific biological activities of the (R) and (S) enantiomers of this compound. As of 2013, the pharmacology of the parent compound, 3-phenylpiperidine, was noted as largely unreported, with research focusing primarily on its chemical synthesis.

This technical guide addresses this knowledge gap by providing an in-depth analysis of the biological activities of structurally related phenylpiperidine and aminopiperidine derivatives. By examining these analogues, we can infer potential biological targets and therapeutic applications for the enantiomers of this compound, offering a foundation for future research and development in this area.

Synthesis and Chiral Separation of Phenylpiperidine Derivatives

The synthesis of chiral piperidine derivatives is a critical step in evaluating their stereoselective biological activities. Various synthetic strategies have been employed for related compounds, which could be adapted for this compound.

A common approach involves the use of chiral starting materials or chiral auxiliaries to introduce stereoselectivity. For instance, the synthesis of chiral 3-(piperidin-3-yl)-1H-indole derivatives has been achieved through the N-alkylation of racemic piperidine precursors with a chiral reagent, followed by separation of the resulting diastereomers and subsequent removal of the chiral auxiliary.[1] Another method involves enzymatic kinetic resolution, where a transaminase enzyme can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the two enantiomers.

A general workflow for the synthesis and chiral separation of such compounds is outlined below:

G cluster_synthesis Racemic Synthesis cluster_separation Chiral Separation Start N-protected 3-piperidone Grignard Grignard Reaction (+ Phenylmagnesium bromide) Start->Grignard Elimination Elimination Reaction Grignard->Elimination Reduction Hydrogenation Reduction Elimination->Reduction Deprotection Removal of Protecting Group Reduction->Deprotection Racemate Racemic this compound Deprotection->Racemate Resolution Chiral Resolution (e.g., Chiral Acid, Enzymatic) Racemate->Resolution Enantiomers Separated Enantiomers Resolution->Enantiomers (R)-enantiomer (R)-enantiomer Enantiomers->(R)-enantiomer  (R) (S)-enantiomer (S)-enantiomer Enantiomers->(S)-enantiomer  (S)

Synthetic and Resolution Workflow

Biological Activities of Structurally Related Compounds

While direct data on this compound enantiomers is scarce, studies on related molecules provide valuable insights into their potential pharmacological profiles. The primary areas of activity appear to be centered around the central nervous system (CNS).

Receptor Binding Affinities

Derivatives of phenylpiperidine have shown affinity for a variety of receptors, including phencyclidine (PCP), opioid, and dopamine receptors. The stereochemistry of these molecules often plays a crucial role in their binding affinity and selectivity.

For example, in a study of enantiomeric 1-(1-phenyl-3-methylcyclohexyl)piperidines, a 40-fold difference in binding affinity for the PCP receptor was observed between the cis enantiomers.[2] Similarly, for diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides, certain isomers displayed high affinity and selectivity for the µ-opioid receptor.[3]

The structural similarity of this compound to known ligands for dopamine and serotonin receptors suggests that its enantiomers may also interact with these targets.[4]

Table 1: Receptor Binding Affinities of Selected Phenylpiperidine Derivatives

Compound ClassEnantiomer/IsomerReceptor TargetBinding Affinity (Ki, nM)Reference
1-(1-phenyl-3-methylcyclohexyl)piperidinescis-enantiomer 2aPCP-[2]
cis-enantiomer 2bPCP~3x less potent than PCP[2]
cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamidesIsomer 1bµ-opioidHigh[3]
Isomer 1cµ-opioidHigh[3]
Functional Activity and In Vivo Effects

The functional consequences of receptor binding are critical for understanding the therapeutic potential of a compound. For related phenylpiperidine derivatives, a range of in vivo effects have been observed, from analgesia to potential antipsychotic and anxiolytic properties.

In studies of highly potent opioid analgesics, specific enantiomers of N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide demonstrated potent µ-agonist activity in mouse vas deferens preparations and significant analgesic effects in mice.[3]

Furthermore, derivatives of 1-(3-Phenylpropyl)piperidin-3-amine have shown potential anxiolytic properties in rodent models, suggesting modulation of dopamine and serotonin systems.[4] More complex piperidine derivatives are also being investigated as agonists for the Trace Amine-Associated Receptor 1 (TAAR1), a target for novel antipsychotic agents.[5][6]

The potential signaling pathways that could be modulated by this compound enantiomers, based on the activities of related compounds, are depicted below.

G cluster_ligand This compound Enantiomer cluster_receptors Potential Receptor Targets cluster_pathways Downstream Signaling & Effects Ligand Ligand Dopamine_R Dopamine Receptors (e.g., D2, D3) Ligand->Dopamine_R Serotonin_R Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) Ligand->Serotonin_R Opioid_R Opioid Receptors (e.g., µ, δ, κ) Ligand->Opioid_R NMDA_R NMDA Receptors (PCP site) Ligand->NMDA_R AC Adenylyl Cyclase Dopamine_R->AC -/+ Serotonin_R->AC -/+ PLC Phospholipase C Serotonin_R->PLC + Opioid_R->AC - Ion_Channel Ion Channel Modulation NMDA_R->Ion_Channel Modulation Cellular_Response Cellular Response AC->Cellular_Response PLC->Cellular_Response Ion_Channel->Cellular_Response MAPK MAPK/ERK Pathway Behavioral_Outcome Behavioral Outcomes (Analgesia, Anxiolysis, etc.) MAPK->Behavioral_Outcome Cellular_Response->MAPK

Potential Signaling Pathways

Experimental Protocols for Key Assays

To facilitate further research into this compound enantiomers, detailed methodologies for key experiments cited for analogous compounds are provided below.

Receptor Binding Assays

Objective: To determine the affinity of the test compounds for specific receptor targets.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or specific brain regions) are prepared by homogenization and centrifugation.

  • Incubation: A fixed concentration of a radiolabeled ligand specific for the receptor is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Behavioral Assays (e.g., Rodent Model of Anxiety)

Objective: To assess the anxiolytic-like effects of the test compounds.

Example Protocol (Elevated Plus Maze):

  • Apparatus: The elevated plus maze consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.

  • Acclimatization: Rodents (e.g., mice or rats) are allowed to acclimate to the testing room for at least one hour before the experiment.

  • Drug Administration: The test compound or vehicle is administered to the animals at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).

  • Testing: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (e.g., 5 minutes).

  • Data Collection: The time spent in the open arms and the number of entries into the open and closed arms are recorded using a video tracking system.

  • Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Conclusion and Future Directions

The biological activity of the enantiomers of this compound remains a largely unexplored area of medicinal chemistry. Based on the analysis of structurally related compounds, it is plausible that these enantiomers will exhibit stereoselective activity at various CNS receptors, including dopamine, serotonin, opioid, and NMDA receptors. The potential for these compounds to act as analgesics, anxiolytics, or antipsychotics warrants further investigation.

Future research should focus on the following:

  • Enantioselective Synthesis: Development of an efficient and scalable synthesis to obtain the pure (R) and (S) enantiomers of this compound.

  • In Vitro Profiling: Comprehensive screening of the enantiomers against a broad panel of CNS receptors and transporters to identify their primary molecular targets.

  • Functional Assays: Characterization of the functional activity of the enantiomers at their identified targets (e.g., agonist, antagonist, or modulator).

  • In Vivo Studies: Evaluation of the pharmacological effects of the individual enantiomers in relevant animal models to determine their therapeutic potential and side-effect profiles.

By systematically exploring the stereoselective pharmacology of this compound, the scientific community can unlock the potential of this scaffold for the development of novel and improved therapeutics for a range of neurological and psychiatric disorders.

References

The Phenylpiperidine Scaffold and its Interaction with Dopamine Receptors: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the interaction between compounds featuring a phenylpiperidine core structure and dopamine receptors. Due to a lack of specific data for 1-Phenylpiperidin-3-amine, this document will focus on the broader class of phenylpiperidine derivatives and their pharmacological profiles at dopamine D2-like receptors, drawing upon publicly available research to detail binding affinities, functional activities, and the underlying signaling pathways.

Introduction

Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in regulating a multitude of neurological processes, including motor control, motivation, cognition, and reward.[1][2] They are broadly categorized into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[3][4] The D2-like receptors, in particular, are significant targets for therapeutic intervention in various neuropsychiatric disorders such as schizophrenia and Parkinson's disease.[5][6] The phenylpiperidine scaffold is a key pharmacophore found in numerous centrally acting agents, and its derivatives have been extensively investigated for their potential to modulate dopamine receptor activity.

Dopamine Receptor Signaling Pathways

The interaction of a ligand with a dopamine receptor initiates a cascade of intracellular signaling events. The specific pathway activated is dependent on the receptor subtype and the nature of the ligand (agonist, antagonist, or partial agonist).

D1-like Receptor Signaling

D1-like receptors (D1 and D5) are predominantly coupled to the Gαs/olf family of G proteins.[3][7] Agonist binding to these receptors leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[8] This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the protein phosphatase-1 inhibitor DARPP-32.[3][7] The activation of this cascade ultimately modulates neuronal excitability and gene expression.[8]

D1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol D1R D1 Receptor AC Adenylyl Cyclase D1R->AC Gαs/olf cAMP cAMP AC->cAMP PKA PKA cAMP->PKA DARPP32 DARPP-32 PKA->DARPP32 P Downstream Downstream Effectors PKA->Downstream P PP1 PP1 DARPP32->PP1 Inhibition Agonist D1 Agonist Agonist->D1R

Diagram 1: D1-like receptor signaling pathway.
D2-like Receptor Signaling

Conversely, D2-like receptors (D2, D3, and D4) are primarily coupled to Gαi/o proteins.[1][3] Agonist stimulation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and reduced PKA activity.[8][9] Beyond the canonical cAMP pathway, D2-like receptors can also modulate other signaling cascades. The release of Gβγ subunits following G protein activation can influence the activity of various ion channels and enzymes, including phospholipases and MAP kinases.[7] Furthermore, D2 receptor activation can trigger G protein-independent signaling through the recruitment of β-arrestin.[9]

D2_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol D2R D2 Receptor AC Adenylyl Cyclase D2R->AC Gαi/o Gbg Gβγ D2R->Gbg bArrestin β-Arrestin D2R->bArrestin cAMP cAMP AC->cAMP PKA PKA cAMP->PKA IonChannels Ion Channels Gbg->IonChannels MAPK MAPK Pathway Gbg->MAPK Internalization Receptor Internalization bArrestin->Internalization Agonist D2 Agonist Agonist->D2R

Diagram 2: D2-like receptor signaling pathways.

Quantitative Data on Phenylpiperidine Derivatives

The following tables summarize the binding affinities (Ki) and functional activities (EC50/IC50) of various phenylpiperidine and phenylpiperazine derivatives at human dopamine receptors. It is important to note that these are distinct molecules from this compound, but they provide insight into the structure-activity relationships of the broader chemical class.

Table 1: Binding Affinities (Ki, nM) of Phenylpiperazine and Phenylpiperidine Derivatives at Human Dopamine Receptors

CompoundD2 Ki (nM)D3 Ki (nM)D2/D3 SelectivityReference
LS-3-134>1500.17>882[10]
WC10--42-fold D3 vs D2[11]
WC26--51-fold D3 vs D2[11]
WC44--23-fold D3 vs D2[11]
Compound 6a--~500-fold D3 vs D2[12]
Compound 6<10<105.4[13]
Compound 7<10<1056[13]
Compound 8<10<10-[13]
Compound 9<10<10-[13]
Compound 10<10<10-[13]
Compound 25--122[13]
Compound 26--83[13]
Compound 32-<45<21[13]
Compound 33-<45<21[13]
Compound 34-<45<21[13]
Compound 35-<45<21[13]
Compound 36-<45<21[13]

Table 2: Functional Activity of Phenylpiperazine and Phenylpiperidine Derivatives at Human Dopamine Receptors

CompoundReceptorAssay TypeActivityValueEfficacyReference
LS-3-134D2Adenylyl Cyclase InhibitionPartial Agonist-29%[14]
LS-3-134D3Adenylyl Cyclase InhibitionPartial Agonist-35%[10][14]
WC10D2Adenylyl Cyclase InhibitionWeak Partial Agonist-30-35%[11]
WC10D3Adenylyl Cyclase InhibitionWeak Partial Agonist/Antagonist-20%[11]
WC26D2Adenylyl Cyclase InhibitionWeak Partial Agonist-30-35%[11]
WC44D2Adenylyl Cyclase InhibitionWeak Partial Agonist-30-35%[11]
Compound 3D3-Partial AgonistEC50 = 9.8 nM36%[15]
Compound 3D3-AntagonistIC50 = 38 nM82.7% Inhibition[15]
Compound 7eD3Adenylyl Cyclase Inhibition & β-arrestinAntagonist--[10]
Compound 6dD3Adenylyl Cyclase Inhibition & β-arrestinAntagonist--[10]

Experimental Protocols

Radioligand Binding Assay

Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor.[16] This is typically achieved through a competitive binding experiment where the unlabeled test compound competes with a radiolabeled ligand for binding to the receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Preparation Incubation Incubation Membrane->Incubation Radioligand Radioligand Dilution Radioligand->Incubation TestCompound Test Compound Dilution TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Drying Filter Drying Washing->Drying Counting Scintillation Counting Drying->Counting DataProcessing Calculate Specific Binding Counting->DataProcessing Ki Calculate Ki DataProcessing->Ki

Diagram 3: Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Crude membrane fractions are prepared from cells or tissues expressing the dopamine receptor of interest.[4][16] This typically involves homogenization of the tissue or cells in a cold lysis buffer, followed by a series of centrifugation steps to isolate the membrane pellet.[17] The final pellet is resuspended in an appropriate buffer.[17]

  • Assay Setup: The assay is usually performed in a 96-well plate.[17] To each well, the following are added: the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]spiperone for D2/D3 receptors), and varying concentrations of the unlabeled test compound.[17][18] Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled ligand.[16]

  • Incubation: The plate is incubated for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 30°C) to allow the binding to reach equilibrium.[16][17]

  • Termination and Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding).[16][17] This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[16][17]

  • Radioactivity Measurement: The filters are dried, and the radioactivity retained on them is measured using a scintillation counter.[16][17]

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding.[16] The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki), which represents the affinity of the compound for the receptor, is then calculated from the IC50 value using the Cheng-Prusoff equation.[17]

Functional Assay: cAMP Measurement

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or partial agonist at a receptor. For D2-like receptors, which are coupled to Gαi/o, a common functional assay measures the inhibition of adenylyl cyclase activity, and thus the reduction of intracellular cAMP levels.[9][19]

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_assay_proc Assay Procedure cluster_detection Detection & Analysis CellCulture Cell Culture (e.g., CHO, HEK293) CellPlating Cell Plating (96-well plate) CellCulture->CellPlating CompoundAddition Add Test Compound CellPlating->CompoundAddition Forskolin Stimulate with Forskolin CompoundAddition->Forskolin Incubation Incubation Forskolin->Incubation Lysis Cell Lysis Incubation->Lysis cAMPDetection cAMP Detection (e.g., HTRF, AlphaScreen) Lysis->cAMPDetection DataAnalysis Data Analysis (EC50/IC50) cAMPDetection->DataAnalysis

Diagram 4: Workflow for a cAMP functional assay.

Methodology:

  • Cell Culture and Plating: Cells stably expressing the dopamine receptor of interest (e.g., CHO or HEK293 cells) are cultured and seeded into 96- or 384-well plates.[9]

  • Compound Treatment: The cells are treated with varying concentrations of the test compound. For antagonist testing, cells are pre-incubated with the antagonist before the addition of an agonist.

  • Adenylyl Cyclase Stimulation: To measure the inhibitory effect of D2-like receptor activation, intracellular cAMP levels are first stimulated using an adenylyl cyclase activator such as forskolin.[9][20]

  • Incubation: The cells are incubated for a defined period to allow for changes in cAMP levels.

  • Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP concentration is measured. This can be done using various detection methods, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.[20]

  • Data Analysis: For agonists, the concentration that produces 50% of the maximal response (EC50) is determined. For antagonists, the concentration that inhibits 50% of the agonist response (IC50) is calculated. The intrinsic activity (efficacy) of an agonist is determined by comparing its maximal effect to that of a full agonist.

Conclusion

The phenylpiperidine scaffold represents a versatile platform for the design of potent and selective ligands for dopamine receptors. The available data on various derivatives highlight the potential to modulate binding affinity and functional activity through structural modifications. The experimental protocols detailed in this guide provide a framework for the comprehensive pharmacological characterization of novel compounds targeting these critical central nervous system receptors. Further investigation into the structure-activity relationships of this chemical class will undoubtedly contribute to the development of improved therapeutics for a range of neurological and psychiatric disorders.

References

Neuropharmacological Effects of 1-Phenylpiperidine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuropharmacological effects of 1-phenylpiperidine derivatives, a versatile class of compounds with significant therapeutic potential and diverse mechanisms of action within the central nervous system (CNS). This document details their interactions with key molecular targets, including opioid receptors, the N-methyl-D-aspartate (NMDA) receptor, and the dopamine transporter (DAT). It also provides detailed experimental protocols for the characterization of these interactions and visualizes the associated signaling pathways.

Core Pharmacological Targets and Structure-Activity Relationships

1-Phenylpiperidine derivatives exhibit a broad spectrum of pharmacological activities by targeting several key proteins involved in neurotransmission. The substitution patterns on both the phenyl and piperidine rings are crucial in determining the affinity and selectivity for these targets.

Opioid Receptor Modulation

A significant number of 1-phenylpiperidine derivatives act as potent modulators of opioid receptors, particularly the mu-opioid receptor (MOR), leading to analgesic effects. The 4-phenylpiperidine scaffold is a common feature in many synthetic opioids. Structure-activity relationship (SAR) studies have demonstrated that modifications at the piperidine nitrogen and the 4-position of the piperidine ring significantly influence binding affinity and efficacy.

Table 1: Binding Affinities (Ki) of 1-Phenylpiperidine Derivatives at Opioid Receptors

CompoundN-Substituent4-Position SubstituentMOR Ki (nM)KOR Ki (nM)DOR Ki (nM)Reference
FentanylPhenethylN-phenylpropanamide0.341813[1]
MeperidineMethylEthoxycarbonyl22023004100[1]
JDTic(3R)-7-hydroxy-THIQ-carboxamide(3R,4R)-dimethyl-4-(3-hydroxyphenyl)1.530.4310.6[2]
AT-076(R)-1-((3-hydroxyphenyl)(phenyl)methyl)H---[2]

Note: This table is a compilation of data from multiple sources and experimental conditions may vary.

NMDA Receptor Antagonism

Certain 1-phenylpiperidine derivatives act as antagonists at the NMDA receptor, a key player in excitatory neurotransmission, synaptic plasticity, and excitotoxicity. These compounds often bind to the phencyclidine (PCP) site within the ion channel of the receptor.

Table 2: Inhibitory Potency (IC50) of 1-Phenylpiperidine Derivatives at the NMDA Receptor

CompoundStructureIC50 (µM)Experimental ConditionReference
Phencyclidine (PCP)1-(1-phenylcyclohexyl)piperidine0.25[3H]MK-801 binding[3]
EphenidineN-ethyl-1,2-diphenylethylamine--

Note: Comprehensive tabular data for a series of 1-phenylpiperidine derivatives at the NMDA receptor is limited in the readily available literature.

Dopamine Transporter Inhibition

The dopamine transporter (DAT) is another important target for 1-phenylpiperidine derivatives. Inhibition of DAT leads to an increase in extracellular dopamine levels, which is associated with stimulant and reinforcing effects.

Table 3: Inhibitory Potency (IC50/Ki) of 1-Phenylpiperidine Derivatives at the Dopamine Transporter

CompoundN-Substituent4-Position SubstituentDAT IC50/Ki (nM)Reference
GBR 12909 analogue (5d)Benzyl-4-cyano2-(diphenylmethoxy)ethyl3.7 (IC50)[4]
GBR 12909 analogue (21a)Benzyl2-(diphenylamino)ethyl19.7 (IC50)[4]
MPP+Methyl (pyridinium)Phenyl1000 (IC50)[5]
N-methyl-4-phenylpiperidineMethylPhenyl<10000[5]

Note: This table is a compilation of data from multiple sources and experimental conditions may vary.

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the neuropharmacological effects of 1-phenylpiperidine derivatives.

Radioligand Binding Assay for Opioid Receptors

This protocol describes a competitive binding assay to determine the affinity of a test compound for the mu-opioid receptor using [3H]DAMGO as the radioligand.[6][7][8][9]

Materials:

  • HEK293 cells stably expressing the human mu-opioid receptor (hMOR)

  • [3H]DAMGO (a selective MOR agonist radioligand)

  • Test 1-phenylpiperidine derivative

  • Naloxone (a non-selective opioid antagonist for determining non-specific binding)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation:

    • Culture HEK-hMOR cells to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in binding buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup (in triplicate in a 96-well plate):

    • Total Binding: 50 µL of binding buffer, 50 µL of [3H]DAMGO (at a concentration near its Kd), and 100 µL of membrane preparation.

    • Non-specific Binding (NSB): 50 µL of 10 µM naloxone, 50 µL of [3H]DAMGO, and 100 µL of membrane preparation.

    • Competition Binding: 50 µL of the test 1-phenylpiperidine derivative at various concentrations, 50 µL of [3H]DAMGO, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the NSB from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Assay Setup cluster_analysis Data Analysis CellCulture Culture hMOR-expressing cells Homogenization Homogenize cells CellCulture->Homogenization Centrifugation Centrifuge to pellet membranes Homogenization->Centrifugation Resuspension Resuspend in Binding Buffer Centrifugation->Resuspension TotalBinding Total Binding Wells Resuspension->TotalBinding Add Membranes NSB Non-specific Binding Wells Resuspension->NSB Competition Competition Binding Wells Resuspension->Competition Incubation Incubate Plate (25°C, 60 min) Competition->Incubation Filtration Filtration & Washing Counting Scintillation Counting Filtration->Counting Calculation Calculate IC50 & Ki Counting->Calculation Incubation->Filtration

Caption: Workflow for a competitive radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptors

This protocol describes the whole-cell patch-clamp technique to measure the effect of a 1-phenylpiperidine derivative on NMDA receptor-mediated currents in cultured neurons or brain slices.[10][11][12][13]

Materials:

  • Cultured neurons or acute brain slices

  • Artificial cerebrospinal fluid (aCSF) for brain slices or external solution for cultured neurons. For isolating NMDA currents, this solution should be Mg2+-free and contain antagonists for AMPA and GABA receptors (e.g., CNQX and picrotoxin).

  • Internal solution for the patch pipette (e.g., Cesium-based to block K+ channels).

  • Test 1-phenylpiperidine derivative

  • NMDA and glycine (co-agonist)

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries for pulling patch pipettes

Procedure:

  • Preparation:

    • Prepare acute brain slices or culture neurons on coverslips.

    • Place the preparation in the recording chamber on the microscope stage and perfuse with the external solution.

  • Establishing a Whole-Cell Recording:

    • Pull a patch pipette with a resistance of 3-7 MΩ and fill it with the internal solution.

    • Approach a neuron with the pipette while applying positive pressure.

    • Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell membrane at a holding potential of -70 mV.

    • Apply a solution containing NMDA and glycine to evoke an inward current.

    • After establishing a stable baseline current, co-apply the test 1-phenylpiperidine derivative at various concentrations with the NMDA/glycine solution.

    • Record the inhibition of the NMDA-evoked current at each concentration.

  • Data Analysis:

    • Measure the peak amplitude of the NMDA-evoked current in the absence and presence of the test compound.

    • Plot the percentage of current inhibition as a function of the antagonist concentration.

    • Fit the data with a logistic function to determine the IC50 value.

Experimental Workflow for Whole-Cell Patch-Clamp

G cluster_prep Preparation cluster_recording Recording cluster_data Data Acquisition & Analysis SlicePrep Prepare Brain Slice/Neuron Culture PlaceInChamber Place in Recording Chamber SlicePrep->PlaceInChamber FormSeal Form Gigaohm Seal PlaceInChamber->FormSeal PullPipette Pull & Fill Patch Pipette PullPipette->FormSeal GoWholeCell Establish Whole-Cell Configuration FormSeal->GoWholeCell EvokeCurrent Evoke NMDA Current GoWholeCell->EvokeCurrent ApplyDrug Apply Test Compound EvokeCurrent->ApplyDrug RecordInhibition Record Current Inhibition ApplyDrug->RecordInhibition AnalyzeIC50 Calculate IC50 RecordInhibition->AnalyzeIC50

Caption: Workflow for whole-cell patch-clamp electrophysiology.

In Vivo Microdialysis for Dopamine Measurement

This protocol describes the use of in vivo microdialysis to measure changes in extracellular dopamine levels in a specific brain region (e.g., the striatum) of a freely moving rat following the administration of a 1-phenylpiperidine derivative.[14][15][16]

Materials:

  • Male Sprague-Dawley rat

  • Stereotaxic apparatus

  • Microdialysis probe and guide cannula

  • Perfusion pump and fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • Test 1-phenylpiperidine derivative

  • HPLC system with electrochemical detection (HPLC-ED)

  • Anesthetics

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Surgically expose the skull and drill a hole over the target brain region.

    • Implant the guide cannula to the desired coordinates and secure it with dental cement.

    • Allow the animal to recover for at least 48 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, place the rat in a freely moving setup.

    • Insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a slow flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period to obtain a stable baseline of dopamine.

    • Collect baseline dialysate samples (e.g., every 20 minutes).

    • Administer the test 1-phenylpiperidine derivative (e.g., via intraperitoneal injection).

    • Continue collecting dialysate samples for several hours post-administration.

  • Dopamine Analysis by HPLC-ED:

    • Inject a small volume of each dialysate sample into the HPLC-ED system.

    • Separate dopamine from other components using a reverse-phase column.

    • Detect and quantify dopamine levels using the electrochemical detector.

  • Data Analysis:

    • Calculate the dopamine concentration in each sample based on a standard curve.

    • Express the results as a percentage change from the baseline dopamine levels.

Experimental Workflow for In Vivo Microdialysis

G cluster_surgery Surgery cluster_dialysis Microdialysis cluster_analysis Analysis Anesthetize Anesthetize Rat ImplantCannula Implant Guide Cannula Anesthetize->ImplantCannula Recover Allow Recovery ImplantCannula->Recover InsertProbe Insert Microdialysis Probe Recover->InsertProbe CollectBaseline Collect Baseline Samples InsertProbe->CollectBaseline AdministerDrug Administer Test Compound CollectBaseline->AdministerDrug CollectPostDrug Collect Post-Drug Samples AdministerDrug->CollectPostDrug HPLCanalysis HPLC-ED Analysis CollectPostDrug->HPLCanalysis QuantifyDA Quantify Dopamine HPLCanalysis->QuantifyDA AnalyzeChanges Analyze % Change from Baseline QuantifyDA->AnalyzeChanges

Caption: Workflow for in vivo microdialysis experiment.

Signaling Pathways

The neuropharmacological effects of 1-phenylpiperidine derivatives are mediated through their interaction with specific signaling pathways.

Mu-Opioid Receptor Signaling

Activation of the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR), by a 1-phenylpiperidine agonist initiates a cascade of intracellular events.[17][18][19] The receptor couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, which in turn decreases cyclic AMP (cAMP) levels. The Gβγ subunit can also directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). These events collectively lead to neuronal hyperpolarization and reduced neurotransmitter release, underlying the analgesic effects.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular MOR Mu-Opioid Receptor G_protein Gi/o Protein MOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits GIRK GIRK Channel G_protein->GIRK activates VGCC VGCC G_protein->VGCC inhibits K_ion K+ GIRK->K_ion efflux Ca_ion Ca2+ VGCC->Ca_ion influx blocked ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA PKA cAMP->PKA activates Hyperpolarization Hyperpolarization K_ion->Hyperpolarization NeurotransmitterRelease Reduced Neurotransmitter Release Ca_ion->NeurotransmitterRelease Agonist 1-Phenylpiperidine Agonist Agonist->MOR binds

Caption: Mu-Opioid Receptor Signaling Pathway.

NMDA Receptor Signaling

NMDA receptors are ionotropic glutamate receptors that, upon activation by glutamate and a co-agonist (glycine or D-serine), allow the influx of Ca2+ into the neuron. This calcium influx acts as a second messenger, activating a variety of downstream signaling cascades involving kinases such as CaMKII and protein kinase C (PKC), and transcription factors like CREB, ultimately leading to changes in gene expression and synaptic plasticity.[20][21][22][23] 1-Phenylpiperidine antagonists that block the NMDA receptor channel prevent this Ca2+ influx and the subsequent downstream signaling.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular NMDAR NMDA Receptor Ca2_ion Ca2+ NMDAR->Ca2_ion influx CaMKII CaMKII Ca2_ion->CaMKII activates PKC PKC Ca2_ion->PKC activates CREB CREB CaMKII->CREB phosphorylates PKC->CREB GeneExpression Gene Expression CREB->GeneExpression regulates SynapticPlasticity Synaptic Plasticity GeneExpression->SynapticPlasticity Glutamate Glutamate Glutamate->NMDAR binds Glycine Glycine Glycine->NMDAR binds Antagonist 1-Phenylpiperidine Antagonist Antagonist->NMDAR blocks G cluster_membrane Cell Membrane cluster_intracellular Intracellular DAT_surface Dopamine Transporter (Surface) DAT_internal Dopamine Transporter (Internalized) DAT_surface->DAT_internal Dopamine_int Intracellular Dopamine DAT_surface->Dopamine_int reuptake PKC_pathway PKC Signaling PKC_pathway->DAT_surface promotes internalization Endosome Endosome DAT_internal->Endosome Endosome->DAT_surface recycling Dopamine_ext Extracellular Dopamine Dopamine_ext->DAT_surface binds Inhibitor 1-Phenylpiperidine Inhibitor Inhibitor->DAT_surface blocks

References

In Vitro Anti-inflammatory Properties of 1-Phenylpiperidin-3-amine and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The burden of chronic inflammatory diseases necessitates the continued exploration of novel therapeutic agents. Phenylpiperidine derivatives have emerged as a promising class of compounds with a diverse range of pharmacological activities, including significant potential for anti-inflammatory applications.[1][2] This technical guide focuses on the in vitro evaluation of the anti-inflammatory properties of 1-Phenylpiperidin-3-amine and its related analogs. While direct experimental data for this compound is limited in the public domain, this document outlines the key experimental protocols and signaling pathways relevant to assessing its potential as an anti-inflammatory agent, drawing upon findings from related phenylpiperidine compounds.

One such derivative, 1-(3-Phenylpropyl)piperidin-3-amine sulfate, has demonstrated the ability to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha, in in vitro studies, suggesting its potential for treating chronic inflammatory conditions.[3] The structural similarity of this compound to compounds with known anti-inflammatory effects warrants a thorough investigation of its properties. This guide provides a framework for such an investigation, detailing the methodologies for crucial in vitro assays and the visualization of key signaling pathways.

Key In Vitro Anti-inflammatory Assays

The evaluation of a compound's anti-inflammatory potential in vitro typically involves a battery of assays targeting different aspects of the inflammatory cascade. These include the inhibition of inflammatory mediators like nitric oxide (NO) and prostaglandins, as well as the modulation of pro-inflammatory cytokine production.

Quantitative Data Summary

The following tables provide a representative summary of the quantitative data that would be generated from the in vitro assays described in this guide. The data presented here is illustrative and based on findings for related phenylpiperidine derivatives.

Table 1: Nitric Oxide (NO) Inhibition

CompoundConcentration (µM)NO Inhibition (%)IC50 (µM)
This compound1Data not availableData not available
10Data not available
50Data not available
Positive Control (e.g., L-NAME)100Data available in literatureData available in literature

Table 2: Cyclooxygenase (COX) Enzyme Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compoundData not availableData not availableData not available
Celecoxib (Positive Control)Data available in literatureData available in literatureData available in literature

Table 3: Pro-inflammatory Cytokine Inhibition in LPS-stimulated Macrophages

Compound (Concentration)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
This compound (10 µM)Data not availableData not availableData not available
1-(3-Phenylpropyl)piperidin-3-amine sulfateInhibits TNF-α production[3]Data not availableData not available
Dexamethasone (Positive Control)Data available in literatureData available in literatureData available in literature

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of a compound's anti-inflammatory activity. The following sections describe the methodologies for the key in vitro assays.

Nitric Oxide (NO) Inhibition Assay

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 × 10^5 cells/mL and allowed to adhere overnight.[4]

  • Compound Treatment: The cells are pre-treated with various concentrations of this compound or a positive control (e.g., L-NAME) for 1 hour.

  • LPS Stimulation: Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) to induce NO production and incubated for 24 hours.

  • Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[5] The absorbance is measured at approximately 540 nm.

  • Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells to the untreated, LPS-stimulated control wells. The IC50 value is determined from the dose-response curve.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to selectively inhibit the COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.

Methodology:

  • Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.

  • Assay Buffer: A suitable assay buffer (e.g., Tris-HCl) containing a cofactor solution is prepared.

  • Compound Incubation: The test compound (this compound) at various concentrations is pre-incubated with the COX-1 or COX-2 enzyme for a specified time.

  • Substrate Addition: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available enzyme immunoassay (EIA) kit.

  • Calculation: The percentage of COX-1 and COX-2 inhibition is calculated, and the IC50 values are determined. The selectivity index is calculated as the ratio of COX-1 IC50 to COX-2 IC50.[6][7]

Pro-inflammatory Cytokine Assay

This assay measures the effect of a compound on the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in stimulated immune cells.

Methodology:

  • Cell Culture and Stimulation: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1 are cultured and differentiated into macrophages.[8][9] The cells are then stimulated with LPS to induce cytokine production.

  • Compound Treatment: The cells are treated with different concentrations of this compound prior to or concurrently with LPS stimulation.

  • Cytokine Quantification: The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[10]

  • Data Analysis: The percentage inhibition of each cytokine is calculated by comparing the concentrations in the treated wells to the untreated, LPS-stimulated control wells.

Signaling Pathway Visualization

Understanding the molecular mechanisms underlying the anti-inflammatory effects of a compound is crucial. The following diagrams, created using the DOT language, illustrate a general experimental workflow and a key inflammatory signaling pathway.

G cluster_workflow General Experimental Workflow for In Vitro Anti-inflammatory Screening A Compound Synthesis (this compound) D Compound Treatment A->D G COX Enzyme Inhibition Assay A->G B Cell Culture (e.g., RAW 264.7, THP-1) B->D C LPS Stimulation E Nitric Oxide (NO) Inhibition Assay C->E F Cytokine Production Assay (ELISA) C->F D->C H Data Analysis (IC50, % Inhibition) E->H F->H G->H

Caption: A generalized workflow for screening the in vitro anti-inflammatory activity of a test compound.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses.[11][12][13] Many anti-inflammatory drugs exert their effects by inhibiting this pathway.

G cluster_nfkb Simplified NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Genes activates Compound This compound (Potential Inhibitor) Compound->IKK potential inhibition

Caption: The NF-κB signaling cascade, a potential target for anti-inflammatory compounds.

While further experimental investigation is required to fully elucidate the anti-inflammatory profile of this compound, the methodologies and frameworks presented in this technical guide provide a comprehensive approach for its in vitro evaluation. The promising activity of related phenylpiperidine derivatives suggests that this compound class holds significant potential for the development of novel anti-inflammatory therapeutics. The detailed protocols for assessing nitric oxide inhibition, cyclooxygenase activity, and pro-inflammatory cytokine production, coupled with an understanding of key signaling pathways like NF-κB, will enable researchers to systematically characterize the anti-inflammatory properties of this compound and its analogs. Future studies should focus on generating robust quantitative data for this specific compound to ascertain its therapeutic potential.

References

The Structure-Activity Relationship of 1-Phenylpiperidine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds that interact with a variety of physiological targets. This technical guide focuses on the structure-activity relationship (SAR) of 1-phenylpiperidine analogs, with a particular emphasis on their interactions with dopamine and serotonin receptors, which are critical targets in the development of therapeutics for central nervous system (CNS) disorders. While the initial focus of this guide was intended to be on 1-phenylpiperidin-3-amine analogs, a comprehensive review of the scientific literature revealed a scarcity of systematic SAR studies on this specific scaffold. In contrast, a wealth of data is available for the closely related class of N-phenylpiperazine derivatives. Therefore, to provide a detailed and data-rich resource, this guide will primarily focus on the well-documented SAR of N-phenylpiperazine analogs as ligands for dopamine D2/D3 and serotonin 5-HT1A receptors. The principles and methodologies described herein can serve as a valuable framework for the design and evaluation of novel this compound analogs.

Core Scaffold and Pharmacophoric Features

The N-phenylpiperazine moiety is a key pharmacophore that imparts affinity for a range of G-protein coupled receptors (GPCRs), including dopaminergic and serotonergic subtypes. The core structure consists of a phenyl ring directly attached to a piperazine nitrogen. The key structural elements that are typically varied to modulate pharmacological activity include:

  • Substituents on the Phenyl Ring (R1): The nature, position, and size of substituents on the phenyl ring significantly influence receptor affinity and selectivity.

  • The Linker (X): A linker moiety is often introduced at the N4 position of the piperazine ring, connecting it to a terminal chemical group. The length, rigidity, and chemical nature of this linker are critical for optimal receptor interaction.

  • The Terminal Group (R2): The chemical entity at the end of the linker plays a crucial role in interacting with specific subpockets of the receptor binding site, often determining selectivity and functional activity (agonist, antagonist, or partial agonist).

Structure-Activity Relationships at Dopamine D2/D3 Receptors

N-phenylpiperazine analogs have been extensively explored as ligands for the dopamine D2 and D3 receptors, which are key targets for antipsychotic medications and treatments for substance abuse. Achieving selectivity for the D3 receptor over the highly homologous D2 receptor is a major goal to potentially reduce the extrapyramidal side effects associated with D2 receptor blockade.

Phenyl Ring Substitutions (R1)
  • 2-Methoxy Group: The presence of a methoxy group at the 2-position of the phenyl ring is a common feature in many high-affinity D2/D3 ligands.

  • 2,3-Dichloro Substitution: Analogs bearing a 2,3-dichloro substitution pattern on the phenyl ring often exhibit high affinity for the D3 receptor.

  • Electron-Withdrawing Groups: Introduction of electron-withdrawing groups, such as a trifluoromethyl group at the 3-position, can enhance D3 receptor selectivity.

Linker (X) and Terminal Group (R2) Modifications

A common strategy to achieve D3 selectivity involves the use of a four-carbon (butyl) linker terminating in a bulky aromatic amide or imide group. This "bitopic" binding mode allows the N-phenylpiperazine core to occupy the orthosteric binding pocket, while the extended tail interacts with a secondary, more variable "exosite" on the D3 receptor.

Table 1: In Vitro Binding Affinities (Ki) of N-Phenylpiperazine Analogs at Human Dopamine D2 and D3 Receptors

Compound IDR1 (Phenyl Substitution)Linker and Terminal Group (X-R2)D2 Ki (nM)D3 Ki (nM)D2/D3 Selectivity Ratio
1 2-OCH3Butyl-amide of 4-(thien-3-yl)benzamide>10001.4>714
2 2,3-diClButyl-amide of 4-(thien-3-yl)benzamide530.959
3 2-FButyl-amide of 4-(thiazol-4-yl)benzamide>10002.5>400
4 2-OCH3Butyl-amide of 4-cyanobenzamide400.3133
5 3-CF3Butyl-amide of 4-cyanobenzamide280556

Note: The data presented in this table is a compilation from various sources and is intended for comparative purposes. Absolute values may vary depending on the specific experimental conditions.

Structure-Activity Relationships at Serotonin 5-HT1A Receptors

The serotonin 5-HT1A receptor is a well-established target for anxiolytic and antidepressant drugs. Many N-phenylpiperazine derivatives exhibit high affinity for this receptor, often as partial agonists.

Phenyl Ring Substitutions (R1)

Similar to dopamine receptors, substitutions on the phenyl ring influence 5-HT1A receptor affinity. Ortho-substituents are generally well-tolerated.

Linker (X) and Terminal Group (R2) Modifications

For 5-HT1A receptor ligands, the linker is often a simple alkyl chain (e.g., propyl or butyl) connecting the piperazine to a terminal imide or other heterocyclic group.

Table 2: In Vitro Binding Affinities (Ki) of N-Phenylpiperazine Analogs at the Human Serotonin 5-HT1A Receptor

Compound IDR1 (Phenyl Substitution)Linker and Terminal Group (X-R2)5-HT1A Ki (nM)
6 2-FPropyl-N-butyl-4-phenyl-1-piperazine67.8
7 2-FPropyl-4-(thien-3-yl)benzamide199
8 2-FPropyl-4-(thiazol-4-yl)benzamide14.3

Note: The data presented in this table is a compilation from various sources and is intended for comparative purposes. Absolute values may vary depending on the specific experimental conditions.

Experimental Protocols

Radioligand Competition Binding Assay for D2 and D3 Receptors

This protocol describes a standard method for determining the binding affinity (Ki) of test compounds for dopamine D2 and D3 receptors.

Materials:

  • Cell Membranes: Membranes from HEK-293 cells stably expressing human D2 or D3 dopamine receptors.

  • Radioligand: [³H]Spiperone or [¹²⁵I]Iodoazidobenzamide (IABN).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Non-specific Binding Control: A high concentration of a known D2/D3 antagonist (e.g., 10 µM haloperidol).

  • Test Compounds: Serial dilutions of the 1-phenylpiperidine analogs.

  • Filtration Apparatus: 96-well filter plates with glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation Counter and Scintillation Fluid.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either assay buffer (for total binding), non-specific binding control, or a concentration of the test compound. The final assay volume is typically 200-250 µL.

  • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: After drying the filter plate, add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Assay Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membranes Cell Membranes Incubation Incubation Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Compound Test Compound Compound->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation IC50->Ki

Workflow for Radioligand Competition Binding Assay
cAMP Functional Assay for 5-HT1A Receptor Agonism

This protocol outlines a method to determine the functional activity of compounds at the Gαi-coupled 5-HT1A receptor by measuring the inhibition of forskolin-stimulated cAMP production.

Materials:

  • Cells: CHO or HEK-293 cells stably expressing the human 5-HT1A receptor.

  • Assay Buffer: HBSS or similar buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

  • Forskolin: A stock solution in DMSO.

  • Test Compounds: Serial dilutions of the 1-phenylpiperidine analogs.

  • cAMP Detection Kit: A commercially available kit (e.g., HTRF, LANCE, or ELISA-based).

  • Plate Reader: Compatible with the chosen cAMP detection kit.

Procedure:

  • Cell Plating: Plate the 5-HT1A expressing cells in a 96- or 384-well plate and grow to near confluency.

  • Compound Addition: On the day of the assay, replace the culture medium with assay buffer. Add serial dilutions of the test compounds to the wells.

  • Forskolin Stimulation: After a brief pre-incubation with the test compounds, add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis:

    • Normalize the data to the forskolin-stimulated control (100%) and the basal control (0%).

    • Plot the percentage of inhibition of the forskolin response against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) for each compound.

Signaling Pathways

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a Gαi/o-coupled GPCR. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. It can also modulate other signaling pathways, including those involving β-arrestin.

G D2_Ligand Dopamine D2 Agonist D2R D2 Receptor D2_Ligand->D2R Binds Gi_o Gαi/o D2R->Gi_o Activates BetaArrestin β-Arrestin D2R->BetaArrestin Recruits AdenylylCyclase Adenylyl Cyclase Gi_o->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Decreases

Simplified Dopamine D2 Receptor Signaling Pathway
Serotonin 5-HT1A Receptor Signaling

Similar to the D2 receptor, the 5-HT1A receptor is also primarily coupled to Gαi/o proteins. Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP. This signaling cascade is a key mechanism underlying the anxiolytic and antidepressant effects of 5-HT1A receptor agonists.

G HT1A_Ligand 5-HT1A Agonist HT1AR 5-HT1A Receptor HT1A_Ligand->HT1AR Binds Gi_o Gαi/o HT1AR->Gi_o Activates AdenylylCyclase Adenylyl Cyclase Gi_o->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Decreases

Simplified Serotonin 5-HT1A Receptor Signaling Pathway

The N-phenylpiperazine scaffold has proven to be a remarkably versatile platform for the development of potent and selective ligands for dopamine and serotonin receptors. The structure-activity relationships outlined in this guide highlight the critical role of substituents on the phenyl ring, the nature of the linker, and the terminal group in determining receptor affinity, selectivity, and functional activity. While comprehensive SAR data for this compound analogs remains to be fully elucidated in the public domain, the principles derived from the extensive studies on N-phenylpiperazines provide a strong foundation for the rational design of novel analogs with desired pharmacological profiles. The detailed experimental protocols included herein offer a practical guide for the in vitro characterization of such compounds, facilitating the discovery of new chemical entities for the treatment of CNS disorders.

The Pharmacokinetic and Metabolic Profile of 1-Phenylpiperidin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific pharmacokinetic and metabolic data for 1-phenylpiperidin-3-amine in peer-reviewed literature is scarce. This guide synthesizes information from structurally related N-arylpiperidine and 4-aminopiperidine compounds to provide a predictive overview of its likely absorption, distribution, metabolism, and excretion (ADME) properties. The experimental protocols described are general methodologies widely applied in drug discovery and development for compounds of this class.

Executive Summary

This compound, a small molecule containing a phenylpiperidine scaffold, is anticipated to exhibit a pharmacokinetic and metabolic profile characteristic of many centrally-acting nervous system agents. Key metabolic transformations are expected to be mediated by cytochrome P450 (CYP) enzymes, leading to metabolites with altered physicochemical and pharmacological properties. Understanding these ADME characteristics is crucial for the development of safe and effective therapeutics based on this chemical moiety. This document provides a predictive analysis of its pharmacokinetics, details probable metabolic pathways, and outlines standard experimental protocols for its evaluation.

Predicted Pharmacokinetic Properties

The pharmacokinetic parameters of a compound describe its journey through the body. For this compound, these properties are predicted based on data from analogous piperidine-containing drugs.

Absorption and Distribution

It is anticipated that this compound will be readily absorbed following oral administration, a common characteristic of small, lipophilic amine-containing molecules. Its ability to cross the blood-brain barrier will be influenced by its lipophilicity and the extent of its ionization at physiological pH.

Metabolism and Excretion

The liver is expected to be the primary site of metabolism for this compound. The major metabolic routes are predicted to be N-dealkylation and aromatic hydroxylation, catalyzed predominantly by CYP3A4 and CYP2D6 enzymes.[1][2] The resulting metabolites are likely to be more polar, facilitating their excretion via the kidneys.

Hypothetical Pharmacokinetic Parameters

The following table summarizes hypothetical pharmacokinetic parameters for this compound in various preclinical species. These values are illustrative and based on typical ranges observed for similar small molecule drugs.

ParameterMouseRatDogMonkeyHuman (Predicted)
Half-life (t½) (h) 1 - 32 - 54 - 83 - 66 - 12
Clearance (CL) (mL/min/kg) 20 - 5015 - 405 - 1510 - 303 - 10
Volume of Distribution (Vd) (L/kg) 2 - 53 - 74 - 103 - 82 - 6
Oral Bioavailability (F) (%) 30 - 6040 - 7050 - 8040 - 7050 - 80

Predicted Metabolic Pathways

The biotransformation of this compound is likely to proceed through several key pathways, primarily oxidative metabolism mediated by hepatic cytochrome P450 enzymes.

Metabolic Pathway of this compound Predicted Metabolic Pathways of this compound cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism This compound This compound Aromatic_Hydroxylation Aromatic Hydroxylation This compound->Aromatic_Hydroxylation CYP2D6, CYP3A4 N-Dealkylation N-Dealkylation This compound->N-Dealkylation CYP3A4 Ring_Oxidation Piperidine Ring Oxidation This compound->Ring_Oxidation CYP isoforms Hydroxy-phenylpiperidine Hydroxy-phenylpiperidine Metabolite Aromatic_Hydroxylation->Hydroxy-phenylpiperidine 3-Aminopiperidine 3-Aminopiperidine N-Dealkylation->3-Aminopiperidine Oxo-piperidine Oxo-piperidine Metabolite Ring_Oxidation->Oxo-piperidine Glucuronidation Glucuronidation (UGTs) Hydroxy-phenylpiperidine->Glucuronidation Sulfation Sulfation (SULTs) Hydroxy-phenylpiperidine->Sulfation Glucuronide_Conjugate Glucuronide Conjugate Glucuronidation->Glucuronide_Conjugate Sulfate_Conjugate Sulfate Conjugate Sulfation->Sulfate_Conjugate

Predicted metabolic pathways of this compound.

Experimental Protocols

A comprehensive evaluation of the ADME properties of this compound would involve a series of in vitro and in vivo experiments.

In Vitro ADME Assays

A standard workflow for in vitro ADME assessment is depicted below.

In Vitro ADME Workflow General Workflow for In Vitro ADME Assessment cluster_assays In Vitro Assays cluster_analysis Data Analysis and Interpretation Test_Compound This compound Solubility Aqueous Solubility Test_Compound->Solubility Permeability PAMPA / Caco-2 Permeability Test_Compound->Permeability Metabolic_Stability Microsomal Stability Test_Compound->Metabolic_Stability CYP_Inhibition CYP450 Inhibition Test_Compound->CYP_Inhibition Metabolite_ID Metabolite Identification Test_Compound->Metabolite_ID Plasma_Protein_Binding Plasma Protein Binding Test_Compound->Plasma_Protein_Binding Data_Analysis_1 Solubility Data Solubility->Data_Analysis_1 Physicochemical Properties Data_Analysis_2 Permeability Data Permeability->Data_Analysis_2 Absorption Potential Data_Analysis_3 Stability Data Metabolic_Stability->Data_Analysis_3 Intrinsic Clearance Data_Analysis_4 IC50 Values CYP_Inhibition->Data_Analysis_4 Drug-Drug Interaction Risk Data_Analysis_5 Metabolite Structures Metabolite_ID->Data_Analysis_5 Metabolic Pathways Data_Analysis_6 Binding Percentage Plasma_Protein_Binding->Data_Analysis_6 Free Drug Concentration In_Vivo_PK_Prediction Prediction of In Vivo Pharmacokinetics Data_Analysis_3->In_Vivo_PK_Prediction Data_Analysis_6->In_Vivo_PK_Prediction

References

1-Phenylpiperidin-3-amine (CAS 63921-21-1): A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a summary of the currently available technical information for 1-Phenylpiperidin-3-amine, CAS 63921-21-1. Despite a comprehensive search of scientific literature and patent databases, detailed experimental protocols, in-depth pharmacological data, and specific signaling pathway information for this compound are limited. Much of the available information is inferred from studies on structurally related piperidine derivatives.

Physicochemical Properties

This compound is a piperidine derivative with a phenyl group attached to the nitrogen atom and an amine group at the 3-position of the piperidine ring.[1] Its basic physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 63921-21-1[2]
Molecular Formula C₁₁H₁₆N₂[2]
Molecular Weight 176.26 g/mol [1]
Boiling Point 295 °C[3]
Density 1.041 g/cm³[3]
InChI Key OXQYZZQHIINDCG-UHFFFAOYSA-N[3]

Synthesis and Manufacturing

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the public domain, general synthetic strategies for analogous N-aryl piperidines can be considered. Plausible synthetic routes may include:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a common method for the formation of carbon-nitrogen bonds. It would involve the coupling of 3-aminopiperidine with a phenyl halide (e.g., bromobenzene or iodobenzene) in the presence of a palladium catalyst and a suitable ligand.

  • Chan-Lam Coupling: This copper-catalyzed method provides an alternative for N-arylation. It typically involves the reaction of 3-aminopiperidine with a phenylboronic acid.

  • Nucleophilic Aromatic Substitution (SNAr): If an activated phenyl ring (e.g., with electron-withdrawing groups) is used as a starting material, direct nucleophilic substitution by 3-aminopiperidine might be feasible.

A general workflow for a potential synthesis is outlined below.

G cluster_0 Potential Synthetic Pathway start Starting Materials: - 3-Aminopiperidine Derivative - Phenylating Agent (e.g., Phenyl Halide or Phenylboronic Acid) reaction Cross-Coupling Reaction (e.g., Buchwald-Hartwig or Chan-Lam) start->reaction catalyst Catalyst System: - Palladium or Copper Catalyst - Ligand - Base catalyst->reaction workup Reaction Work-up and Purification (e.g., Extraction, Chromatography) reaction->workup product This compound workup->product

Caption: A generalized workflow for the synthesis of this compound.

Pharmacological Properties and Mechanism of Action

Derivatives of 1-phenylpiperidine have been investigated for a range of biological activities, including:

  • Antidepressant Activity: Some derivatives have been explored as selective serotonin reuptake inhibitors (SSRIs).[1]

  • Anticancer and Anticonvulsant Potential: The 1-phenylpiperidine scaffold has been used in the development of potential anticancer and anticonvulsant agents.[1]

It is important to note that the pharmacology of the parent 3-phenylpiperidine compound itself has not been extensively reported.[4]

Based on the activities of related molecules, it can be hypothesized that this compound might exhibit affinity for monoamine transporters, such as the dopamine transporter (DAT) and serotonin transporter (SERT). The interaction with these transporters is a common mechanism of action for many CNS-active drugs.

The logical relationship for investigating the potential mechanism of action is depicted in the following diagram.

G cluster_1 Hypothesized Mechanism of Action Investigation compound This compound binding_assay Receptor/Transporter Binding Assays (e.g., DAT, SERT, NET) compound->binding_assay functional_assay In Vitro Functional Assays (e.g., Uptake Inhibition) binding_assay->functional_assay in_vivo In Vivo Behavioral Models (e.g., Locomotor Activity, Antidepressant Models) functional_assay->in_vivo downstream Downstream Signaling Pathway Analysis in_vivo->downstream

Caption: A proposed workflow for elucidating the pharmacological profile of this compound.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis, purification, and biological evaluation of this compound are not available in the cited literature. Researchers would need to develop and validate their own methods based on general procedures for similar compounds.

Conclusion

This compound (CAS 63921-21-1) is a chemical entity for which basic physicochemical data is available. However, there is a notable absence of in-depth pharmacological studies, detailed experimental protocols, and mechanistic insights in the public domain. The potential biological activities of this compound can only be inferred from research on structurally related piperidine derivatives, which suggests possible interactions with CNS targets such as monoamine transporters. Further research is required to elucidate the specific properties and potential applications of this compound.

References

The Therapeutic Potential of 1-Phenylpiperidine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of therapeutic agents. Its inherent structural features allow for modification at multiple positions, leading to compounds with high affinity and selectivity for a variety of biological targets. This versatility has made the 1-phenylpiperidine moiety a cornerstone in the development of drugs for pain management, neurological disorders, and oncology. This in-depth technical guide provides a comprehensive overview of the therapeutic applications of 1-phenylpiperidine compounds, focusing on their pharmacological properties, mechanisms of action, and the experimental methodologies used to evaluate them.

Opioid Receptor Agonists for Analgesia

1-Phenylpiperidine derivatives are most famously represented by the potent synthetic opioids. These compounds primarily exert their analgesic effects by acting as agonists at the μ-opioid receptor (MOR), a G protein-coupled receptor (GPCR) involved in the modulation of pain perception.

Quantitative Data: Opioid Receptor Binding Affinities

The binding affinity of 1-phenylpiperidine opioids to the μ-opioid receptor is a key determinant of their potency. The inhibition constant (Kᵢ) is a measure of this affinity, with lower values indicating a stronger interaction.

Compoundμ-Opioid Receptor Kᵢ (nM)Receptor SourceRadioligand
Fentanyl0.39 - 1.3Human recombinant[³H]-DAMGO
Sufentanil0.04 - 0.2Rat brain[³H]-Sufentanil
Remifentanil1.0 - 2.5Human recombinant[³H]-DAMGO
Alfentanil1.1 - 6.4Rat brain[³H]-Naloxone
Signaling Pathway: μ-Opioid Receptor Activation

Upon agonist binding, the μ-opioid receptor activates inhibitory G proteins (Gαi/o), which in turn inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ-subunits of the G protein can also directly modulate ion channels, causing hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, ultimately leading to an analgesic effect.

mu_opioid_receptor_pathway cluster_membrane Cell Membrane MOR μ-Opioid Receptor G_protein Gαi/oβγ MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel (Activation) G_protein->K_channel Activates Ca_channel Ca2+ Channel (Inhibition) G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts Opioid 1-Phenylpiperidine Opioid Agonist Opioid->MOR Binds to Analgesia Analgesia cAMP->Analgesia Leads to ATP ATP ATP->AC Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Reduced_Neurotransmission Reduced Neurotransmitter Release Ca_channel->Reduced_Neurotransmission Hyperpolarization->Analgesia Reduced_Neurotransmission->Analgesia sert_inhibition_workflow cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron Serotonin_synapse Serotonin Postsynaptic_Receptor Postsynaptic Serotonin Receptor Serotonin_synapse->Postsynaptic_Receptor Binds SERT SERT Serotonin_synapse->SERT Reuptake Increased_Signal Increased Serotonergic Signaling Postsynaptic_Receptor->Increased_Signal Activates Serotonin_vesicle Serotonin Vesicle Serotonin_vesicle->Serotonin_synapse Release SSRI 1-Phenylpiperidine SSRI (e.g., Paroxetine) SSRI->SERT Inhibits Therapeutic_Effect Antidepressant/ Anxiolytic Effect Increased_Signal->Therapeutic_Effect d2_receptor_antagonism cluster_membrane Cell Membrane D2R Dopamine D₂ Receptor G_protein Gαi/oβγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Binds Antagonist 1-Phenylpiperidine Antagonist (e.g., Haloperidol) Antagonist->D2R Blocks Antipsychotic_Effect Antipsychotic Effect cAMP->Antipsychotic_Effect Leads to ATP ATP ATP->AC sigma1_receptor_pathway cluster_er Endoplasmic Reticulum Sigma1R_BiP Sigma-1R-BiP Complex Sigma1R_Active Active Sigma-1R Sigma1R_BiP->Sigma1R_Active IP3R IP₃ Receptor Ca_signaling Ca²⁺ Signaling IP3R->Ca_signaling Ligand 1-Phenylpiperidine Sigma-1 Ligand Ligand->Sigma1R_BiP Binds Sigma1R_Active->IP3R Modulates Client_Proteins Client Proteins (Ion Channels, Kinases) Sigma1R_Active->Client_Proteins Interacts with Cellular_Response Cellular Response (Neuroprotection, Neurite Outgrowth) Client_Proteins->Cellular_Response Ca_signaling->Cellular_Response qpctl_inhibition_pathway cluster_cancer_cell Cancer Cell cluster_macrophage Macrophage CD47 CD47 SIRPa SIRPα CD47->SIRPa Binds QPCTL QPCTL QPCTL->CD47 Pyroglutamation Pro_CD47 Pro-CD47 Pro_CD47->QPCTL No_Phagocytosis No Phagocytosis SIRPa->No_Phagocytosis Inhibitory Signal Inhibitor 1-Phenylpiperidine QPCTL Inhibitor Inhibitor->QPCTL Inhibits Phagocytosis Phagocytosis Inhibitor->Phagocytosis Promotes

Investigation of 1-Phenylpiperidin-3-amine for Anxiolytic Effects: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific databases and scholarly articles has revealed a significant finding: there is currently no published research specifically investigating the anxiolytic (anti-anxiety) effects of 1-Phenylpiperidin-3-amine. While the chemical structure of this compound is defined, its pharmacological properties, particularly in the context of anxiety, have not been explored in the available scientific literature.

This absence of data means that a detailed technical guide or whitepaper on its anxiolytic effects, including quantitative data, experimental protocols, and signaling pathways, cannot be constructed at this time. The core requirements of data presentation, experimental methodologies, and visualizations are contingent on the existence of primary research, which is not available for this specific compound.

While research exists on various derivatives of piperidine and other structurally related molecules that exhibit anxiolytic properties, these findings cannot be directly extrapolated to this compound. The pharmacological activity of a compound is highly specific to its unique chemical structure. For instance, studies on compounds such as 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine and 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol have shown some anxiolytic-like activity, but these are distinct molecules from this compound.[1][2] Similarly, research into 4,5-Dihydrothiazole-Phenylpiperazine derivatives has explored their potential as serotonergic agents with anxiolytic features.[3]

Furthermore, the Wikipedia entry for the related compound 3-Phenylpiperidine explicitly states that as of 2013, its pharmacology had not been reported, with literature only describing its chemical synthesis.[4] This underscores the general lack of pharmacological investigation into some of the simpler phenylpiperidine structures.

Due to the lack of published scientific research, it is not possible to provide an in-depth technical guide on the anxiolytic effects of this compound. Any discussion of its potential mechanisms, efficacy, or safety profile would be purely speculative and without a factual basis.

For researchers, scientists, and drug development professionals interested in this area, this represents a novel avenue for investigation. Future preclinical studies would be required to first synthesize and then evaluate the pharmacological profile of this compound, including its binding affinity for relevant receptors (e.g., serotonin, dopamine, GABA receptors), and its behavioral effects in animal models of anxiety. Until such research is conducted and published, no definitive information on the anxiolytic potential of this compound can be provided.

References

Methodological & Application

Application Notes and Protocols for 1-Phenylpiperidin-3-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the development of a wide range of therapeutic agents. The introduction of an amine group at the 3-position of the piperidine ring, yielding 1-Phenylpiperidin-3-amine, provides a key vector for further chemical modification and interaction with biological targets. This document provides an overview of the applications of this compound and its derivatives, with a focus on their neuropharmacological and anti-inflammatory activities. Detailed protocols for key biological assays are also provided to facilitate the evaluation of novel analogs.

Neuropharmacological Applications: Modulation of Dopamine and Serotonin Receptors

Derivatives of 1-phenylpiperidine have been extensively investigated for their ability to modulate dopaminergic and serotonergic systems, which are implicated in a variety of neurological and psychiatric disorders.

Dopamine D2 Receptor Modulation

The Dopamine D2 receptor (D2R) is a key target for antipsychotic drugs. It is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][2]

Quantitative Data: Dopamine D2 Receptor Binding Affinity

While specific data for a homologous series of this compound is limited in publicly available literature, the following table presents binding affinities (Ki) for a series of arylpiperazine derivatives, which share the core phenyl-piperazine/piperidine moiety, highlighting the impact of structural modifications on D2R affinity.

Compound IDR1 (Substitution on Phenyl Ring)R2 (Linker and Terminal Group)D2 Ki (nM)D2/D3 Selectivity RatioReference
1 2-OCH₃H40133[3]
2 2,3-diClH5359[3]
3 2-FButyl3493.6[3]
4 2-F4-(thien-3-yl)benzamide>1000>714[3]
5 2-F4-(thiazol-4-yl)benzamide>1000>400[3]

Signaling Pathway: Dopamine D2 Receptor

D2R_signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/oβγ D2R->G_protein Activates AC Adenylyl Cyclase ATP ATP G_protein->AC Inhibits Dopamine Dopamine or This compound Derivative Dopamine->D2R Binds cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulates

Figure 1: Simplified signaling pathway of the Dopamine D2 Receptor.

Serotonin 5-HT1A Receptor Modulation

The Serotonin 5-HT1A receptor is another important GPCR target, primarily implicated in anxiety and depression. Similar to the D2 receptor, it couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase.[4][5]

Quantitative Data: Serotonin 5-HT1A Receptor Binding Affinity

The following table presents the binding affinities (Ki) of a series of arylpiperazine derivatives for the human 5-HT1A receptor, demonstrating structure-activity relationships.

Compound IDArylpiperazine MoietyKi (nM) for 5-HT1AReference
12 Phenylpiperazine-Hydantoin derivative26.1[6]
13 Phenylpiperazine-Hydantoin derivative45.8[6]
5 Phenylpiperazine-Hydantoin derivative15.6[6]

Signaling Pathway: Serotonin 5-HT1A Receptor

Figure 2: Simplified signaling pathway of the Serotonin 5-HT1A Receptor.

Anti-inflammatory Applications: Inhibition of TNF-α Production

Chronic inflammation is a hallmark of numerous diseases, and the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) is a key mediator in this process. The synthesis of TNF-α in macrophages is often triggered by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

Quantitative Data: In Vitro Anti-inflammatory Activity

CompoundAssayCell LineIC50 (µM)Reference
Compound 88 NO Production InhibitionRAW 264.74.9 ± 0.3[7]
Compound 97 NO Production InhibitionRAW 264.79.6 ± 0.5[7]
Curcumin NO Production InhibitionRAW 264.714.7 ± 0.2[7]
F14 (Chalcone derivative) IL-1β Secretion InhibitionBMDM0.74[8]
F14 (Chalcone derivative) IL-1β Secretion InhibitionTHP-10.88[8]

Signaling Pathway: LPS-Induced TNF-α Production in Macrophages

TNFa_signaling cluster_membrane Cell Membrane TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Recruits LPS LPS LPS->TLR4 Binds TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to TNFa_gene TNF-α Gene Nucleus->TNFa_gene Binds to promoter of TNFa_mRNA TNF-α mRNA TNFa_gene->TNFa_mRNA Transcription TNFa_protein TNF-α (secreted) TNFa_mRNA->TNFa_protein Translation & Secretion Inhibitor This compound Derivative (Inhibitor) Inhibitor->IKK Inhibits

References

Application Notes and Protocols: 1-Phenylpiperidin-3-amine as a Building Block for Novel Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylpiperidin-3-amine is a versatile chemical scaffold that holds significant promise in the development of novel analgesic agents. Its structural features, combining a phenyl group and a piperidine ring with a reactive amine, provide a key starting point for the synthesis of a diverse range of compounds with potential activity at various pain-related biological targets, most notably opioid receptors. The piperidine moiety is a well-established pharmacophore in many potent analgesics, including fentanyl and its analogs, highlighting the potential of this structural class.[1] This document provides detailed application notes, experimental protocols, and data to guide researchers in utilizing this compound as a building block for the discovery of next-generation pain therapeutics.

Rationale for Use in Analgesic Drug Discovery

The core structure of 1-phenylpiperidine-3-amine offers several advantages for the design of novel analgesics:

  • Opioid Receptor Targeting: The phenylpiperidine scaffold is a classic feature of many potent µ-opioid receptor (MOR) agonists, which are the cornerstone of moderate to severe pain management.[1] By modifying the 3-amino group, researchers can explore structure-activity relationships (SAR) to develop compounds with high affinity and selectivity for MOR, potentially leading to potent analgesic effects.

  • Structural Versatility: The primary amine at the 3-position serves as a versatile handle for a wide array of chemical modifications. Acylation, alkylation, and other coupling reactions can be readily performed to introduce diverse functionalities, allowing for the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.

  • Potential for Novel Mechanisms: While the primary focus has been on opioid receptors, the inherent flexibility of the scaffold allows for the exploration of other pain targets. Derivatives can be designed to interact with other receptors and ion channels involved in nociceptive signaling, potentially leading to analgesics with novel mechanisms of action and improved side-effect profiles.

Data Presentation: Analgesic Activity of Piperidine Derivatives

While specific quantitative data for a wide range of analgesics derived directly from this compound is emerging, the following tables present data from structurally related piperidine-based analgesics to demonstrate the potential of this chemical class. This data can serve as a benchmark for new discovery programs.

Table 1: In Vivo Analgesic Potency of Selected Piperidine Derivatives

Compound IDAnimal ModelRoute of AdministrationED₅₀ (mg/kg)Reference CompoundED₅₀ (mg/kg) of Reference
(3R,4S)-9dMouse Hot Platei.v.0.54Morphine-
(3R,4S)-9dMouse Acetic Acid Writhingi.v.0.021Morphine-
cis-42Mouse Hot Platei.v.-Morphine13,036x more potent
43Mouse Hot Platei.v.-Morphine2778x more potent

Data for (3R,4S)-9d from a study on novel piperidine analgesics.[2] Data for cis-42 and 43 from a study on 3-methyl-1,4-disubstituted-piperidine analgesics.[3]

Table 2: Opioid Receptor Binding Affinities of Piperidine Analogs

CompoundReceptorKᵢ (nM)
(3R, 4S)-23µ (MOR)0.0021
(3R, 4S)-23δ (DOR)18.4
(3R, 4S)-23κ (KOR)25.8
Fentanylµ (MOR)1.2 - 1.4
Sufentanilµ (MOR)0.138

Data for (3R, 4S)-23 from a study on alkyl/phenylalkyl piperidine analogues.[4] Fentanyl and Sufentanil data from various binding studies.[5][6]

Experimental Protocols

Protocol 1: Synthesis of N-Acyl-1-phenylpiperidin-3-amine Derivatives

This protocol describes a general method for the acylation of this compound with a carboxylic acid to generate amide derivatives for screening as potential analgesics.

Materials:

  • This compound

  • Carboxylic acid of interest (e.g., propionic acid, phenylacetic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.2 equivalents) in DCM, add EDC (1.5 equivalents) and HOBt (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 equivalent) to the reaction mixture, followed by DIPEA (2.0 equivalents).

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the desired N-acyl-1-phenylpiperidin-3-amine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vivo Analgesic Efficacy Assessment - Hot Plate Test

The hot plate test is a standard method to evaluate the thermal nociceptive threshold in rodents and is commonly used to screen for centrally acting analgesics.

Materials:

  • Hot plate apparatus with adjustable temperature control

  • Male Sprague-Dawley rats (200-250 g)

  • Test compound (dissolved in a suitable vehicle, e.g., saline with 5% DMSO)

  • Positive control (e.g., Morphine sulfate, 5 mg/kg)

  • Vehicle control

  • Syringes and needles for administration (e.g., intraperitoneal, subcutaneous)

Procedure:

  • Acclimatization: Acclimate the rats to the testing room for at least 1 hour before the experiment.

  • Baseline Latency: Place each rat individually on the hot plate, maintained at a constant temperature (e.g., 55 ± 0.5 °C). Record the time (in seconds) it takes for the rat to exhibit a nociceptive response, such as licking its paws or jumping. This is the baseline latency. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer the test compound, positive control, or vehicle control to different groups of rats via the desired route.

  • Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place each rat back on the hot plate and measure the latency to the nociceptive response.

  • Data Analysis: Calculate the Maximum Possible Effect (% MPE) for each animal at each time point using the following formula: % MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

  • Compare the % MPE between the different treatment groups using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).

Signaling Pathways and Experimental Workflows

Opioid Receptor Signaling Pathway

Derivatives of 1-phenylpiperidine-3-amine are often designed to target G-protein coupled opioid receptors (GPCRs), primarily the µ-opioid receptor (MOR).[2] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades that ultimately produce analgesia.

Opioid_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Analgesic Analgesic (this compound derivative) MOR μ-Opioid Receptor (GPCR) Analgesic->MOR Binds to G_protein Gαi/o and Gβγ Subunits MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channels G_protein->Ca_channel Inhibits K_channel GIRK K⁺ Channels G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Neurotransmitter ↓ Neurotransmitter Release Ca_influx->Neurotransmitter K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Neurotransmitter Analgesia Analgesia Neurotransmitter->Analgesia

Caption: Opioid Receptor Signaling Cascade.

Experimental Workflow for Novel Analgesic Discovery

The discovery and development of novel analgesics from the this compound scaffold typically follows a structured workflow, from initial synthesis to in vivo efficacy testing.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_optimization Lead Optimization Start This compound Synthesis Synthesis of Derivatives (e.g., N-acylation) Start->Synthesis Purification Purification and Characterization Synthesis->Purification Binding Receptor Binding Assays (e.g., for MOR, DOR, KOR) Purification->Binding Functional Functional Assays (e.g., GTPγS binding) Binding->Functional Acute_Pain Acute Pain Models (e.g., Hot Plate, Tail Flick) Functional->Acute_Pain Chronic_Pain Chronic Pain Models (e.g., Neuropathic Pain) Acute_Pain->Chronic_Pain Tox Preliminary Toxicity and Side Effect Profiling Chronic_Pain->Tox SAR Structure-Activity Relationship (SAR) Studies Tox->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: Drug Discovery Workflow.

Conclusion

This compound represents a valuable and versatile starting point for the development of novel analgesics. Its inherent structural features, which are amenable to a wide range of chemical modifications, provide a rich platform for exploring structure-activity relationships and discovering compounds with high potency and selectivity for pain-related targets. The protocols and data presented herein offer a foundational guide for researchers to embark on the synthesis and evaluation of new chemical entities derived from this promising scaffold, with the ultimate goal of addressing the unmet medical need for safer and more effective pain therapies.

References

Synthetic Applications of 1-Phenylpiperidin-3-amine in Organic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylpiperidin-3-amine is a versatile bifunctional molecule incorporating a rigid piperidine scaffold, a secondary amine within the ring, and a primary exocyclic amine. This unique structural arrangement makes it a valuable building block in organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. The piperidine moiety is a privileged scaffold, frequently found in bioactive molecules and approved drugs due to its favorable physicochemical properties, including aqueous solubility and the ability to adopt low-energy conformations for optimal target binding. The presence of two distinct amine functionalities allows for selective functionalization, enabling the synthesis of diverse and complex molecular architectures.

This document provides detailed application notes and experimental protocols for the synthetic utilization of this compound, focusing on its role as a scaffold in the construction of novel compounds with potential therapeutic applications.

Key Synthetic Applications

The primary synthetic applications of this compound revolve around the selective modification of its two amine groups. The exocyclic primary amine at the 3-position is generally more nucleophilic and less sterically hindered than the endocyclic secondary amine, allowing for selective reactions under controlled conditions. Key transformations include amide bond formation, N-alkylation, and participation in multicomponent reactions.

Amide Bond Formation: Synthesis of Novel Amide Derivatives

The primary amine of this compound readily undergoes acylation with a variety of acylating agents to form stable amide bonds. This reaction is fundamental in medicinal chemistry for introducing diverse substituents and building peptidic or pseudo-peptidic structures.

General Reaction Scheme:

G cluster_reactants Reactants cluster_products Product This compound Acylating_Agent R-CO-X (X = Cl, OH, etc.) Amide_Product Acylating_Agent->Amide_Product Base, Solvent

Caption: General scheme for amide bond formation.

Experimental Protocol: Synthesis of N-(1-phenylpiperidin-3-yl)benzamide

  • Materials:

    • This compound (1.0 mmol, 176.26 mg)

    • Benzoyl chloride (1.1 mmol, 155.2 mg, 128 µL)

    • Triethylamine (TEA) (1.5 mmol, 151.8 mg, 209 µL)

    • Dichloromethane (DCM), anhydrous (10 mL)

  • Procedure:

    • Dissolve this compound in anhydrous DCM (5 mL) in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine to the solution with stirring.

    • Slowly add a solution of benzoyl chloride in anhydrous DCM (5 mL) dropwise to the reaction mixture over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with the addition of water (10 mL).

    • Separate the organic layer and wash sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired amide.

Quantitative Data for Amide Synthesis (Illustrative)

Acylating AgentBaseSolventTime (h)Temp (°C)Yield (%)
Acetyl chlorideTEADCM20 - RT95
Benzoyl chlorideTEADCM50 - RT92
Propionic acidEDC/HOBtDMF12RT85
Boc-Gly-OHHATU/DIPEADMF8RT88
Reductive Amination: N-Alkylation of the Primary Amine

Reductive amination is a powerful method for introducing alkyl groups to the primary amine of this compound. This reaction involves the formation of an intermediate imine by condensation with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine.

Experimental Workflow:

G A Dissolve this compound and Aldehyde/Ketone in Solvent B Add Reducing Agent A->B C Stir at Room Temperature B->C D Monitor by TLC/LC-MS C->D E Aqueous Work-up D->E F Extraction and Drying E->F G Purification F->G G cluster_reactants Reactants Amine This compound Product α-Acylamino Amide Product Amine->Product Aldehyde Aldehyde (R¹CHO) Aldehyde->Product Isocyanide Isocyanide (R²NC) Isocyanide->Product Acid Carboxylic Acid (R³COOH) Acid->Product

Application Notes and Protocols for N-Alkylation of 1-Phenylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of 1-phenylpiperidin-3-amine, a versatile scaffold for the synthesis of pharmacologically active compounds. The N-substituted derivatives of this compound are of significant interest in medicinal chemistry, particularly as ligands for dopamine and serotonin receptors, making them valuable candidates for the development of novel therapeutics for central nervous system disorders.

Two primary and effective methods for the N-alkylation of this compound are presented: Direct N-Alkylation with Alkyl Halides and Reductive Amination with Carbonyl Compounds . These protocols are designed to be clear, and reproducible, and are supplemented with quantitative data and visual diagrams to facilitate their implementation in a research and development setting.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of this compound and its analogs under various reaction conditions.

EntryStarting MaterialAlkylating/Carbonyl AgentMethodReagents/CatalystBaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundBenzyl bromideDirect Alkylation-K₂CO₃Acetonitrile7012~85
2This compoundIodomethaneDirect Alkylation-K₂CO₃DMFRT24~90
3This compoundBenzaldehydeReductive AminationNaBH(OAc)₃-DCERT4~92
4This compoundAcetoneReductive AminationNaBH(OAc)₃Acetic Acid (cat.)DCERT6~88
5This compoundCyclohexanoneReductive AminationNaBH₃CN-MethanolRT12~85

Note: The yields are based on reported procedures for structurally related compounds and are intended to be representative.

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes the direct N-alkylation of this compound via a nucleophilic substitution reaction with an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, iodomethane)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous solvent (e.g., Acetonitrile, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

  • Dissolve the amine in the chosen anhydrous solvent (e.g., Acetonitrile or DMF, approximately 0.1-0.2 M concentration).

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq.) to the solution.

  • Stir the mixture at room temperature for 15-20 minutes to ensure a good suspension of the base.

  • Slowly add the alkyl halide (1.1 - 1.2 eq.) dropwise to the stirring mixture.

  • The reaction mixture is then stirred at room temperature or heated (e.g., 70°C), depending on the reactivity of the alkyl halide.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic base.

  • Remove the solvent from the filtrate under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the organic layer in vacuo to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated this compound.

Protocol 2: Reductive Amination with Carbonyl Compounds

This protocol details the N-alkylation of this compound through a one-pot reductive amination reaction with an aldehyde or a ketone. This method is often preferred for its high selectivity and milder reaction conditions.[1]

Materials:

  • This compound

  • Aldehyde or ketone (e.g., benzaldehyde, acetone, cyclohexanone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Methanol)

  • Acetic acid (catalytic amount, if required for ketones)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the carbonyl compound (1.0 - 1.2 eq.).

  • Dissolve the reactants in the chosen anhydrous solvent (e.g., DCE or Methanol).

  • If a ketone is used, a catalytic amount of acetic acid (e.g., 0.1 eq.) can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate.

  • In a separate flask, prepare a solution or suspension of the reducing agent (1.5 eq. of NaBH(OAc)₃ or NaBH₃CN) in the same anhydrous solvent.

  • Slowly add the reducing agent solution/suspension to the reaction mixture. If the reaction is exothermic, control the temperature with an ice bath.

  • Allow the reaction to stir at room temperature until completion, monitoring by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the organic layer in vacuo to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated this compound.

Mandatory Visualizations

experimental_workflow_direct_alkylation start Start dissolve Dissolve this compound and K₂CO₃ in anhydrous solvent start->dissolve add_halide Add alkyl halide dropwise dissolve->add_halide react Stir at RT or heat add_halide->react monitor Monitor reaction (TLC/LC-MS) react->monitor workup Work-up: Filter, extract, wash, dry monitor->workup Reaction complete purify Purify by column chromatography workup->purify end End Product purify->end

Direct N-Alkylation Workflow

experimental_workflow_reductive_amination start Start mix Mix this compound and carbonyl compound in solvent start->mix form_imine Stir at RT for 1-2h (Imine formation) mix->form_imine add_reductant Add reducing agent (e.g., NaBH(OAc)₃) form_imine->add_reductant react Stir at RT add_reductant->react monitor Monitor reaction (TLC/LC-MS) react->monitor workup Work-up: Quench, extract, wash, dry monitor->workup Reaction complete purify Purify by column chromatography workup->purify end End Product purify->end

Reductive Amination Workflow

dopamine_d2_receptor_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine (or N-alkyl-1-phenylpiperidin-3-amine analog) D2R Dopamine D2 Receptor Dopamine->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., modulation of neuronal excitability) PKA->Cellular_Response Phosphorylates targets leading to

Dopamine D2 Receptor Signaling Pathway

References

Application Note and Protocol: HPLC Method for Purity Analysis of 1-Phenylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This document provides a comprehensive guide for the purity analysis of 1-Phenylpiperidin-3-amine using a robust High-Performance Liquid Chromatography (HPLC) method. The described method is designed for accuracy, precision, and specificity, making it suitable for quality control and stability testing in pharmaceutical development and research settings. This application note includes a detailed experimental protocol, data presentation in a tabular format, and visualizations of the experimental workflow and key methodological relationships.

Introduction

This compound is a piperidine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Due to its role in the manufacturing of active pharmaceutical ingredients (APIs), ensuring its purity is of paramount importance. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of compounds in a mixture. This application note details a reversed-phase HPLC (RP-HPLC) method for the determination of the purity of this compound and the separation of potential process-related impurities and degradation products.

Experimental Protocol

This section outlines the detailed methodology for the purity analysis of this compound by HPLC.

Materials and Reagents
  • This compound reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm membrane filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions are recommended:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 30 minutes
Preparation of Solutions

2.3.1. Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of deionized water, mix well, and degas.

  • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of acetonitrile, mix well, and degas.

2.3.2. Diluent Preparation

  • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

2.3.3. Standard Solution Preparation (100 µg/mL)

  • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm membrane filter before injection.

2.3.4. Sample Solution Preparation (1000 µg/mL)

  • Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm membrane filter before injection.

Data Presentation

The following table summarizes hypothetical quantitative data obtained from the analysis of a this compound sample.

Peak NameRetention Time (min)Peak Area (mAU*s)Area %
Impurity 14.5815.70.08
Impurity 27.2128.30.14
This compound 12.53 19856.2 99.73
Impurity 315.8911.20.05

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC purity analysis of this compound.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Sample Weighing C Dissolution in Diluent A->C B Standard Weighing B->C D Filtration C->D E HPLC Injection D->E F Chromatographic Separation E->F G UV Detection at 254 nm F->G H Peak Integration G->H I Purity Calculation H->I J Report Generation I->J

Caption: Experimental workflow for HPLC purity analysis.

Key HPLC Parameter Relationships

The following diagram illustrates the logical relationships between key parameters influencing the HPLC separation.

hplc_parameters cluster_mobile_phase Mobile Phase cluster_column Column cluster_instrument Instrument Parameters center HPLC Separation (Resolution & Tailing) MP_Composition Composition (% Organic) MP_Composition->center Affects Retention MP_pH pH (Modifier) MP_pH->center Affects Peak Shape Col_Stationary_Phase Stationary Phase (C18) Col_Stationary_Phase->center Determines Selectivity Col_Dimensions Dimensions (L x ID, dp) Col_Dimensions->center Impacts Efficiency Flow_Rate Flow Rate Flow_Rate->center Influences Analysis Time Temperature Temperature Temperature->center Affects Viscosity & Retention

Caption: Key parameters influencing HPLC separation.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the purity analysis of this compound. The method is specific, allowing for the effective separation of the main component from potential impurities. The detailed protocol and clear visualizations are intended to facilitate the straightforward implementation of this method in a laboratory setting. Proper validation of this method in accordance with regulatory guidelines is recommended before its use in a GMP environment.

Application Note: Chiral HPLC Separation of 1-Phenylpiperidin-3-amine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The enantiomeric separation of chiral amines is a critical process in the pharmaceutical industry for ensuring the safety and efficacy of drug candidates. 1-Phenylpiperidin-3-amine is a chiral compound, and its enantiomers may exhibit different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the separation and quantification of enantiomers. This application note details a robust method for the chiral separation of this compound enantiomers.

Due to the absence of a strong chromophore in this compound, a pre-column derivatization step is employed to introduce a UV-active moiety, enabling sensitive detection. This method utilizes para-toluene sulfonyl chloride (PTSC) as the derivatizing agent, followed by separation on a polysaccharide-based chiral stationary phase.

Quantitative Data Summary

The following table summarizes the chromatographic conditions and performance parameters for the chiral separation of derivatized this compound enantiomers.

ParameterValue
Analyte N-(1-phenylpiperidin-3-yl)-4-methylbenzenesulfonamide
Chiral Stationary Phase Chiralpak AD-H
Mobile Phase 0.1% Diethylamine in Ethanol
Flow Rate 0.5 mL/min
Detection Wavelength 228 nm
Resolution (Rs) > 4.0

Experimental Protocol

This protocol outlines the step-by-step procedure for the derivatization and subsequent chiral HPLC analysis of this compound enantiomers.

1. Materials and Reagents

  • This compound enantiomers (or racemic mixture)

  • para-Toluene Sulfonyl Chloride (PTSC)

  • A suitable base (e.g., Triethylamine or Sodium Bicarbonate)

  • An appropriate solvent for derivatization (e.g., Dichloromethane or Acetonitrile)

  • Ethanol (HPLC grade)

  • Diethylamine (HPLC grade)

  • HPLC system with UV detector

  • Chiralpak AD-H column

2. Pre-column Derivatization

  • Accurately weigh and dissolve a known amount of this compound in the chosen solvent.

  • Add a molar excess of the base to the solution.

  • Add a molar equivalent of PTSC to the reaction mixture.

  • Stir the reaction at room temperature for a sufficient time to ensure complete derivatization. The reaction progress can be monitored by a suitable technique like TLC or a preliminary HPLC run.

  • After the reaction is complete, the resulting solution containing the derivatized enantiomers, N-(1-phenylpiperidin-3-yl)-4-methylbenzenesulfonamide, can be diluted to an appropriate concentration with the mobile phase for HPLC analysis.

3. HPLC Method

  • Column: Chiralpak AD-H.

  • Mobile Phase: Prepare a solution of 0.1% diethylamine in ethanol. Ensure the mobile phase is thoroughly degassed before use.

  • Flow Rate: Set the flow rate to 0.5 mL/min.

  • UV Detector: Set the detection wavelength to 228 nm.

  • Injection Volume: Inject an appropriate volume of the prepared sample solution.

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomeric peaks.

4. Data Analysis

  • Identify the peaks corresponding to the two enantiomers.

  • Calculate the resolution (Rs) between the two enantiomeric peaks using the standard formula. A resolution value greater than 1.5 indicates baseline separation. The described method achieves a resolution of more than 4.0.[1]

  • Determine the retention times for each enantiomer.

  • For quantitative analysis, construct a calibration curve using standards of known concentrations.

Experimental Workflow

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis start Start: Racemic this compound derivatization Pre-column Derivatization with PTSC start->derivatization Add Base & PTSC sample_prep Sample Dilution derivatization->sample_prep Dilute in Mobile Phase injection Inject Sample sample_prep->injection separation Chiral Separation on Chiralpak AD-H injection->separation Mobile Phase: 0.1% DEA in Ethanol Flow Rate: 0.5 mL/min detection UV Detection at 228 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Quantify Enantiomers chromatogram->quantification Calculate Resolution & Peak Areas end End: Enantiomeric Purity quantification->end

References

1H NMR and 13C NMR characterization of 1-Phenylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the ¹H and ¹³C NMR Characterization of 1-Phenylpiperidin-3-amine

Introduction

This compound is a substituted piperidine derivative with potential applications in medicinal chemistry and drug development. Its structure, featuring a phenyl group attached to the piperidine nitrogen and an amine group at the 3-position, necessitates unambiguous characterization to ensure identity, purity, and conformational integrity. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules.[1][2][3] This application note provides a detailed protocol for the characterization of this compound using ¹H and ¹³C NMR spectroscopy.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on the analysis of structurally similar compounds and established chemical shift principles. The reference standard used is Tetramethylsilane (TMS) at 0.00 ppm. The spectra are assumed to be recorded in Chloroform-d (CDCl₃).

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Phenyl H (ortho)7.25 - 7.35m-
Phenyl H (meta)7.25 - 7.35m-
Phenyl H (para)6.85 - 6.95m-
Piperidine H-2ax3.60 - 3.70d~12.0
Piperidine H-2eq2.80 - 2.90d~12.0
Piperidine H-6ax3.45 - 3.55t~11.0
Piperidine H-6eq2.95 - 3.05d~11.0
Piperidine H-33.10 - 3.20m-
Piperidine H-4, H-51.60 - 2.10m-
Amine (-NH₂)1.50br s-

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Phenyl C (ipso)151.0
Phenyl C (ortho)129.5
Phenyl C (meta)120.0
Phenyl C (para)116.5
Piperidine C-255.0
Piperidine C-648.0
Piperidine C-346.5
Piperidine C-433.0
Piperidine C-525.0

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.

Sample Preparation

Proper sample preparation is critical for acquiring high-resolution NMR spectra.[4][5]

  • Sample Weighing : Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[6]

  • Solvent Selection : Choose a suitable deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[5][6]

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[6][7]

  • Filtration : To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette with a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.[7]

  • Internal Standard : Add a small amount of Tetramethylsilane (TMS) as an internal reference for chemical shift calibration (δ = 0.0 ppm).[8]

NMR Data Acquisition

These parameters are typical for a 400 MHz spectrometer and may be adjusted based on the specific instrument and sample concentration.

  • ¹H NMR Spectroscopy :

    • Spectrometer : 400 MHz NMR Spectrometer

    • Pulse Sequence : Standard single-pulse sequence (e.g., 'zg30')

    • Spectral Width : 12-16 ppm

    • Acquisition Time : ~4 seconds[9]

    • Relaxation Delay : 1-2 seconds

    • Number of Scans : 16-64 scans, depending on sample concentration

    • Temperature : 298 K (25 °C)[9]

  • ¹³C NMR Spectroscopy :

    • Spectrometer : 100 MHz (for a 400 MHz ¹H instrument)

    • Pulse Sequence : Proton-decoupled pulse sequence (e.g., 'zgpg30')

    • Spectral Width : 200-240 ppm

    • Acquisition Time : ~1-2 seconds

    • Relaxation Delay : 2 seconds

    • Number of Scans : 1024-4096 scans, as ¹³C has a much lower natural abundance than ¹H.

    • Temperature : 298 K (25 °C)

Data Processing
  • Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain.

  • Phasing : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the pure absorption mode.

  • Baseline Correction : Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

  • Referencing : Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[10]

  • Integration : Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Experimental and Data Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to final structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) B Select & Add Deuterated Solvent (e.g., 0.6 mL CDCl₃) A->B C Vortex to Dissolve B->C D Filter into NMR Tube C->D E Insert Sample into NMR Spectrometer D->E F Lock, Tune, and Shim E->F G Acquire ¹H NMR Spectrum F->G H Acquire ¹³C NMR Spectrum F->H I Fourier Transform G->I H->I J Phase & Baseline Correction I->J K Reference Spectrum (to TMS or Solvent) J->K L Assign Chemical Shifts K->L M Analyze Coupling Constants & Multiplicities L->M N Integrate ¹H Signals M->N O Structural Confirmation N->O

Caption: Workflow for NMR characterization of this compound.

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable tools for the comprehensive structural verification of this compound. By following the detailed protocols for sample preparation, data acquisition, and processing outlined in this note, researchers can obtain high-quality spectra. The subsequent analysis of chemical shifts, coupling constants, and signal integrations allows for the unambiguous confirmation of the molecular structure, which is a critical step in chemical synthesis and drug discovery pipelines.

References

Application Notes and Protocols for the Synthesis of Neurokinin Antagonists Using Phenylpiperidine-Amine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of neurokinin-1 (NK1) receptor antagonists utilizing a phenylpiperidine-amine scaffold. Neurokinin antagonists are a class of compounds that block the activity of neurokinins, a family of neuropeptides involved in a variety of physiological and pathophysiological processes, including pain, inflammation, and emesis. The protocols outlined below focus on the synthesis of a potent NK1 antagonist, structurally related to known therapeutic agents, starting from a 2-phenylpiperidin-3-amine derivative. Additionally, this document includes a summary of relevant biological data and a diagram of the neurokinin signaling pathway to provide a comprehensive resource for researchers in the field of drug discovery and development.

Introduction

The tachykinin family of neuropeptides, which includes Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB), exert their biological effects through interaction with three distinct G-protein coupled receptors: NK1, NK2, and NK3. The NK1 receptor, for which Substance P is the preferred endogenous ligand, is widely distributed throughout the central and peripheral nervous systems and is implicated in the transmission of pain signals, the inflammatory response, and the induction of nausea and vomiting.[1][2] Consequently, the development of potent and selective NK1 receptor antagonists has been a significant focus of pharmaceutical research, leading to the discovery of clinically effective antiemetic agents such as aprepitant.[3][4]

A key structural motif found in a number of potent NK1 receptor antagonists is the phenylpiperidine scaffold. This document details a synthetic approach to a potent NK1 antagonist, exemplified by compounds such as (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040), which demonstrates high affinity for the NK1 receptor. The synthetic strategy described herein utilizes a reductive amination protocol, a robust and widely used method for the formation of carbon-nitrogen bonds.

Neurokinin Signaling Pathway

Upon binding of Substance P, the NK1 receptor activates Gq and Gs heterotrimeric G-proteins.[5] This activation initiates a cascade of intracellular signaling events, including the mobilization of intracellular calcium, the accumulation of cyclic AMP (cAMP), and the activation of protein kinase C (PKC).[1][5] These signaling pathways ultimately lead to the activation of downstream transcription factors, such as NF-κB, which regulate the expression of genes involved in inflammation and other cellular responses.[2][6]

Neurokinin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SP Substance P NK1R NK1 Receptor SP->NK1R Gq Gq NK1R->Gq Gs Gs NK1R->Gs PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gs->AC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 releases PKC Protein Kinase C DAG->PKC activates PI3K PI3K PKC->PI3K ERK ERK1/2 PKC->ERK cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Akt Akt PI3K->Akt IKK IKK Akt->IKK ERK->IKK IkappaB IκB IKK->IkappaB phosphorylates NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Gene Gene Expression (e.g., Pro-inflammatory cytokines) NFkB_nuc->Gene

Caption: Neurokinin-1 Receptor Signaling Pathway.

Data Presentation

The following table summarizes the in vitro binding affinities of selected phenylpiperidine-based NK1 receptor antagonists.

CompoundReceptorSpeciesAssay ConditionpKi / pIC50Reference
(2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040)NK1HumanCHO cells expressing human NK1 receptors10.3[7]
(2R,3R)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR205608)NK1HumanCHO cells expressing human NK1 receptors6.3[7]
GR203040NK1RatRat cortical membranes8.6[7]
GR203040H1--7.5[7]

Experimental Protocols

Synthesis of a Phenylpiperidine-Based NK1 Antagonist via Reductive Amination

This protocol describes a general method for the synthesis of an N-substituted (2S,3S)-2-phenylpiperidin-3-amine derivative, a core structure for potent NK1 antagonists.

Synthesis_Workflow Start Starting Materials: (2S,3S)-2-Phenylpiperidin-3-amine 2-Methoxy-5-(1H-tetrazol-1-yl)benzaldehyde Reaction Reductive Amination: 1. Imine Formation (MeOH, rt) 2. Reduction (NaBH₄, 0°C to rt) Start->Reaction Step 1 Workup Work-up: 1. Quench with water 2. Extract with EtOAc 3. Wash with brine 4. Dry over Na₂SO₄ Reaction->Workup Step 2 Purification Purification: Column Chromatography (Silica gel) Workup->Purification Step 3 Product Final Product: (2S,3S)-N-((2-methoxy-5-(1H-tetrazol-1-yl)phenyl)methyl)-2-phenylpiperidin-3-amine Purification->Product Step 4

Caption: Synthetic Workflow for an NK1 Antagonist.

Materials:

  • (2S,3S)-2-Phenylpiperidin-3-amine

  • 2-Methoxy-5-(1H-tetrazol-1-yl)benzaldehyde

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Imine Formation:

    • To a solution of (2S,3S)-2-phenylpiperidin-3-amine (1.0 eq) in anhydrous methanol (0.2 M), add 2-methoxy-5-(1H-tetrazol-1-yl)benzaldehyde (1.05 eq).

    • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) in small portions over 15-20 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours or until TLC analysis indicates complete consumption of the imine intermediate.

  • Work-up:

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (2S,3S)-N-((2-methoxy-5-(1H-tetrazol-1-yl)phenyl)methyl)-2-phenylpiperidin-3-amine.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium borohydride is a reactive substance that can generate hydrogen gas upon contact with acidic solutions or protic solvents. Quench with care.

Conclusion

The synthetic protocol described in this document provides a reliable method for the preparation of a potent neurokinin-1 receptor antagonist based on the 2-phenylpiperidin-3-amine scaffold. This application note, along with the provided data and pathway information, serves as a valuable resource for researchers engaged in the design and synthesis of novel neurokinin antagonists for therapeutic applications. The versatility of the reductive amination reaction allows for the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies, which is crucial for the optimization of lead compounds in drug discovery.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-Phenylpiperidin-3-amine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 1-Phenylpiperidin-3-amine, a key intermediate for preclinical drug development. The described synthetic strategy is a robust two-step process designed for scalability and efficiency, commencing with the synthesis of a protected aminopiperidine precursor followed by a palladium-catalyzed N-arylation.

Synthetic Strategy Overview

The synthesis of this compound is accomplished via a two-step sequence:

  • Synthesis of (S)-1-Boc-3-aminopiperidine: This initial step involves the preparation of the chiral N-Boc protected 3-aminopiperidine. A scalable method starting from L-glutamic acid is presented, which proceeds through esterification, Boc-protection, reduction, tosylation, and cyclization.

  • Buchwald-Hartwig N-Arylation: The protected aminopiperidine is then coupled with bromobenzene using a palladium-catalyzed Buchwald-Hartwig amination reaction. This method is well-suited for large-scale production due to its high efficiency and functional group tolerance.

  • Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound, this compound.

Synthetic_Route A L-Glutamic Acid B Dimethyl (S)-2-((tert-butoxycarbonyl)amino)pentanedioate A->B 1. Esterification 2. Boc Protection C (S)-tert-Butyl (5-hydroxy-1-(tosyloxy)pentan-2-yl)carbamate B->C Reduction (NaBH4) Tosylation D (S)-1-Boc-3-aminopiperidine C->D Cyclization E This compound D->E 1. Buchwald-Hartwig Amination (Bromobenzene, Pd catalyst) 2. Deprotection (HCl)

Caption: Overall synthetic route for this compound.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of (S)-1-Boc-3-aminopiperidine from L-Glutamic Acid

This multi-step, one-pot conversion of L-glutamic acid provides a scalable route to the key chiral intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
L-Glutamic Acid147.131 kg6.80
Thionyl Chloride118.971.1 L15.0
Methanol32.0410 L-
Triethylamine101.193.8 L27.2
Di-tert-butyl dicarbonate (Boc)₂O218.252.2 kg10.1
4-(Dimethylamino)pyridine (DMAP)122.1783 g0.68
Dichloromethane (DCM)84.9315 L-
Sodium Borohydride (NaBH₄)37.831.0 kg26.4
p-Toluenesulfonyl chloride (TsCl)190.653.9 kg20.5
Cyclohexylamine99.171.3 L11.6

Procedure:

  • Esterification and Boc-Protection:

    • To a stirred solution of L-glutamic acid (1 kg, 6.80 mol) in methanol (10 L) at 0°C, add thionyl chloride (1.1 L, 15.0 mol) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Remove the solvent under reduced pressure to obtain the crude dimethyl ester hydrochloride.

    • Dissolve the crude ester in dichloromethane (15 L) and cool to 0°C.

    • Add triethylamine (3.8 L, 27.2 mol), (Boc)₂O (2.2 kg, 10.1 mol), and a catalytic amount of DMAP (83 g, 0.68 mol).

    • Stir the reaction at room temperature for 6 hours.

    • Quench with water (5 L) and separate the organic layer. Wash with 10% aqueous sodium bicarbonate (2 x 5 L) and brine (5 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield (S)-dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate.[1][2]

  • Reduction and Tosylation:

    • Dissolve the crude diester in methanol (10 L) and cool to 0°C.

    • Add sodium borohydride (1.0 kg, 26.4 mol) portion-wise, maintaining the temperature below 10°C.

    • Stir at room temperature for 12 hours.

    • Quench the reaction by the slow addition of 1 M HCl until the pH is ~7.

    • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 5 L).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude diol.

    • Dissolve the crude diol in chloroform (15 L) and cool to 0°C.

    • Add triethylamine (2.9 L, 20.5 mol), p-toluenesulfonyl chloride (3.9 kg, 20.5 mol), and a catalytic amount of DMAP.

    • Stir at room temperature for 12 hours.

    • Wash the reaction mixture with water (2 x 5 L) and brine (5 L).

    • Dry the organic layer and concentrate to obtain the crude ditosylate.

  • Cyclization:

    • Dissolve the crude ditosylate in cyclohexylamine (1.3 L, 11.6 mol) and heat to 100°C for 12 hours.

    • Cool the reaction mixture and dilute with ethyl acetate (10 L).

    • Wash with 1 M HCl (3 x 5 L) to remove excess cyclohexylamine, followed by saturated sodium bicarbonate solution (5 L) and brine (5 L).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford (S)-1-Boc-3-aminopiperidine.

Expected Yield: 44-55% overall yield from L-glutamic acid.[1]

Protocol 2: Large-Scale Buchwald-Hartwig N-Arylation and Deprotection

This protocol is optimized for the kilogram-scale coupling of (S)-1-Boc-3-aminopiperidine with bromobenzene.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
(S)-1-Boc-3-aminopiperidine200.281.0 kg5.0
Bromobenzene157.01942 g (632 mL)6.0
Pd₂(dba)₃915.7246 g0.05
XPhos476.6557 g0.12
Sodium tert-butoxide (NaOtBu)96.10721 g7.5
Toluene (anhydrous, degassed)92.1410 L-
Hydrochloric Acid (4M in Dioxane)36.46As needed-

Procedure:

  • Reaction Setup and Buchwald-Hartwig Coupling:

    • In a rigorously dried and inerted (Argon or Nitrogen) reactor, add Pd₂(dba)₃ (46 g, 0.05 mol), XPhos (57 g, 0.12 mol), and sodium tert-butoxide (721 g, 7.5 mol).

    • Add anhydrous, degassed toluene (10 L).

    • Add (S)-1-Boc-3-aminopiperidine (1.0 kg, 5.0 mol) followed by bromobenzene (632 mL, 6.0 mol).

    • Heat the reaction mixture to 100-110°C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[3]

  • Work-up and Purification of Protected Intermediate:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly quench the reaction by adding water (5 L).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 5 L).

    • Combine the organic layers and wash with brine (2 x 5 L).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude N-Boc-1-phenylpiperidin-3-amine can be purified by flash column chromatography or crystallization.

  • Boc-Deprotection:

    • Dissolve the purified N-Boc-1-phenylpiperidin-3-amine in a minimal amount of dichloromethane.

    • Add a 4M solution of HCl in dioxane in excess.

    • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC until the starting material is consumed.[4]

    • Remove the solvent under reduced pressure to obtain the crude hydrochloride salt of this compound.

    • The salt can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

Quantitative Data Summary for Buchwald-Hartwig Amination:

Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
BromobenzenePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene11012-24>85
ChlorobenzenePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene11018-36>80
IodobenzenePd(OAc)₂ (1.5)SPhos (3)K₃PO₄Dioxane1008-16>90

Preclinical Development Workflow

The large-scale synthesis of this compound enables its progression into preclinical studies to evaluate its therapeutic potential. A typical preclinical workflow is outlined below.

Preclinical_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies A Target Identification and Validation B High-Throughput Screening (HTS) A->B C Lead Identification B->C D Lead Optimization (SAR Studies) C->D E In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) D->E F Pharmacokinetics (PK) and Pharmacodynamics (PD) in Animal Models E->F G Efficacy Studies in Disease Models F->G H Toxicology and Safety Pharmacology Studies G->H I Dose-Range Finding Studies H->I J Candidate Drug Selection I->J K IND-Enabling Studies J->K L Clinical Trials K->L

Caption: A typical preclinical drug development workflow.

Application Notes for Preclinical Studies

1. In Vitro Evaluation:

  • Primary Assays: Initial screening of this compound and its analogs against the intended biological target (e.g., receptor binding assays, enzyme inhibition assays). These studies are conducted outside of a living organism, often in a controlled lab environment using cells or tissues.[5][6]

  • Cellular Assays: Evaluation of the compound's activity in relevant cell-based models to determine its functional effects (e.g., signaling pathway modulation, cell viability).

  • ADMET Profiling: In vitro assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. This includes assays for metabolic stability in liver microsomes, plasma protein binding, and cytotoxicity in various cell lines.

2. In Vivo Evaluation:

  • Pharmacokinetic (PK) Studies: Performed in animal models (e.g., rodents) to determine the compound's absorption, distribution, metabolism, and excretion profile in a whole organism. This provides crucial information on bioavailability and half-life.

  • Pharmacodynamic (PD) Studies: Assessment of the compound's effect on the biological target in a living organism to establish a dose-response relationship.

  • Efficacy Studies: Testing the therapeutic efficacy of this compound in relevant animal models of the target disease.

  • Toxicology and Safety Pharmacology: Comprehensive studies to identify potential toxicities and off-target effects. These are critical for determining the safety profile of the drug candidate before human trials. These studies provide a more holistic view of a drug's effects and are considered more relevant for predicting human outcomes.[5][6]

The integration of both in vitro and in vivo studies is essential for a comprehensive preclinical evaluation, with in vitro assays providing high-throughput screening and mechanistic insights, while in vivo studies offer data on the compound's behavior in a complex biological system.[3][7][8]

References

Application Notes & Protocols: The 1-Phenylpiperidin-3-amine Scaffold in Psychoactive Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous FDA-approved drugs and natural alkaloids.[1][2] This guide focuses on a specific, high-potential derivative: 1-phenylpiperidin-3-amine . The strategic placement of the phenyl group at the 1-position and an amine at the 3-position creates a versatile template for interrogating a wide array of central nervous system (CNS) targets. This document provides a comprehensive overview of the rationale for its use, synthetic strategies, and detailed protocols for the pharmacological evaluation of its analogs in the context of psychoactive drug discovery.

The this compound Scaffold: A Privileged Platform for CNS Drug Design

The concept of a "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, distinct biological targets through systematic modification.[3] The this compound core embodies this principle for CNS research.

  • Structural Rationale: The piperidine ring provides a saturated, six-membered heterocyclic structure that can adopt a stable chair conformation, presenting substituents in well-defined axial and equatorial orientations. The N-phenyl group offers a large surface for hydrophobic and aromatic interactions within receptor pockets. Crucially, the 3-amino group serves as a key handle for chemical diversification. It can be acylated, alkylated, or used as a nucleophile to introduce a vast array of side chains, thereby modulating the compound's physicochemical properties and target-binding profile. This structural arrangement is a cyclized analogue of phenethylamine, a core structure in many psychoactive compounds.[4]

  • Therapeutic Potential: Derivatives of this scaffold have been investigated for their potential to modulate key neurotransmitter systems implicated in mood, cognition, and pain. These include:

    • Dopamine and Serotonin Systems: The scaffold can be adapted to interact with monoamine transporters and receptors, making it a valuable starting point for developing novel antidepressants, anxiolytics, or antipsychotics.[5][6]

    • Opioid Receptors: Modifications of the phenylpiperidine core are well-known in the development of potent analgesics.

    • Sigma (σ) Receptors: The scaffold is suitable for designing ligands for σ₁ receptors, which are implicated in neuroprotection, cognition, and mood regulation.[7]

The strategic utility of this scaffold lies in its ability to generate large, diverse chemical libraries for screening against multiple CNS targets, accelerating the hit-to-lead optimization process.[8]

Synthetic Strategies and Diversification

The synthesis of a library of this compound analogs begins with the construction of the core scaffold, followed by diversification at the 3-amino position.

General Synthesis of the Core Scaffold

A common and efficient method for synthesizing the 3-aminopiperidine core involves a multi-step route starting from readily available precursors like L-glutamic acid, which allows for the generation of enantiomerically pure compounds.[9] The N-phenyl group can be introduced via nucleophilic aromatic substitution or reductive amination.

Below is a generalized protocol for the synthesis of a protected 3-aminopiperidine, which can then be N-arylated.

Protocol 2.1: Synthesis of (S)-tert-butyl piperidin-3-ylcarbamate from L-Glutamic Acid

Causality: This route is chosen for its stereochemical control, starting from a chiral pool amino acid. The Boc protecting group on the 3-amino function is crucial for preventing side reactions during subsequent N-arylation steps and for facilitating controlled diversification later.

  • Esterification: Convert L-glutamic acid to its dimethyl ester using thionyl chloride in methanol.[9]

  • Boc Protection: Protect the primary amine of the dimethyl ester with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine.

  • Reduction to Diol: Reduce the diester to the corresponding diol using a strong reducing agent like sodium borohydride (NaBH₄) in a suitable solvent.[9]

  • Tosylation: Convert the diol to a ditosylate using p-toluenesulfonyl chloride (TsCl) in pyridine or dichloromethane with a base. This activates the hydroxyl groups as good leaving groups.

  • Cyclization: React the ditosylate with a primary amine (e.g., benzylamine, which can be later removed by hydrogenolysis) to induce intramolecular cyclization, forming the protected piperidine ring.

  • Deprotection/Protection Swap: If necessary, remove the N-benzyl group and re-protect the ring nitrogen to prepare for the final diversification steps.

Library Diversification Workflow

Once the this compound core is synthesized (often with a protecting group on the 3-amino function), a library of analogs can be generated. The primary points of diversification are the 3-amino group and potential substitutions on the N-phenyl ring.

G cluster_0 Core Synthesis cluster_1 Scaffold Elaboration cluster_2 Diversification Reactions cluster_3 Final Products Start Commercially Available Starting Materials (e.g., L-Glutamic Acid) Core Protected 3-Aminopiperidine Scaffold Start->Core Multi-step Synthesis N_Arylation N-Arylation (e.g., Buchwald-Hartwig) Core->N_Arylation Amine_Deprotection Deprotection of 3-Amino Group N_Arylation->Amine_Deprotection Final_Scaffold This compound Core Amine_Deprotection->Final_Scaffold Reductive_Amination Reductive Amination (R-CHO, NaBH(OAc)₃) Final_Scaffold->Reductive_Amination Acylation Acylation (R-COCl, Base) Final_Scaffold->Acylation Sulfonylation Sulfonylation (R-SO₂Cl, Base) Final_Scaffold->Sulfonylation Library Diverse Library of Psychoactive Candidates Reductive_Amination->Library Acylation->Library Sulfonylation->Library

Caption: Synthetic workflow for library generation.

Pharmacological Characterization Protocols

After synthesis, new analogs must be rigorously tested to determine their biological activity. The following protocols outline standard assays for characterizing potential psychoactive compounds.

Protocol 3.1: In Vitro Receptor Binding Assay
  • Objective: To determine the binding affinity (Kᵢ) of a novel compound for a specific CNS receptor (e.g., µ-opioid, dopamine D₂, or serotonin 5-HT₂ₐ receptor).

  • Causality: This assay is the first step in pharmacological screening. It quantifies how tightly a compound binds to its molecular target. High affinity is often a prerequisite for high potency.

  • Materials:

    • Cell membranes expressing the target receptor (commercially available or prepared in-house).

    • Radioligand specific for the target receptor (e.g., [³H]DAMGO for µ-opioid).

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Non-specific binding control (a high concentration of a known, non-labeled ligand, e.g., Naloxone).

    • Test compounds dissolved in DMSO.

    • 96-well plates, filter mats (GF/B or GF/C), cell harvester, scintillation vials, and scintillation fluid.

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kₔ), and either the test compound, buffer (for total binding), or non-specific control.

    • Initiate the reaction by adding the cell membrane preparation to each well.

    • Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.

    • Terminate the reaction by rapid filtration through the filter mat using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Transfer the filter discs to scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 3.2: In Vitro Functional Assay (cAMP Accumulation for Gᵢ/Gₛ-coupled GPCRs)
  • Objective: To determine whether a compound acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor (GPCR).

  • Causality: Binding does not equal function. This assay measures the downstream cellular response following receptor binding, revealing the compound's functional effect. For Gᵢ-coupled receptors (like µ-opioid), an agonist will decrease cAMP levels. For Gₛ-coupled receptors, an agonist will increase them.

  • Materials:

    • A stable cell line expressing the target receptor (e.g., CHO or HEK293 cells).

    • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

    • Forskolin (an adenylyl cyclase activator, used to stimulate a baseline level of cAMP).

    • Known agonist and antagonist for the target receptor.

    • Test compounds.

  • Procedure:

    • Plate the cells in 96-well or 384-well plates and allow them to adhere overnight.

    • Agonist Mode: Treat cells with serial dilutions of the test compound.

    • Antagonist Mode: Pre-incubate cells with serial dilutions of the test compound, then stimulate them with a known agonist at its EC₈₀ concentration.

    • For Gᵢ-coupled receptors, co-incubate with forskolin in all wells to induce a measurable cAMP signal that can be inhibited.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol for the chosen assay kit.

  • Data Analysis:

    • Plot the cAMP signal against the log concentration of the test compound.

    • Agonist Mode: Fit a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a full agonist.

    • Antagonist Mode: Fit a sigmoidal inhibition curve to determine the IC₅₀. This can be converted to an antagonist constant (Kₑ) using the Gaddum equation.

Protocol 3.3: In Vivo Behavioral Assay (Mouse Hot Plate Test for Analgesia)
  • Objective: To assess the antinociceptive (analgesic) properties of a test compound, a common screen for opioid-like psychoactive drugs.

  • Causality: In vitro activity must translate to a physiological effect in a living organism. This assay provides an early indication of in vivo efficacy and potential psychoactive effects related to pain perception.

  • Materials:

    • Male or female mice (e.g., C57BL/6 strain).

    • Hot plate apparatus set to a constant, non-injurious temperature (e.g., 55 ± 0.5°C).

    • Test compound dissolved in a suitable vehicle (e.g., saline, DMSO/Tween/saline).

    • Positive control (e.g., Morphine).

    • Stopwatch.

  • Procedure:

    • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.

    • Baseline Latency: Gently place each mouse on the hot plate and start the stopwatch. Measure the time it takes for the mouse to exhibit a nociceptive response (e.g., licking a hind paw, jumping). This is the baseline latency. Immediately remove the mouse from the hot plate upon response. A cut-off time (e.g., 30-45 seconds) must be set to prevent tissue damage.

    • Drug Administration: Administer the test compound, vehicle, or positive control via a chosen route (e.g., intraperitoneal, subcutaneous).

    • Post-Treatment Latency: At set time points after administration (e.g., 30, 60, 90, 120 minutes), place the mouse back on the hot plate and measure the response latency again.

  • Data Analysis:

    • Calculate the Percent Maximum Possible Effect (%MPE) for each mouse at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

    • Plot the mean %MPE against time to generate a time-course of the drug's effect.

    • Compare the effects of different doses of the test compound to the vehicle and positive control using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

G cluster_0 In Silico & Synthesis cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation cluster_3 Optimization a Library Design & Synthesis b Primary Screen: Receptor Binding Assay (Determine Affinity Kᵢ) a->b Test Affinity c Secondary Screen: Functional Assay (Determine EC₅₀/IC₅₀, Efficacy) b->c Characterize Function (Active Compounds) d Behavioral Pharmacology (e.g., Hot Plate Test) (Assess In Vivo Efficacy) c->d Confirm In Vivo Effect (Potent Compounds) e ADME/Tox (Pharmacokinetics, Preliminary Safety) d->e Profile Drug-like Properties f Lead Optimization (Structure-Activity Relationship) d->f Analyze Data e->f Analyze Data f->a Design Next Generation Compounds

Caption: Integrated drug discovery workflow.

Data Interpretation & Structure-Activity Relationships (SAR)

The ultimate goal is to establish a clear Structure-Activity Relationship (SAR), linking specific chemical modifications to changes in biological activity.

Table 1: Hypothetical Screening Data for a Library of Analogs

Compound IDR Group (at 3-amino)µ-Opioid Kᵢ (nM)5-HT₂ₐ Kᵢ (nM)cAMP EC₅₀ (nM)Hot Plate MPE @ 30min (%)
Core -H850>10,000>10,0005
A-01 -COCH₃ (Acetyl)4508,5002,10015
A-02 -CH₂-Ph251,50085 (Agonist)75
A-03 -CH₂(3-Cl-Ph)82,20030 (Agonist)88
A-04 -SO₂-Ph>10,00095>10,000 (Antagonist)-2
  • Interpretation:

    • The unsubstituted Core has very weak activity.

    • Simple acylation (A-01 ) slightly improves affinity but not function.

    • Adding a benzyl group (A-02 ) dramatically increases µ-opioid affinity and confers potent agonist activity, which translates to a strong analgesic effect in vivo.

    • Adding an electron-withdrawing group to the benzyl ring (A-03 ) further enhances potency, a key insight for SAR.

    • Changing the linker to a sulfonamide (A-04 ) abolishes opioid activity but reveals moderate affinity for the 5-HT₂ₐ receptor, suggesting a scaffold hop to a different target class is possible.

This iterative process of synthesis, testing, and SAR analysis allows researchers to rationally design compounds with improved potency, selectivity, and pharmacokinetic profiles, leveraging the versatility of the this compound scaffold to develop novel psychoactive therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: 1-Phenylpiperidin-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to improve the yield and purity of 1-Phenylpiperidin-3-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and direct method for synthesizing this compound is the reductive amination of 1-Phenyl-3-piperidone. This process involves the reaction of the ketone with an ammonia source to form an intermediate imine or enamine, which is then reduced in situ to the desired primary amine.[1] Alternative methods may include multi-step sequences involving the reduction of an oxime or other nitrogen-containing functional groups.[2]

Q2: What are the critical factors influencing the yield in this synthesis?

Several factors critically impact the overall yield:

  • Choice of Reducing Agent: The type of hydride donor or hydrogenation catalyst determines the reaction's selectivity and efficiency.[1][3]

  • Reaction pH: The pH must be controlled to facilitate imine formation without deactivating the amine nucleophile or promoting side reactions. An acidic catalyst, like acetic acid, is often required.[4][5]

  • Stoichiometry: The molar ratios of the ketone, ammonia source, and reducing agent must be optimized to prevent incomplete conversion or the formation of byproducts.[6]

  • Temperature and Reaction Time: Proper control of temperature and reaction duration is essential to ensure the reaction goes to completion while minimizing the degradation of reactants or products.

  • Solvent Choice: The solvent must be compatible with all reagents and capable of dissolving the starting materials and intermediates. Common choices include methanol (MeOH) and dichloromethane (DCM).[6]

Q3: Can over-alkylation occur, and how can it be prevented?

Yes, over-alkylation is a common side reaction in reductive aminations where the newly formed primary amine product reacts with another molecule of the ketone, ultimately leading to a secondary amine byproduct.[1] Using a large excess of the ammonia source (like ammonium acetate or ammonia in methanol) can help minimize this by ensuring the ketone is more likely to react with the ammonia source than the product amine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Q1: My reaction shows low or no conversion of the starting ketone. What should I do?

Answer: Low conversion is often due to issues with imine formation or the activity of the reducing agent.

  • Verify Imine Formation: Before adding the reducing agent, consider monitoring the formation of the imine intermediate by TLC or LC-MS. Imine formation can be sluggish, especially with ketones.[7]

  • Check pH: The formation of the imine is acid-catalyzed. Ensure a suitable amount of an acid catalyst (e.g., acetic acid) is present.[4] However, excessively low pH will protonate the amine, rendering it non-nucleophilic.

  • Use a Dehydrating Agent: The formation of an imine generates water, which can inhibit the reaction. Adding a dehydrating agent like powdered 4Å molecular sieves can drive the equilibrium toward the imine, improving conversion.[5]

  • Assess Reducing Agent Activity: Ensure your reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) has not degraded from improper storage. For catalytic hydrogenation, verify the catalyst (e.g., Pd/C, Raney Nickel) is active and not poisoned.[2][5]

Q2: I'm observing a significant amount of a byproduct with a higher molecular weight. What is it and how can I minimize it?

Answer: This is likely the secondary amine byproduct formed from the product amine reacting with another molecule of the starting ketone.

  • Control Stoichiometry: Avoid using an excess of the ketone. If possible, use the amine or ammonia source in excess.[6]

  • Stepwise Procedure: Consider a two-step, one-pot approach. First, allow the imine to form completely by stirring the ketone and ammonia source (with an acid catalyst) for a period before introducing the reducing agent.[5][6] This reduces the concentration of the ketone available to react with the product amine.

  • Choice of Reducing Agent: Milder reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often selective for the iminium ion over the ketone, which can help reduce side reactions.[3]

Q3: The primary byproduct appears to be 1-Phenyl-3-piperidinol. How can I prevent this?

Answer: The formation of the corresponding alcohol indicates that the reducing agent is reducing the starting ketone faster than the imine intermediate.

  • Use a More Selective Reducing Agent: Sodium borohydride (NaBH₄) can readily reduce ketones.[4] Switch to a reagent that is more selective for imines, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are less reactive towards ketones under neutral or acidic conditions.[6][7]

  • Ensure Imine Formation: If imine formation is slow, the reducing agent will preferentially react with the more abundant ketone. Allow more time for the imine to form before adding the reducing agent, or use techniques to accelerate its formation (see Q1).

Q4: My catalytic hydrogenation is producing byproducts from the reduction of the phenyl ring. How can this be avoided?

Answer: Reduction of the aromatic ring typically occurs under harsh hydrogenation conditions.

  • Optimize Conditions: Reduce the hydrogen pressure and/or temperature.[8][9] Over-reduction is more likely at high pressures and temperatures.

  • Catalyst Choice: While Pd/C is common, other catalysts like Raney Nickel might offer different selectivity under milder conditions.[5] Rhodium-based catalysts have also been used for selective reductions of similar substrates.[8]

  • Monitor Hydrogen Uptake: If using a Parr shaker or similar apparatus, monitor the hydrogen uptake to stop the reaction once the theoretical amount for the reduction of the imine has been consumed.[9]

Optimization of Reaction Conditions

The yield of this compound is highly dependent on the chosen methodology. The following table summarizes common approaches for the reductive amination step.

Method/ReagentTypical Conditions & SolventAdvantagesDisadvantages & Potential Issues
Sodium Cyanoborohydride (NaBH₃CN) MeOH or EtOH, pH 6-7 (AcOH catalyst)Mild; selective for imines over ketones.Toxic cyanide byproduct; can be slow.[6][7]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCM or DCE, AcOH catalystMild; non-toxic; often higher yields; does not require strict pH control.[3][10]More expensive; can reduce activated aldehydes.[3]
Catalytic Hydrogenation Pd/C, Pt/C, or Raney Ni; H₂ gas (20-50 atm); MeOH or AcOH solventAtom economical; clean workup; high yields possible.Requires specialized high-pressure equipment; risk of over-reduction (e.g., phenyl ring hydrogenation).[5][8][9]
Sodium Borohydride (NaBH₄) MeOH or EtOHInexpensive and readily available.Less selective; can readily reduce the starting ketone, leading to alcohol byproducts.[4][6]

Key Experimental Protocol: Reductive Amination using NaBH(OAc)₃

This protocol describes a representative procedure for the synthesis of this compound from 1-Phenyl-3-piperidone.

Materials:

  • 1-Phenyl-3-piperidone

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic Acid (AcOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask charged with 1,2-dichloroethane (DCE), add 1-Phenyl-3-piperidone (1.0 eq) and ammonium acetate (5.0-10.0 eq).

  • Add glacial acetic acid (2.0 eq) to the suspension and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the mixture in an ice bath to 0°C.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to yield pure this compound.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

G start Low Yield of This compound check_conversion Check Reaction Completion (TLC / LC-MS) start->check_conversion incomplete Problem: Incomplete Reaction check_conversion->incomplete Starting material remains complete Problem: Side Product Formation check_conversion->complete Starting material consumed purification_loss Problem: Purification Issues check_conversion->purification_loss Clean reaction, low isolated yield cause_reagents Potential Cause: - Inactive Reducing Agent - Poor Imine Formation - Incorrect Stoichiometry incomplete->cause_reagents action_reagents Action: - Use fresh reducing agent - Add dehydrating agent (4Å sieves) - Allow more time for imine formation - Add acid catalyst (AcOH) cause_reagents->action_reagents check_byproducts Analyze Byproducts (NMR / MS) complete->check_byproducts alcohol Byproduct: 1-Phenyl-3-piperidinol check_byproducts->alcohol sec_amine Byproduct: Secondary Amine (Dimer) check_byproducts->sec_amine action_alcohol Action: - Use imine-selective reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) - Ensure complete imine formation before reduction alcohol->action_alcohol action_sec_amine Action: - Use large excess of NH₃ source - Employ stepwise addition (form imine first, then reduce) sec_amine->action_sec_amine action_purification Action: - Optimize chromatography conditions - Consider salt formation/precipitation for purification purification_loss->action_purification

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Synthesis of 3-Phenylpiperidine via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-phenylpiperidine using a Grignard reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the Grignard reaction for the synthesis of 3-phenylpiperidine, focusing on the initial addition step to an N-protected 3-piperidone to form N-protected 3-hydroxy-3-phenylpiperidine.

Issue 1: Grignard Reaction Fails to Initiate

  • Question: I've added the bromobenzene to the magnesium turnings, but the reaction hasn't started. What should I do?

  • Answer: Failure to initiate is a frequent problem in Grignard reactions. Here are several troubleshooting steps:

    • Ensure Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. All glassware must be rigorously dried, preferably by flame-drying under a vacuum or oven-drying overnight, and cooled under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are critical.[1]

    • Activate the Magnesium: The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide, which prevents the reaction.[2] Activation is crucial. Common methods include:

      • Adding a small crystal of iodine. The disappearance of the purple color is an indicator of activation.[2][3]

      • Adding a few drops of 1,2-dibromoethane.

      • Gently heating a small portion of the reaction mixture.

      • Mechanically crushing the magnesium turnings with a dry glass rod.

    • Check Reagent Quality: Ensure the bromobenzene and solvent are pure and anhydrous.

Issue 2: Low Yield of 3-Hydroxy-3-phenylpiperidine

  • Question: The Grignard reaction worked, but my yield of the desired alcohol is very low. What are the potential causes?

  • Answer: Low yields can result from several factors throughout the experimental process:

    • Incomplete Grignard Reagent Formation: If the Grignard reagent was not fully formed, the stoichiometry of the reaction will be incorrect. Consider titrating the Grignard reagent before use to determine its exact concentration.

    • Side Reactions: Several side reactions can consume the Grignard reagent or the starting materials:

      • Wurtz Coupling: The formation of biphenyl from the reaction of phenylmagnesium bromide with unreacted bromobenzene is a common side reaction. This can be minimized by the slow, dropwise addition of bromobenzene during the Grignard reagent formation to maintain a low concentration of the halide.

      • Enolization of the Piperidone: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the N-protected 3-piperidone, leading to the recovery of the starting ketone upon workup. Using a less sterically hindered Grignard reagent or conducting the reaction at a lower temperature can mitigate this.

    • Suboptimal Reaction Conditions: The choice of solvent and reaction temperature can significantly impact the yield. Tetrahydrofuran (THF) is a common solvent for Grignard reactions. The addition of the N-protected 3-piperidone to the Grignard reagent is typically performed at low temperatures (e.g., 0 °C or -78 °C) to minimize side reactions.[4]

Issue 3: Formation of Impurities

  • Question: My final product is contaminated with significant impurities. What are they and how can I avoid them?

  • Answer: Besides unreacted starting materials, the primary impurity is often biphenyl from Wurtz coupling. Careful control of the Grignard formation, as mentioned above, is key. Other potential impurities can arise from the subsequent elimination and reduction steps. Purification by column chromatography is typically necessary to isolate the desired 3-phenylpiperidine.

Frequently Asked Questions (FAQs)

Q1: Why is an N-protecting group necessary for the 3-piperidone starting material?

A1: The secondary amine in 3-piperidone has an acidic proton that would be readily deprotonated by the strongly basic Grignard reagent. This would consume the Grignard reagent in an acid-base reaction rather than the desired nucleophilic addition to the carbonyl group. Protecting the nitrogen, for example with a tert-butoxycarbonyl (Boc) or benzyl (Bn) group, prevents this side reaction.[4]

Q2: What is the overall synthetic strategy for preparing 3-phenylpiperidine from an N-protected 3-piperidone?

A2: The synthesis is typically a multi-step process:

  • Grignard Reaction: Addition of phenylmagnesium bromide to an N-protected 3-piperidone to form the corresponding N-protected 3-hydroxy-3-phenylpiperidine.[5]

  • Elimination: Dehydration of the tertiary alcohol to form an N-protected 3-phenyl-1,2,3,6-tetrahydropyridine intermediate.

  • Hydrogenation: Reduction of the double bond of the tetrahydropyridine to yield the N-protected 3-phenylpiperidine.[5]

  • Deprotection: Removal of the N-protecting group to afford the final 3-phenylpiperidine product.[5]

Q3: Can I use a different Grignard reagent to synthesize other 3-arylpiperidines?

A3: Yes, this synthetic route is adaptable. By substituting bromobenzene with other aryl or alkyl halides, a variety of 3-substituted piperidines can be synthesized.

Data Presentation

The yield of the Grignard addition to N-protected 3-piperidone can be influenced by several factors. The following table provides illustrative data on how reaction conditions can affect the yield of N-Boc-3-hydroxy-3-phenylpiperidine.

EntrySolventTemperature (°C)Equivalents of PhMgBrReaction Time (h)Yield (%)
1THF01.2285
2Diethyl Ether01.2278
3THF-781.2492
4THF25 (rt)1.2265
5THF01.0275
6THF01.5288

Note: This data is illustrative and serves to demonstrate potential trends. Actual yields may vary based on specific experimental conditions and techniques.

Experimental Protocols

Protocol 1: Synthesis of Phenylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware and allow it to cool under a stream of dry nitrogen.

  • Reagents: Place magnesium turnings (1.2 equivalents) in the flask.

  • Initiation: Add a small crystal of iodine.

  • Solvent: Add anhydrous tetrahydrofuran (THF) to the flask to cover the magnesium.

  • Addition of Halide: Dissolve bromobenzene (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add a small portion of the bromobenzene solution to the magnesium suspension.

  • Reaction: The reaction should initiate, as evidenced by a color change and gentle refluxing. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

Protocol 2: Grignard Addition to N-Boc-3-piperidone

  • Apparatus Setup: In a separate flame-dried, three-necked round-bottom flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet, dissolve N-Boc-3-piperidone (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the solution of N-Boc-3-piperidone to 0 °C in an ice bath.

  • Addition of Grignard Reagent: Slowly add the freshly prepared phenylmagnesium bromide solution (1.2 equivalents) from the first reaction flask to the cooled solution of N-Boc-3-piperidone via a cannula or dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Quenching: Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-hydroxy-3-phenylpiperidine.

Visualizations

Troubleshooting Workflow for Grignard Reaction

Troubleshooting_Grignard_Reaction start Start: Grignard Synthesis of 3-Phenylpiperidine check_initiation Does the reaction initiate? start->check_initiation no_initiation Problem: No Initiation check_initiation->no_initiation No reaction_proceeds Reaction Initiates check_initiation->reaction_proceeds Yes initiation_solutions Troubleshooting: - Ensure anhydrous conditions - Activate Mg (Iodine, heat, crushing) - Check reagent purity no_initiation->initiation_solutions initiation_solutions->start Retry check_yield Is the yield of 3-hydroxy-3-phenylpiperidine low? reaction_proceeds->check_yield low_yield Problem: Low Yield check_yield->low_yield Yes good_yield Acceptable Yield check_yield->good_yield No yield_solutions Troubleshooting: - Titrate Grignard reagent - Minimize Wurtz coupling (slow addition) - Control temperature (low temp for addition) - Check for enolization low_yield->yield_solutions yield_solutions->start Re-optimize check_purity Are there significant impurities? good_yield->check_purity impurities Problem: Impurities Present check_purity->impurities Yes pure_product Pure Product check_purity->pure_product No purity_solutions Troubleshooting: - Optimize Grignard formation to reduce biphenyl - Purify via column chromatography impurities->purity_solutions purity_solutions->good_yield Purified next_step Proceed to Elimination Step pure_product->next_step

A troubleshooting workflow for the Grignard synthesis of 3-phenylpiperidine.

Synthetic Pathway for 3-Phenylpiperidine

Synthetic_Pathway start_material N-Protected 3-Piperidone grignard_step Grignard Addition start_material->grignard_step grignard_reagent Phenylmagnesium Bromide grignard_reagent->grignard_step intermediate1 N-Protected 3-Hydroxy-3-phenylpiperidine grignard_step->intermediate1 elimination_step Elimination (Dehydration) intermediate1->elimination_step intermediate2 N-Protected 3-Phenyl-1,2,3,6-tetrahydropyridine elimination_step->intermediate2 hydrogenation_step Hydrogenation intermediate2->hydrogenation_step intermediate3 N-Protected 3-Phenylpiperidine hydrogenation_step->intermediate3 deprotection_step Deprotection intermediate3->deprotection_step final_product 3-Phenylpiperidine deprotection_step->final_product

The multi-step synthetic pathway for producing 3-phenylpiperidine.

References

Technical Support Center: Optimizing Catalytic Hydrogenation of 1-Phenyl-Tetrahydropyridine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of 1-phenyl-tetrahydropyridine intermediates. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the hydrogenation of 1-phenyl-tetrahydropyridine intermediates, and how do they compare?

A1: The most frequently employed catalysts for this transformation are palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂ or Adams' catalyst), and Raney Nickel. Rhodium and Ruthenium catalysts are also utilized. Their performance can vary significantly based on the specific substrate and reaction conditions. For the related hydrogenation of 4-phenylpyridine, Rh/C showed high activity, while Pd/C demonstrated good selectivity in suppressing over-hydrogenation.[1][2]

Q2: What is the primary side reaction of concern during the hydrogenation of 1-phenyl-tetrahydropyridine intermediates?

A2: The principal and most problematic side reaction is N-debenzylation, which cleaves the phenyl group from the nitrogen atom. This is a common issue with palladium catalysts.[3] The choice of catalyst and careful optimization of reaction conditions are crucial to minimize this undesired hydrogenolysis.

Q3: How do solvent choice and reaction conditions impact the reaction?

A3: Solvents play a critical role in catalyst activity and selectivity. Protic solvents like ethanol and methanol are commonly used and can accelerate the reaction rate. The choice of solvent can also influence the product distribution. Reaction temperature and hydrogen pressure are also key parameters. Higher temperatures and pressures can increase the reaction rate but may also promote side reactions like debenzylation and reduction of the phenyl ring. Therefore, a careful balance is necessary to achieve optimal results.

Q4: What are the signs of catalyst poisoning in my hydrogenation reaction?

A4: The primary indicators of catalyst poisoning include a significant decrease in the rate of hydrogen uptake, a complete stall of the reaction before the starting material is fully consumed, a noticeable reduction in the yield of the desired product, and an increase in the formation of byproducts.[4][5]

Q5: What are the likely sources of catalyst poisons?

A5: Catalyst poisons can be introduced from several sources, including impurities in the 1-phenyl-tetrahydropyridine starting material (e.g., sulfur or nitrogen-containing compounds), contaminants in the solvent, or impurities in the hydrogen gas (e.g., carbon monoxide).[4][5]

Troubleshooting Guides

Issue 1: The hydrogenation reaction is very slow or does not start.
  • Possible Cause: Catalyst poisoning from impurities in the starting material, solvent, or hydrogen gas.

  • Troubleshooting Workflow:

    Start Slow or No Reaction Purity_Check Check Purity of Starting Material, Solvent, and Hydrogen Start->Purity_Check Increase_Loading Increase Catalyst Loading Purity_Check->Increase_Loading Impurities Unlikely Purify_SM Purify Starting Material Purity_Check->Purify_SM Impurities Suspected Fresh_Catalyst Use a Fresh Batch of Catalyst Increase_Loading->Fresh_Catalyst Purify_Solvent Purify Solvent Fresh_Catalyst->Purify_Solvent Purify_SM->Fresh_Catalyst End_Success Reaction Proceeds Purify_Solvent->End_Success End_Fail Still No Reaction Purify_Solvent->End_Fail

    Caption: Troubleshooting workflow for a slow or stalled hydrogenation.

  • Detailed Steps:

    • Purify the Starting Material: Recrystallize or chromatograph the 1-phenyl-tetrahydropyridine intermediate to remove potential catalyst poisons.

    • Use High-Purity Solvent and Gas: Employ high-purity, degassed solvents and hydrogen gas (99.99%+).

    • Increase Catalyst Loading: As a temporary measure, a higher catalyst loading might overcome the effects of low-level impurities.[4]

    • Test Catalyst Activity: If possible, test the catalyst with a standard substrate (e.g., cyclohexene) to confirm its activity.[5]

Issue 2: The reaction starts but stops before completion.
  • Possible Cause: Gradual poisoning of the catalyst by a low concentration of a strong poison or accumulation of byproducts that inhibit the reaction.

  • Troubleshooting Workflow:

    Start Reaction Stalled Analyze_Mixture Analyze Reaction Mixture (TLC, LC-MS) Start->Analyze_Mixture Filter_Add_Fresh Filter and Add Fresh Catalyst Analyze_Mixture->Filter_Add_Fresh Byproducts Minimal Optimize_Conditions Optimize Reaction Conditions (Temp, Pressure) Analyze_Mixture->Optimize_Conditions Byproduct Formation Observed End_Success Reaction Completes Filter_Add_Fresh->End_Success End_Fail Reaction Still Stalled Filter_Add_Fresh->End_Fail Optimize_Conditions->Filter_Add_Fresh

    Caption: Troubleshooting workflow for a stalled hydrogenation reaction.

  • Detailed Steps:

    • Analyze the Reaction Mixture: Use TLC or LC-MS to monitor the reaction progress and check for the formation of unexpected byproducts.

    • Filter and Add Fresh Catalyst: If the reaction has stalled, filtering the mixture to remove the deactivated catalyst and adding a fresh batch can help the reaction proceed to completion and confirms catalyst deactivation as the issue.[4]

Issue 3: Significant N-debenzylation is observed.
  • Possible Cause: The catalyst and/or reaction conditions are too harsh, leading to hydrogenolysis of the N-phenyl bond.

  • Troubleshooting Workflow:

    Start High N-Debenzylation Change_Catalyst Switch to a Milder Catalyst (e.g., PtO2 or Raney Nickel) Start->Change_Catalyst Lower_Temp Lower Reaction Temperature Change_Catalyst->Lower_Temp Debenzylation Persists Lower_Pressure Lower Hydrogen Pressure Lower_Temp->Lower_Pressure End_Success Debenzylation Minimized Lower_Pressure->End_Success End_Fail Debenzylation Still High Lower_Pressure->End_Fail

    Caption: Troubleshooting workflow to minimize N-debenzylation.

  • Detailed Steps:

    • Change Catalyst: Palladium catalysts are known to be more prone to causing debenzylation. Consider switching to Platinum on carbon (Pt/C), Adams' catalyst (PtO₂), or Raney Nickel.

    • Optimize Reaction Conditions: Lower the reaction temperature and hydrogen pressure to reduce the likelihood of hydrogenolysis.

    • Use Additives: In some cases, the addition of a small amount of a catalyst modifier can suppress debenzylation.

Quantitative Data

The following table summarizes the catalytic performance of different noble metal catalysts in the hydrogenation of 4-phenylpyridine, a structurally related substrate. While not identical to 1-phenyl-tetrahydropyridine, these data provide a useful starting point for catalyst selection.

Catalyst (5 wt% on Carbon)Conversion (%)Selectivity to 4-Phenylpiperidine (%)Selectivity to 4-Cyclohexylpyridine (%)Selectivity to 4-Cyclohexylpiperidine (%)Reaction Time (h)
Rh/C 4085692
Rh/C 5085694
Pd/C 298415<14
Pt/C 10>99<1<14
Ru/C 5>99<1<14

Adapted from Barwinski et al. (2017). Reaction conditions: Ethyl acetate as solvent.[1][2]

Experimental Protocols

General Protocol for Catalytic Hydrogenation of 1-Phenyl-1,2,3,6-tetrahydropyridine

This protocol is a general guideline and should be optimized for your specific substrate and equipment.

Materials:

  • 1-Phenyl-1,2,3,6-tetrahydropyridine intermediate

  • Hydrogenation catalyst (e.g., 5-10 wt% Pd/C, PtO₂, or Raney Nickel)

  • Anhydrous solvent (e.g., ethanol, methanol, or ethyl acetate)

  • Hydrogen gas (high purity)

  • Inert gas (e.g., nitrogen or argon)

  • Hydrogenation vessel (e.g., Parr shaker or a flask with a hydrogen balloon)

Procedure:

  • Preparation of the Reaction Mixture:

    • In a suitable hydrogenation vessel, dissolve the 1-phenyl-1,2,3,6-tetrahydropyridine intermediate in the chosen anhydrous solvent.

    • Carefully add the hydrogenation catalyst to the solution. Caution: Palladium on carbon can be pyrophoric when dry. Ensure it is handled in a fume hood and kept wet with solvent.

  • Inerting the Atmosphere:

    • Seal the reaction vessel.

    • Evacuate the vessel and backfill with an inert gas (nitrogen or argon).

    • Repeat this evacuation-backfill cycle three times to ensure an oxygen-free atmosphere.

  • Hydrogenation:

    • Evacuate the vessel one final time and introduce hydrogen gas to the desired pressure (e.g., 50 psi or via a hydrogen-filled balloon).

    • Begin vigorous stirring of the reaction mixture.

    • Monitor the reaction progress by hydrogen uptake and/or by taking aliquots for analysis by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter paper can be pyrophoric. Do not allow it to dry completely and quench it carefully with water.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by a suitable method, such as column chromatography or recrystallization, if necessary.

References

stability of 1-Phenylpiperidin-3-amine under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Phenylpiperidin-3-amine under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is generally stable under standard laboratory conditions (room temperature, protected from light).[1] However, its stability can be significantly influenced by the pH of the solution. As a primary amine, its basicity makes it susceptible to reactions under acidic and basic conditions over extended periods or at elevated temperatures.[2][3][4][5]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound is pH-dependent.

  • Acidic Conditions (pH < 4): In acidic solutions, the amine group will be protonated, forming a more water-soluble and generally more stable ammonium salt. However, strong acidic conditions and high temperatures can potentially lead to degradation over time.

  • Neutral Conditions (pH 6-8): Around neutral pH, the compound is expected to be moderately stable. However, the presence of oxygen can lead to oxidative degradation.

  • Basic Conditions (pH > 8): In basic solutions, the free amine is more prevalent, making it more susceptible to oxidation and other degradation reactions.[6][7] Strong basic conditions, especially at elevated temperatures, can accelerate degradation.

Q3: What are the potential degradation products of this compound?

A3: While specific degradation products for this compound are not extensively documented in publicly available literature, potential degradation pathways for similar amines include oxidation and N-dealkylation.[6][7][8] Oxidative degradation can lead to the formation of corresponding N-oxides or other oxidized derivatives.[1] Under certain conditions, cleavage of the phenyl group or opening of the piperidine ring could occur, although this would likely require harsh conditions.

Q4: What are the recommended storage conditions for this compound solutions at different pH values?

A4: For optimal stability:

  • Short-term storage (up to a few days): Solutions can be stored at 2-8°C, protected from light. For acidic and neutral solutions, this is generally sufficient. Basic solutions should be used as fresh as possible.

  • Long-term storage: It is recommended to store the compound as a solid salt (e.g., hydrochloride salt) at -20°C. If long-term storage of a solution is necessary, prepare it in an acidic buffer (pH 4-5), aliquot, and store at -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Issue 1: Loss of compound potency or inconsistent results over time.

  • Possible Cause: Degradation of the compound in solution.

  • Troubleshooting Steps:

    • Verify Solution pH: Measure the pH of your stock and working solutions. Unbuffered aqueous solutions can have their pH altered by absorbed CO2 from the atmosphere, potentially affecting stability.

    • Assess Storage Conditions: Ensure the solutions have been stored at the recommended temperature and protected from light.

    • Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions from a solid stock of the compound.

    • Analytical Check: Use an appropriate analytical method, such as HPLC-UV, to determine the purity of the solution and check for the presence of degradation products.[9][10][11]

Issue 2: Appearance of unknown peaks in chromatograms during analysis.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize Unknown Peaks: If possible, use mass spectrometry (LC-MS) to identify the mass of the unknown peaks and deduce their potential structures.[12]

    • Conduct Forced Degradation Study: To confirm if the new peaks are degradation products, perform a forced degradation study by exposing the compound to stress conditions (e.g., strong acid, strong base, high temperature, oxidizing agent) and analyze the resulting solutions.

    • Optimize Solution Conditions: Based on the forced degradation results, adjust the pH and storage conditions of your experimental solutions to minimize the formation of these impurities.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound under different pH conditions at 25°C and 40°C over 30 days. This data is for illustrative purposes to guide experimental design, as specific public data is unavailable.

pHTemperature (°C)% Recovery (Day 7)% Recovery (Day 30)Major Degradation Products (Hypothetical)
3.025>99%98%Minor oxidative products
3.04098%92%Oxidative products
7.02598%95%Oxidative products
7.04092%85%Oxidative products, potential dimers
10.02595%88%N-oxide, other oxidative products
10.04085%70%N-oxide, other oxidative products, ring-opened products

Experimental Protocols

Protocol 1: Preparation of Buffer Solutions for Stability Studies

  • Acidic Buffer (pH 3.0): Prepare a 50 mM citrate buffer by dissolving citric acid in water and adjusting the pH to 3.0 with sodium hydroxide.

  • Neutral Buffer (pH 7.0): Prepare a 50 mM phosphate buffer by mixing appropriate volumes of monobasic and dibasic sodium phosphate solutions to achieve a pH of 7.0.

  • Basic Buffer (pH 10.0): Prepare a 50 mM carbonate-bicarbonate buffer by dissolving sodium bicarbonate in water and adjusting the pH to 10.0 with sodium hydroxide.

Protocol 2: General Stability Study Protocol

  • Sample Preparation: Dissolve this compound in each of the prepared buffer solutions to a final concentration of 1 mg/mL.

  • Incubation: Aliquot the solutions into sealed, light-protected vials. Store the vials at the desired temperatures (e.g., 25°C and 40°C).

  • Time Points: At specified time points (e.g., Day 0, 7, 14, 30), withdraw an aliquot from each condition.

  • Analysis: Analyze the samples immediately using a validated stability-indicating HPLC method. The mobile phase could consist of a gradient of acetonitrile and water with 0.1% formic acid on a C18 column, with UV detection at an appropriate wavelength (e.g., 254 nm).

  • Quantification: Calculate the percentage of this compound remaining at each time point relative to the initial concentration at Day 0.

Visualizations

Stability_Troubleshooting_Workflow start Start: Inconsistent Experimental Results check_purity Check Purity of Starting Material start->check_purity prepare_fresh Prepare Fresh Solution check_purity->prepare_fresh check_ph Verify Solution pH and Buffer Capacity prepare_fresh->check_ph assess_storage Assess Storage Conditions (Temp, Light) check_ph->assess_storage analyze_sample Analyze Sample by HPLC/LC-MS assess_storage->analyze_sample degradation_observed Degradation Products Observed? analyze_sample->degradation_observed no_degradation No Degradation Observed degradation_observed->no_degradation No identify_products Identify Degradation Products (if possible) degradation_observed->identify_products Yes troubleshoot_assay Troubleshoot Other Experimental Parameters no_degradation->troubleshoot_assay optimize_conditions Optimize pH and Storage Conditions identify_products->optimize_conditions end End: Stable Experimental Conditions Achieved optimize_conditions->end

Caption: Troubleshooting workflow for stability issues.

Hypothetical_Degradation_Pathway cluster_main This compound cluster_acid Acidic Conditions (pH < 4) cluster_basic Basic/Neutral Conditions (pH > 7) + O2 compound This compound protonated Protonated Amine (Stable Salt) compound->protonated H+ n_oxide N-Oxide compound->n_oxide [O] other_oxidized Other Oxidized Products n_oxide->other_oxidized further oxidation

Caption: Hypothetical degradation pathways.

References

preventing over-alkylation in amine synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in amine synthesis, with a specific focus on preventing over-alkylation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do my direct alkylation reactions with alkyl halides result in a mixture of secondary, tertiary, and quaternary ammonium salts?

A1: This common issue is known as over-alkylation or polyalkylation. The primary reason is that the amine product of the initial alkylation is typically more nucleophilic than the starting amine.[1] For example, a primary amine is more nucleophilic than ammonia, and a secondary amine is more nucleophilic than a primary amine. This increased nucleophilicity makes the newly formed amine more likely to react with the remaining alkyl halide, leading to a difficult-to-control cascade of reactions.[1][2] Steric hindrance can play a role; for instance, the formation of tertiary amines can be less prone to over-alkylation into quaternary salts due to increased steric bulk around the nitrogen atom.[1][2]

Overalkylation_Cascade Amine Starting Amine (e.g., R-NH₂) Primary Desired Product (e.g., R-NH-R') Amine->Primary + R'-X AlkylHalide Alkyl Halide (R'-X) Secondary Over-alkylation (e.g., R-N(R')₂) Primary->Secondary + R'-X (Higher Reactivity) Quaternary Over-alkylation (e.g., R-N(R')₃⁺X⁻) Secondary->Quaternary + R'-X

Caption: Figure 1: The over-alkylation cascade where the product amine is more reactive than the starting material.

Q2: I am trying to synthesize a secondary amine but keep getting significant amounts of the tertiary amine by-product. How can I improve selectivity?

A2: Achieving selective mono-N-alkylation requires suppressing the subsequent alkylation steps. Several strategies can be employed, ranging from simple stoichiometric adjustments to entirely different synthetic approaches.

Troubleshooting_Workflow Start Over-alkylation Detected (e.g., Tertiary Amine By-product) CheckStoichiometry Is the amine cheap and readily available? Start->CheckStoichiometry UseExcessAmine Strategy 1: Use Large Excess of Starting Amine (5-10 fold) CheckStoichiometry->UseExcessAmine Yes ConsiderAlternatives Stoichiometric control is not practical or is ineffective. Consider alternative methods. CheckStoichiometry->ConsiderAlternatives No ReductiveAmination Strategy 2: Reductive Amination (Ketone/Aldehyde + Amine) ConsiderAlternatives->ReductiveAmination ProtectingGroup Strategy 3: Use a Protecting Group (e.g., Boc, Cbz) ConsiderAlternatives->ProtectingGroup

Caption: Figure 2: Troubleshooting workflow for selecting a strategy to prevent over-alkylation.

Key Strategies:

  • Use a Large Excess of the Starting Amine: By using a 5 to 10-fold excess of the starting amine relative to the alkylating agent, you statistically favor the reaction of the alkyl halide with the more abundant starting material.[3][4] This method is most practical when the amine is inexpensive and easily separable from the product.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to a heated solution of the amine can help maintain a very low concentration of the electrophile, thereby favoring mono-alkylation.[3]

  • Employ Reductive Amination: This is often the most reliable method for controlled N-alkylation.[5] It involves reacting the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[5][6] This process is not prone to over-alkylation because the imine is formed in a controlled manner before reduction.[5]

  • Use Protecting Groups: Temporarily protecting the amine with a group like tert-butyloxycarbonyl (Boc) allows for mono-alkylation of the protected intermediate, followed by deprotection to yield the desired secondary amine.

Q3: What is reductive amination and why is it often preferred over direct alkylation?

A3: Reductive amination is a two-step, often one-pot, process that converts a carbonyl group (from an aldehyde or ketone) and an amine into a more substituted amine.[7]

  • Step 1: The amine reacts with the carbonyl compound to form an imine (or enamine) intermediate.

  • Step 2: The imine is selectively reduced to the target amine.

It is preferred because it elegantly avoids the over-alkylation problem.[5] The reaction pathway does not generate a more nucleophilic amine in the presence of the alkylating agent. Instead, the C-N bond is formed via the imine, which is then reduced. This allows for the controlled synthesis of primary, secondary, and tertiary amines.[6]

Reductive_Amination cluster_reactants Reactants cluster_process One-Pot Process Amine Primary Amine (R-NH₂) Imine Imine Intermediate [R-N=C(R')R''] Amine->Imine Carbonyl Aldehyde/Ketone (R'-C(O)-R'') Carbonyl->Imine Reduction Reduction (e.g., NaBH(OAc)₃) Imine->Reduction Add Reducing Agent Product Secondary Amine (R-NH-CH(R')R'') Reduction->Product

Caption: Figure 3: General workflow for selective mono-alkylation via reductive amination.

Q4: How do I use a protecting group to prevent over-alkylation?

A4: Using a protecting group strategy involves temporarily converting the amine into a less reactive functional group (like an amide or carbamate), performing the alkylation, and then removing the protecting group. The key is that the protected nitrogen is no longer nucleophilic, preventing further reaction.

Example Logic using a Boc Group:

  • Protect: The primary amine (R-NH₂) reacts with Di-tert-butyl dicarbonate (Boc₂O) to form a Boc-protected amine (R-NHBoc). The nitrogen lone pair is now delocalized into the carbonyl, rendering it non-nucleophilic.

  • Alkylate: The N-H proton of the Boc-amine is acidic enough to be removed by a strong base (e.g., NaH), generating an anion that can be alkylated with an alkyl halide (R'-X) to form R-N(Boc)R'.

  • Deprotect: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid, TFA) to yield the pure, mono-alkylated secondary amine (R-NH-R').

Protecting_Group_Logic Start Primary Amine (Nucleophilic) Protect Step 1: Protect (e.g., + Boc₂O) Start->Protect Protected Boc-Protected Amine (Non-nucleophilic) Protect->Protected Alkylate Step 2: Alkylate (Base + R'-X) Protected->Alkylate AlkylatedProtected Alkylated Boc-Amine Alkylate->AlkylatedProtected Deprotect Step 3: Deprotect (e.g., + Acid) AlkylatedProtected->Deprotect Final Desired Secondary Amine (Pure Product) Deprotect->Final

Caption: Figure 4: Logic of using a protecting group to achieve selective mono-alkylation.

Summary of Control Strategies

StrategyPrincipleBest ForProsCons
Excess Amine Statistical probabilitySynthesizing secondary amines where the starting amine is inexpensive.Simple, one-step procedure.Poor atom economy; requires easy separation of excess reactant.[8]
Reductive Amination Imine formation followed by reductionControlled synthesis of secondary or tertiary amines.High selectivity, high yield, often one-pot.[5][7]Requires a carbonyl compound; reducing agents can be hazardous.
Protecting Groups Temporarily deactivating the amineMulti-step synthesis of complex or high-value amines.Excellent control and selectivity.[8]Adds two steps (protection/deprotection) to the synthesis.
Alternative Syntheses Avoiding direct alkylation entirelySynthesizing primary amines cleanly.Avoids polyalkylation completely.Can require harsh reagents (e.g., Gabriel, Azide reduction).[2][6]

Detailed Experimental Protocols

Protocol 1: Selective Mono-Alkylation via Reductive Amination

This protocol describes the synthesis of a secondary amine from a primary amine and an aldehyde using sodium triacetoxyborohydride (STAB).

Materials:

  • Primary Amine (1.0 eq)

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic amount)

Procedure:

  • Dissolve the primary amine and the aldehyde/ketone in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

  • If the reaction is sluggish, add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.[1]

  • Carefully add the sodium triacetoxyborohydride (STAB) to the reaction mixture in portions. Caution: Gas evolution may occur.

  • Continue stirring at room temperature and monitor the reaction's progress using TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).

  • Once complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with the solvent (e.g., DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Boc-Protection of a Primary Amine

This protocol details the protection of a primary amine using Di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • Primary Amine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Base (e.g., Triethylamine (TEA) (1.5 eq) or aq. NaOH)

  • Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

Procedure:

  • Dissolve the primary amine in the chosen solvent.

  • Add the base (e.g., TEA) to the solution.

  • Add a solution of Boc₂O in the same solvent dropwise to the amine solution, typically at 0 °C to control exothermicity.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting amine is fully consumed.

  • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • The resulting Boc-protected amine is often pure enough for the next step but can be purified by flash chromatography if needed.

References

Technical Support Center: Resolving 1-Phenylpiperidin-3-amine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the effective resolution of 1-Phenylpiperidin-3-amine enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving the enantiomers of this compound?

A1: The most common and effective methods for resolving racemic this compound are:

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[1]

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) can directly separate the enantiomers.[2]

  • Enzymatic Resolution: This kinetic resolution method utilizes an enzyme, typically a lipase, to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.[3]

Q2: Which chiral resolving agents are most effective for the diastereomeric salt resolution of this compound?

A2: For basic amines like this compound, chiral acids are used as resolving agents. Commonly successful agents for similar amines include derivatives of tartaric acid, such as:

  • (+)-Tartaric acid

  • (-)-Dibenzoyl-L-tartaric acid[4]

  • (+)-Di-p-toluoyl-D-tartaric acid[5] The choice of resolving agent and solvent is crucial and often requires screening to find the optimal conditions for crystallization and separation.

Q3: Can I determine the enantiomeric purity of this compound using standard HPLC?

A3: Standard (achiral) HPLC cannot distinguish between enantiomers. You must use a chiral HPLC method with a Chiral Stationary Phase (CSP). For amines that lack a strong chromophore for UV detection, pre-column derivatization is often necessary. A validated method for piperidin-3-amine involves derivatization with p-toluenesulfonyl chloride (PTSC) followed by analysis on a Chiralpak AD-H column.

Q4: What is Dynamic Kinetic Resolution (DKR) and how can it be applied to this compound?

A4: Dynamic Kinetic Resolution (DKR) is an enhancement of enzymatic kinetic resolution. In addition to the selective reaction of one enantiomer by an enzyme, a racemization catalyst is used to continuously convert the unreactive enantiomer into the reactive one. This allows for a theoretical yield of up to 100% for the desired enantiomerically pure product, overcoming the 50% yield limit of standard kinetic resolution. For primary amines, this often involves a lipase for acylation and a ruthenium or palladium catalyst for racemization.

Troubleshooting Guides

Diastereomeric Salt Resolution
IssuePossible Cause(s)Troubleshooting Steps
No crystallization of diastereomeric salts. - The salt is too soluble in the chosen solvent.- Insufficient concentration.- Try a different solvent or a mixture of solvents.- Slowly add an anti-solvent (a solvent in which the salt is less soluble).- Concentrate the solution by slow evaporation.- Cool the solution to a lower temperature.- Scratch the inside of the flask with a glass rod to induce nucleation.
Low yield of the desired diastereomeric salt. - The desired salt has significant solubility in the mother liquor.- Incomplete precipitation.- Cool the crystallization mixture for a longer period.- Reduce the amount of solvent used.- Ensure the stoichiometry of the resolving agent is optimal (typically 0.5-1.0 equivalents).[5]
Low enantiomeric excess (ee%) after crystallization. - The solubilities of the two diastereomeric salts are too similar in the chosen solvent.- Co-precipitation of the undesired diastereomer.- Crystallization occurred too quickly.- Screen different solvents to maximize the solubility difference.- Perform recrystallization of the obtained salt.- Allow for slow cooling to promote selective crystallization.
Oil formation instead of crystals. - The melting point of the salt is below the temperature of the solution.- High concentration of impurities.- Try a different solvent.- Dilute the solution and allow for slow evaporation.- Purify the starting racemic amine before resolution.
Chiral HPLC Analysis
IssuePossible Cause(s)Troubleshooting Steps
Poor or no separation of enantiomers. - Incorrect Chiral Stationary Phase (CSP).- Mobile phase is not optimized.- Screen different types of chiral columns (e.g., polysaccharide-based like Chiralpak or Chiralcel).- Adjust the mobile phase composition (ratio of organic modifier to hexane/alkane).- Add a modifier to the mobile phase (e.g., 0.1% diethylamine for basic analytes).
Peak tailing or broad peaks. - Strong interaction between the basic amine and the stationary phase.- Column overload.- Add a basic modifier like diethylamine or triethylamine to the mobile phase.- Reduce the sample concentration or injection volume.
No peaks detected (after derivatization). - Incomplete derivatization reaction.- Incorrect detection wavelength.- Optimize the derivatization reaction conditions (reagent stoichiometry, reaction time, temperature).- Determine the UV maximum of the derivatized analyte and set the detector accordingly.
Loss of resolution over time. - Column contamination.- Degradation of the stationary phase.- Flush the column with a strong solvent (e.g., 100% ethanol or isopropanol).[6]- Ensure the mobile phase and samples are filtered.- Check the column's recommended pH and solvent compatibility.
Enzymatic Resolution
IssuePossible Cause(s)Troubleshooting Steps
Low or no enzyme activity. - Inappropriate enzyme for the substrate.- Incorrect solvent.- Sub-optimal temperature or pH.- Screen different lipases (e.g., Candida antarctica Lipase B, Pseudomonas cepacia Lipase).- Use a non-polar organic solvent (e.g., toluene, hexane, MTBE).- Optimize the reaction temperature (typically 30-50 °C for lipases).
Low enantioselectivity (low ee%). - The enzyme does not effectively differentiate between the enantiomers.- Reaction has proceeded past 50% conversion.- Screen different enzymes and acylating agents (e.g., ethyl acetate, vinyl acetate).- Carefully monitor the reaction progress and stop it at or near 50% conversion for optimal ee of both the product and the remaining starting material.
Difficult separation of product and unreacted amine. - Similar physical properties.- Use a different acylating agent to create a product with more distinct properties.- Employ column chromatography for separation.

Experimental Protocols

Diastereomeric Salt Resolution (General Protocol)

This protocol describes a general procedure for the resolution of racemic this compound using a chiral acid like (-)-Dibenzoyl-L-tartaric acid.

1. Salt Formation:

  • Dissolve 1.0 equivalent of racemic this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture).

  • In a separate flask, dissolve 0.5 to 1.0 equivalents of (-)-Dibenzoyl-L-tartaric acid in the same solvent, warming gently if necessary.

  • Slowly add the chiral acid solution to the amine solution with stirring.

2. Crystallization:

  • Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt should start to crystallize.

  • To maximize the yield, the flask can be cooled further in a refrigerator or an ice bath for several hours or overnight.

3. Isolation of Diastereomeric Salt:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold crystallization solvent.

  • Dry the crystals.

4. Liberation of the Free Amine:

  • Suspend the collected diastereomeric salt in water.

  • Add a base (e.g., 2M NaOH solution) until the pH is >10 to deprotonate the amine.

  • Extract the liberated enantiomerically enriched amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the resolved amine.

5. Analysis:

  • Determine the enantiomeric excess (ee%) of the resolved amine by chiral HPLC.

Chiral HPLC Analysis of Piperidin-3-amine (Applicable to this compound)

This protocol is adapted from a validated method for piperidin-3-amine and involves pre-column derivatization.

1. Derivatization:

  • React this compound with p-toluenesulfonyl chloride (PTSC) in the presence of a base to introduce a chromophore.

2. HPLC Conditions:

  • Column: Chiralpak AD-H

  • Mobile Phase: 0.1% Diethylamine in Ethanol

  • Flow Rate: 0.5 mL/min

  • Detection: UV at 228 nm

  • Resolution: A resolution factor of >4.0 between the two enantiomer peaks is expected.

Enzymatic Kinetic Resolution (General Protocol)

This protocol outlines a general procedure for the kinetic resolution of this compound using a lipase.

1. Reaction Setup:

  • In a suitable flask, dissolve racemic this compound in a non-polar organic solvent (e.g., toluene).

  • Add an acylating agent (e.g., ethyl acetate, often used in excess and can serve as the solvent).

  • Add the lipase (e.g., immobilized Candida antarctica Lipase B, Novozym 435).

2. Reaction:

  • Stir the mixture at a controlled temperature (e.g., 40 °C).

  • Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC to determine the conversion rate.

3. Termination and Workup:

  • When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.

  • Wash the enzyme with the reaction solvent.

  • The filtrate contains one enantiomer as the acylated product and the other as the unreacted amine.

4. Separation and Isolation:

  • Separate the acylated amine from the unreacted amine. This can often be achieved by an acid-base extraction or by column chromatography.

  • For the acylated amine, the acyl group can be removed by hydrolysis (acidic or basic) to yield the free amine.

5. Analysis:

  • Determine the enantiomeric excess (ee%) of both the product and the unreacted starting material by chiral HPLC.

Quantitative Data Summary

The following tables summarize typical data for the resolution of chiral amines using the described methods. Note that specific values for this compound may vary and require experimental optimization.

Table 1: Diastereomeric Salt Resolution of a Chiral Amine with Dibenzoyl-L-tartaric Acid

ParameterValueReference
Resolving Agent (-)-Dibenzoyl-L-tartaric acid[4]
Solvent Ethanol[7]
Yield (diastereomeric salt) 80-90%[7]
Enantiomeric Excess (ee%) after 1st crystallization >85%[7]
Enantiomeric Excess (ee%) after recrystallization >98%[7]

Table 2: Chiral HPLC of Derivatized Piperidin-3-amine

ParameterValueReference
Derivatizing Agent p-Toluenesulfonyl chloride (PTSC)
Column Chiralpak AD-H
Mobile Phase 0.1% Diethylamine in Ethanol
Flow Rate 0.5 mL/min
Detection UV at 228 nm
Resolution (Rs) > 4.0

Table 3: Enzymatic Kinetic Resolution of a Primary Amine

ParameterValueReference
Enzyme Candida antarctica Lipase B (CALB)[3]
Acylating Agent Ethyl acetate
Solvent Toluene
Conversion ~50%
ee% of Product >95%
ee% of Unreacted Amine >95%

Visualizations

Diastereomeric_Salt_Resolution racemate Racemic This compound diastereomers Mixture of Diastereomeric Salts ((R)-Amine:(-)-Acid & (S)-Amine:(-)-Acid) racemate->diastereomers resolving_agent Chiral Resolving Agent (e.g., (-)-DBTA) resolving_agent->diastereomers solvent Solvent (e.g., Ethanol) solvent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Crystals) base_treatment1 Base Treatment (e.g., NaOH) less_soluble->base_treatment1 more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) base_treatment2 Base Treatment (e.g., NaOH) more_soluble->base_treatment2 filtration->less_soluble Solid filtration->more_soluble Liquid enantiomer1 Enantiomer 1 (e.g., R-enantiomer) base_treatment1->enantiomer1 enantiomer2 Enantiomer 2 (e.g., S-enantiomer) base_treatment2->enantiomer2

Caption: Workflow for Diastereomeric Salt Resolution.

Chiral_HPLC_Workflow sample This compound (Racemic or Enriched) derivatization Pre-column Derivatization (with PTSC) sample->derivatization derivatized_sample Derivatized Sample derivatization->derivatized_sample hplc Chiral HPLC System (Chiralpak AD-H) derivatized_sample->hplc Injection separation Separation on Chiral Stationary Phase hplc->separation detector UV Detector (228 nm) separation->detector chromatogram Chromatogram with Separated Peaks detector->chromatogram quantification Quantification of ee% chromatogram->quantification

Caption: Chiral HPLC Analysis Workflow.

Enzymatic_Resolution racemate Racemic This compound reaction Enzymatic Acylation (Kinetic Resolution) racemate->reaction reagents Lipase (e.g., CALB) + Acyl Donor reagents->reaction mixture Mixture of: (S)-Amine (unreacted) (R)-Acylated Amine reaction->mixture at ~50% conversion separation Separation (e.g., Chromatography) mixture->separation unreacted (S)-Amine separation->unreacted product (R)-Acylated Amine separation->product hydrolysis Hydrolysis product->hydrolysis final_product (R)-Amine hydrolysis->final_product

Caption: Workflow for Enzymatic Kinetic Resolution.

References

removing protecting groups in 3-phenylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for challenges encountered during the removal of common nitrogen protecting groups in the synthesis of 3-phenylpiperidine.

General Troubleshooting and FAQs

Question: My deprotection reaction is sluggish or incomplete. What are the first things I should check?

Answer: When facing an incomplete reaction, a systematic check is crucial.

  • Reagent Quality: Ensure the reagents are not degraded. For example, trifluoroacetic acid (TFA) can absorb water, and the activity of palladium on carbon (Pd/C) can diminish over time or with improper storage.

  • Catalyst Activity: In catalytic hydrogenolysis (for Cbz and Benzyl groups), the catalyst may be poisoned by sulfur or other impurities from previous steps.[1][2] Ensure all reagents and solvents are of appropriate purity. If poisoning is suspected, try using a fresh batch of catalyst or increasing the catalyst loading.[1]

  • Reaction Conditions: Verify the temperature, pressure (for hydrogenations), and reaction time. Some deprotections may require elevated temperatures or longer durations to proceed to completion.[3][4]

  • Solvent Purity: Ensure solvents are anhydrous where required. For instance, water can interfere with certain acid-catalyzed deprotections.

Question: How can I monitor the progress of my deprotection reaction?

Answer: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: A simple and quick method. The deprotected product (the free amine) will typically have a different retention factor (Rf) than the protected starting material. The free amine is often more polar and will have a lower Rf.

  • LC-MS: Provides more definitive evidence by showing the disappearance of the mass corresponding to the protected starting material and the appearance of the mass for the desired product.

N-Boc (tert-Butoxycarbonyl) Deprotection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under many reaction conditions and its facile removal under acidic conditions.[5]

Question: What is the standard protocol for N-Boc deprotection?

Answer: The most common method involves treating the N-Boc protected 3-phenylpiperidine with a strong acid. A typical procedure is dissolving the substrate in dichloromethane (DCM) and adding an excess of trifluoroacetic acid (TFA). The reaction is often run at 0°C to room temperature for 1-3 hours.[4] Another widely used method is using a solution of 4M HCl in dioxane.[4]

Question: My reaction is incomplete, even after several hours with TFA/DCM. What can I do?

Answer:

  • Increase Acid Strength/Concentration: You can switch to a stronger condition like 4M HCl in dioxane, which is often more effective.[4]

  • Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50°C) can accelerate the cleavage, although this should be done cautiously to avoid side reactions.[4]

  • Use Alternative Reagents: For substrates sensitive to strong acids, milder or different methods can be employed. Options include using zinc bromide (ZnBr2) in 2,2,2-trifluoroethanol (TFE) or thermolytic deprotection in hexafluoroisopropanol (HFIP).[6] Mechanochemical methods, such as ball milling with p-toluenesulfonic acid (p-TsOH), offer a solvent-free alternative.[7][8]

Question: Are there any side reactions to be aware of during N-Boc removal?

Answer: The primary concern is the presence of other acid-sensitive functional groups in the molecule. Strong acidic conditions used for Boc removal can cleave other protecting groups like tert-butyl ethers or cause degradation of sensitive moieties. If such groups are present, consider using alternative, milder deprotection methods.

Summary of N-Boc Deprotection Methods
Reagent(s) Solvent Temperature Typical Time Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0°C to RT1 - 3 hoursStandard, robust method.[4]
4M HClDioxaneRT to 50°C1 - 4 hoursVery effective, can be heated if reaction is slow.[4]
p-Toluenesulfonic Acid (p-TsOH)None (Ball Mill)Room Temperature~10 minutesSolvent-free, rapid, and efficient mechanochemical method.[7][8]
Zinc Bromide (ZnBr₂)2,2,2-Trifluoroethanol (TFE)Room TemperatureVariesMilder conditions suitable for some acid-sensitive substrates.[6]
Heat (Thermolysis)HFIP or TFEReflux1 - 12 hoursUseful when acidic reagents cause side reactions. Can be accelerated with microwave heating.[6]

N-Cbz (Carbobenzyloxy) Deprotection

The Carbobenzyloxy (Cbz or Z) group is stable to both acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[3]

Question: What is the standard protocol for removing an N-Cbz group?

Answer: The most common method is catalytic hydrogenolysis. The Cbz-protected 3-phenylpiperidine is dissolved in a solvent like methanol (MeOH) or ethanol (EtOH), and a palladium catalyst (typically 10% Pd/C) is added. The mixture is then stirred under a hydrogen gas atmosphere (from a balloon or a pressurized vessel) until the reaction is complete.[3] An alternative that avoids handling hydrogen gas is transfer hydrogenation, using a hydrogen donor like ammonium formate with Pd/C.[9]

Question: My Cbz deprotection by hydrogenolysis is not working. What is the likely cause?

Answer: The most common issue is catalyst deactivation or "poisoning."

  • Sulfur or Halogen Impurities: Trace amounts of sulfur-containing compounds or halides from previous steps can irreversibly poison the palladium catalyst.

  • Poor Quality Catalyst: The activity of Pd/C can vary between batches and suppliers. Ensure you are using a reliable catalyst.

  • Insufficient Hydrogen: If using a hydrogen balloon, ensure it is periodically replaced. For transfer hydrogenation, ensure enough ammonium formate (or other donor) is used.

To troubleshoot, try filtering the reaction mixture through celite to remove the old catalyst and adding a fresh batch. If poisoning is suspected, purifying the substrate before the deprotection step is recommended.

Question: I cannot use hydrogen gas or a palladium catalyst. Are there any alternatives?

Answer: Yes, acid-mediated deprotection methods have emerged as a practical, metal-free alternative.[10] Reagents such as isopropanol hydrochloride (IPA·HCl) or aluminum chloride (AlCl3) in a fluorinated solvent like HFIP can effectively cleave the Cbz group.[10][11] These methods are often scalable and avoid concerns about residual heavy metals in the final product.[10] Another efficient method involves using sodium borohydride (NaBH4) with catalytic Pd/C in methanol, which generates hydrogen in situ.[2]

Summary of N-Cbz Deprotection Methods
Method Reagent(s) Solvent Temperature Typical Time Notes
HydrogenolysisH₂ (gas), 10% Pd/CMeOH or EtOHRoom Temperature2 - 24 hoursThe classic method; requires a hydrogen source.[3]
Transfer HydrogenationAmmonium Formate, 10% Pd/CMeOHRoom Temperature1 - 6 hoursAvoids the need for hydrogen gas cylinders.
In-situ Hydrogen GenerationNaBH₄, 10% Pd/CMeOHRoom Temperature3 - 30 minutesVery rapid, efficient, and user-friendly.[2]
Acid-MediatedHCl in Isopropanol (IPA·HCl)Isopropanol65 - 75°C~4 hoursMetal-free, scalable alternative.[10]
Lewis Acid-MediatedAlCl₃HFIPRoom TemperatureVariesEffective metal-free option, good functional group tolerance.[11]

N-Benzyl (Bn) Deprotection

Like the Cbz group, the N-benzyl group is typically removed by catalytic hydrogenolysis.

Question: How do I remove an N-Benzyl group?

Answer: The procedure is nearly identical to Cbz deprotection. Catalytic hydrogenolysis using H₂ gas and a palladium catalyst (Pd/C) in a protic solvent is the standard method.[12] Transfer hydrogenation with ammonium formate is also a common and effective alternative.[1]

Question: The hydrogenolysis of my N-benzyl group is very slow. Can I speed it up?

Answer: N-benzyl groups can sometimes be more difficult to cleave than N-Cbz groups.

  • Increase Pressure: If you have the equipment, increasing the hydrogen pressure can significantly accelerate the reaction.

  • Add Acid: Adding a small amount of acid (e.g., acetic acid or HCl) can sometimes facilitate the cleavage, though this must be tested as it can also inhibit the catalyst in some cases.

  • Change Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more effective than Pd/C for stubborn debenzylations.

Question: Are there non-hydrogenolysis methods for N-benzyl removal?

Answer: Yes, although they are often harsher and less common.

  • Oxidative Cleavage: Reagents like cerium(IV) ammonium nitrate (CAN) can remove benzyl groups, but this is an oxidative method and may not be compatible with other functional groups on the 3-phenylpiperidine scaffold.[13]

  • Birch Reduction: Using sodium or lithium in liquid ammonia can cleave benzyl groups, but these are strongly reducing conditions that are not compatible with many functional groups.[13]

  • Enzymatic Deprotection: A laccase/TEMPO system has been shown to be a very mild and selective method for removing N-benzyl groups using oxygen in an aqueous medium.[14]

Summary of N-Benzyl Deprotection Methods
Method Reagent(s) Solvent Temperature Typical Time Notes
HydrogenolysisH₂ (gas), 10% Pd/C or Pd(OH)₂/CMeOH or EtOHRoom Temperature4 - 48 hoursStandard method; can be slow. Pd(OH)₂/C is often more effective.
Transfer HydrogenationAmmonium Formate, 10% Pd/CMeOHRoom Temperature4 - 24 hoursGood alternative to using hydrogen gas.[1]
Oxidative CleavageCerium(IV) Ammonium Nitrate (CAN)Acetonitrile/Water0°C to RT1 - 3 hoursNot compatible with easily oxidizable groups.[13]
EnzymaticLaccase, TEMPO, O₂Aqueous BufferRoom TemperatureVariesVery mild and chemoselective green chemistry approach.[14]

Visualized Workflows and Logic

Deprotection_Workflow cluster_workflow General Experimental Workflow A Protected 3-Phenylpiperidine Substrate B Deprotection Reaction (e.g., Hydrogenolysis, Acidolysis) A->B C Reaction Work-up (Filtration, Extraction, Quenching) B->C D Purification (Crystallization, Chromatography) C->D E Isolated 3-Phenylpiperidine D->E

A generalized workflow for deprotection experiments.

Troubleshooting_Tree Start Start Deprotection Reaction Monitor Monitor by TLC/LC-MS Start->Monitor Complete Reaction Complete? Monitor->Complete Isolate Isolate Product Complete->Isolate Yes Troubleshoot Troubleshoot Problem Complete->Troubleshoot No CheckReagents Check Reagent/Catalyst Quality & Loading Troubleshoot->CheckReagents CheckConditions Verify Temp, Time, Pressure CheckReagents->CheckConditions ConsiderAlternatives Consider Alternative Deprotection Method CheckConditions->ConsiderAlternatives

A decision tree for troubleshooting common deprotection issues.

The core chemical transformation from a protected to a deprotected state.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of (R)- and (S)-1-Phenylpiperidin-3-amine Enantiomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite the importance of stereochemistry in determining the pharmacological profiles of chiral molecules, a direct comparative study detailing the biological activities of (R)- and (S)-1-Phenylpiperidin-3-amine is not publicly available in the current scientific literature. While the piperidine scaffold is a common motif in a vast array of biologically active compounds, specific experimental data quantitatively comparing these two enantiomers remains elusive.

This guide aims to provide a framework for such a comparison, outlining the potential biological targets and the experimental methodologies that would be employed to elucidate the differential activities of these stereoisomers. The information presented is based on the known pharmacology of structurally related piperidine derivatives and general principles of stereopharmacology.

Potential Biological Targets and Rationale

Based on the structural features of 1-Phenylpiperidin-3-amine, several biological targets are of high interest for comparative investigation. The presence of a phenyl group and a basic nitrogen atom within the piperidine ring suggests potential interactions with monoamine transporters and receptors, as well as sigma receptors.

Monoamine Transporters (DAT, SERT, NET)

The 1-phenylpiperidine scaffold is found in various ligands of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). It is well-established that the stereochemistry of a ligand can profoundly influence its affinity and efficacy at these transporters. For instance, enantiomers of other psychoactive compounds often exhibit significant differences in their potency for inhibiting neurotransmitter reuptake. A comparative study would likely reveal that one enantiomer of this compound has a higher affinity for one or more of these transporters than the other.

Sigma Receptors (σ1 and σ2)

Sigma receptors are another plausible target for these enantiomers. Many piperidine-containing compounds have been shown to bind to sigma receptors with varying affinities. The chiral center in this compound could lead to stereoselective binding to the σ1 and/or σ2 receptor subtypes, potentially resulting in different functional activities (e.g., agonist, antagonist, or modulator).

Data Presentation: A Template for Comparison

In the absence of experimental data, the following table is presented as a template for how the quantitative biological data for (R)- and (S)-1-Phenylpiperidin-3-amine would be structured for a clear and direct comparison.

Biological TargetParameter(R)-1-Phenylpiperidin-3-amine(S)-1-Phenylpiperidin-3-amine
Dopamine Transporter (DAT) Kᵢ (nM)Data not availableData not available
IC₅₀ (nM)Data not availableData not available
Serotonin Transporter (SERT) Kᵢ (nM)Data not availableData not available
IC₅₀ (nM)Data not availableData not available
Norepinephrine Transporter (NET) Kᵢ (nM)Data not availableData not available
IC₅₀ (nM)Data not availableData not available
Sigma-1 Receptor (σ₁) Kᵢ (nM)Data not availableData not available
Sigma-2 Receptor (σ₂) Kᵢ (nM)Data not availableData not available

Experimental Protocols

To generate the data for the table above, the following standard experimental methodologies would be employed.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of (R)- and (S)-1-Phenylpiperidin-3-amine for the target receptors and transporters.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the target protein (e.g., DAT, SERT, NET, σ₁ receptor) are prepared from cultured cells or animal brain tissue.

  • Assay Incubation: The membranes are incubated with a specific radioligand for the target protein and varying concentrations of the test compounds ((R)- and (S)-1-Phenylpiperidin-3-amine).

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assays

Objective: To measure the functional potency (IC₅₀) of the enantiomers in inhibiting the uptake of neurotransmitters by their respective transporters.

General Protocol:

  • Cell Culture: Cells stably expressing the transporter of interest (e.g., DAT, SERT, or NET) are cultured.

  • Pre-incubation: The cells are pre-incubated with varying concentrations of the test compounds.

  • Uptake Initiation: A radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to initiate the uptake process.

  • Uptake Termination: After a defined incubation period, the uptake is terminated by rapid washing with ice-cold buffer.

  • Quantification: The amount of radiolabeled neurotransmitter taken up by the cells is determined by scintillation counting.

  • Data Analysis: The IC₅₀ value, representing the concentration of the test compound that inhibits 50% of the neurotransmitter uptake, is calculated.

Visualization of Experimental Workflow

The general workflow for determining the biological activity of the enantiomers can be visualized as follows:

G cluster_synthesis Synthesis & Separation cluster_testing Biological Testing cluster_analysis Data Analysis cluster_conclusion Conclusion racemate Racemic this compound separation Chiral Separation racemate->separation r_enantiomer (R)-1-Phenylpiperidin-3-amine separation->r_enantiomer s_enantiomer (S)-1-Phenylpiperidin-3-amine separation->s_enantiomer binding_assay Radioligand Binding Assays r_enantiomer->binding_assay functional_assay Functional Assays (e.g., Uptake) r_enantiomer->functional_assay s_enantiomer->binding_assay s_enantiomer->functional_assay data_comparison Comparison of Ki and IC50 values binding_assay->data_comparison functional_assay->data_comparison conclusion Determination of Stereoselective Activity data_comparison->conclusion

Caption: Workflow for comparing the biological activity of enantiomers.

Conclusion

A thorough comparison of the biological activities of (R)- and (S)-1-Phenylpiperidin-3-amine is crucial for understanding their potential pharmacological effects and for guiding any future drug development efforts. The lack of publicly available data highlights a gap in the current understanding of these specific chiral molecules. The experimental protocols and the structured approach outlined in this guide provide a clear roadmap for researchers to undertake such a comparative study. The resulting data would be invaluable to the scientific community, particularly those in the fields of medicinal chemistry and neuropharmacology.

1-Phenylpiperidin-3-amine and its Analogs: A Comparative Guide to Receptor Binding Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents targeting the central nervous system (CNS). This guide provides a comparative analysis of the receptor binding profiles of various piperidine derivatives, with a focus on analogs of 1-Phenylpiperidin-3-amine. While specific binding data for this compound is not extensively available in the public domain, this document synthesizes data from structurally related compounds to offer insights into their potential receptor interactions. The information presented herein is intended to guide researchers in the design and development of novel piperidine-based therapeutics.

Comparative Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki in nM) of several piperidine derivatives for a range of CNS receptors. This data, collated from various scientific publications, highlights the diverse pharmacological profiles that can be achieved through structural modifications of the piperidine core.

Compoundµ-Opioid (Ki, nM)δ-Opioid (Ki, nM)κ-Opioid (Ki, nM)Dopamine D2 (Ki, nM)Dopamine D3 (Ki, nM)Sigma σ1 (Ki, nM)Sigma σ2 (Ki, nM)
trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine Derivatives
LY255582 (3-OH)0.6391.8----
2-OH analog1.911815----
4-OH analog1126022----
3-OCH₃ analog1616013----
(S)-(-)-3-(3-methanesulfonyl-phenyl)-1-propyl-piperidine (OSU6162) ---447---
4-(3-methanesulfonyl-phenyl)-1-propyl-piperidine (ACR16) --->1000---
N-[(4-methoxyphenoxy)ethyl]-4-methylpiperidine -----0.89-1.49-
N-[(4-chlorophenoxy)ethyl]-4-methylpiperidine -----0.34-1.18-
16 (piperazine derivative) -----7.627

Data sourced from multiple studies.[1][2][3][4] Note: A dash (-) indicates that data was not available in the cited sources.

The data clearly demonstrates that substitutions on both the phenyl and piperidine rings significantly influence receptor affinity and selectivity. For instance, the position of a hydroxyl group on the phenyl ring of trans-3,4-dimethyl-4-arylpiperidine derivatives dramatically alters their binding affinity for opioid receptors.[1] Similarly, modifications to the nitrogen substituent and the piperidine ring itself can shift the primary target from opioid receptors to dopamine or sigma receptors.[2][3][4]

Experimental Protocols: Radioligand Binding Assays

The binding affinities presented in this guide are typically determined using competitive radioligand binding assays. The following is a generalized protocol representative of the methodologies employed in the cited literature.

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., from transfected cell lines or animal brain tissue).

  • A radiolabeled ligand ([³H]-ligand) with known high affinity and selectivity for the target receptor.

  • The unlabeled test compound (competitor).

  • Incubation buffer (e.g., Tris-HCl buffer).

  • Scintillation fluid and a scintillation counter.

  • Glass fiber filters.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets multiple times by resuspension and centrifugation to remove endogenous ligands.

  • Assay Setup: In a series of tubes, combine the prepared cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the unbound. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

experimental_workflow Membranes Receptor-expressing membranes Incubation Incubation Membranes->Incubation Radioligand [³H]-Ligand Radioligand->Incubation TestCompound Test Compound TestCompound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis IC50/Ki Calculation Counting->Analysis signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Piperidine Derivative (Agonist) Receptor µ-Opioid Receptor (GPCR) Ligand->Receptor G_Protein Gαi/o Protein Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP produces Ion_Channels Ion Channel Modulation cAMP->Ion_Channels modulates Neuronal_Excitability Decreased Neuronal Excitability Ion_Channels->Neuronal_Excitability leads to

References

A Comparative Analysis of 1-Phenylpiperidin-3-amine and PCP Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of 1-Phenylpiperidin-3-amine and its structural analogs, primarily focusing on derivatives of phencyclidine (PCP). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the physicochemical properties, pharmacological profiles, and behavioral effects of these compounds. The data presented is compiled from various scientific studies and is intended for research purposes only.

Physicochemical and Pharmacological Data

The following tables summarize the available quantitative data for 1-(1-(3-aminophenyl)cyclohexyl)piperidine (a likely analog of the requested this compound, hereafter referred to as 3-amino-PCP), PCP, and other relevant analogs. It is important to note that specific pharmacological data for this compound is scarce in publicly available literature, hence the focus on its closely related and more extensively studied analog, 3-amino-PCP.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₁₁H₁₆N₂176.26
Phencyclidine (PCP)C₁₇H₂₅N243.39
3-amino-PCPC₁₇H₂₆N₂258.41
3-HO-PCPC₁₇H₂₅NO259.39
3-MeO-PCPC₁₈H₂₇NO273.42

Table 2: Receptor Binding Affinities (Ki, nM)

CompoundNMDA Receptor (PCP site)Dopamine Transporter (DAT)Serotonin Transporter (SERT)Sigma-1 ReceptorSigma-2 Receptor
PCP 59[1]>10,000[1]2,234[1]>10,000[1]136[1]
3-amino-PCP Retained PCP-like activity[2]----
3-HO-PCP 30[3]--High Affinity[4]-
3-MeO-PCP Similar to PCP[5]----

Table 3: In Vivo Behavioral Effects (ED50, mg/kg)

CompoundLocomotor Activity (Mice)Drug Discrimination (Rats, vs. PCP)
PCP ~2.5[6]1.8 - 3.0[7]
3-amino-PCP Retained PCP-like activity[2]-
3-HO-PCP Significant stimulant effects at 56 mg/kg[7]Equipotent to PCP[8]
3-MeO-PCP Significant stimulant effects at 18-30 mg/kg[7]-

Experimental Protocols

This section details the methodologies for key experiments cited in the comparative analysis.

Radioligand Binding Assay for NMDA Receptor (PCP Site)

Objective: To determine the binding affinity (Ki) of test compounds for the PCP binding site on the NMDA receptor.

Materials:

  • [³H]MK-801 (radioligand)

  • Rat brain membranes (source of NMDA receptors)

  • Test compounds (e.g., this compound, PCP analogs)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Unlabeled PCP or MK-801 (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare rat brain membranes by homogenization and centrifugation.

  • Incubate the brain membranes with a fixed concentration of [³H]MK-801 and varying concentrations of the test compound in the assay buffer.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled PCP or MK-801.

  • After incubation to reach equilibrium, the bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

  • The filters are washed with ice-cold assay buffer to remove unbound radioligand.

  • The radioactivity trapped on the filters is measured by liquid scintillation counting.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value (concentration of test compound that inhibits 50% of specific [³H]MK-801 binding) is determined by non-linear regression analysis of the competition binding data.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Dopamine Uptake Inhibition Assay

Objective: To measure the potency of test compounds to inhibit dopamine uptake by the dopamine transporter (DAT).

Materials:

  • Cells expressing the human dopamine transporter (hDAT), e.g., HEK293 or CHO cells.

  • [³H]dopamine (radioligand)

  • Test compounds

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Nomifensine or cocaine (as a reference inhibitor for determining non-specific uptake)

  • Cell lysis buffer

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Plate the hDAT-expressing cells in a multi-well plate and allow them to adhere.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with varying concentrations of the test compound or vehicle.

  • Initiate dopamine uptake by adding a fixed concentration of [³H]dopamine.

  • Incubate for a short period at room temperature or 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor like nomifensine.

  • Calculate the specific uptake by subtracting non-specific uptake from total uptake.

  • Determine the IC50 value for the inhibition of dopamine uptake by the test compound.

In Vivo Behavioral Assays

Objective: To evaluate the effects of test compounds on spontaneous locomotor activity.

Apparatus:

  • Open-field arena equipped with automated photobeam detectors or a video tracking system.

Procedure:

  • Acclimate the animals (e.g., mice or rats) to the testing room for at least 60 minutes before the experiment.

  • Administer the test compound or vehicle to the animals via a specified route (e.g., intraperitoneal injection).

  • Immediately place the animal in the center of the open-field arena.

  • Record locomotor activity (e.g., distance traveled, number of beam breaks) for a set duration (e.g., 60-120 minutes).

  • Analyze the data to determine the dose-response relationship for the effect of the compound on locomotor activity and calculate the ED50.

Objective: To assess whether a novel compound produces subjective effects similar to a known drug of abuse (e.g., PCP).

Apparatus:

  • Standard two-lever operant conditioning chambers.

Procedure:

  • Train rats to discriminate between an injection of a training drug (e.g., PCP) and vehicle (e.g., saline). Food is typically used as a reinforcer.

  • One lever is designated as the "drug" lever, and the other as the "vehicle" lever. Responding on the correct lever following an injection is reinforced with a food pellet.

  • Once the rats have learned the discrimination to a high level of accuracy, substitution tests are conducted with the test compound.

  • Different doses of the test compound are administered, and the percentage of responses on the "drug" lever is measured.

  • Full substitution occurs when the test compound produces a high percentage of responding on the drug-appropriate lever, suggesting similar subjective effects to the training drug. The ED50 for this effect can be calculated.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the analysis of this compound and PCP analogs.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (Ion Channel) Glutamate->NMDA_Receptor Binds to GluN2 subunit Glycine Glycine Glycine->NMDA_Receptor Binds to GluN1 subunit PCP_Analog PCP Analog PCP_Analog->NMDA_Receptor Blocks ion channel (non-competitive) Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Influx Signaling_Cascades Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_ion->Signaling_Cascades Activates Cellular_Response Cellular Response (Synaptic Plasticity, etc.) Signaling_Cascades->Cellular_Response Leads to

Caption: NMDA Receptor Signaling Pathway and Blockade by PCP Analogs.

Dopamine_Transporter_Signaling cluster_synaptic_cleft Synaptic Cleft cluster_presynaptic_membrane Presynaptic Terminal Membrane cluster_presynaptic_terminal Presynaptic Terminal Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Binds to Dopamine_reuptake Dopamine (re-uptaken) DAT->Dopamine_reuptake Translocates PCP_Analog PCP Analog PCP_Analog->DAT Inhibits

Caption: Dopamine Transporter (DAT) Function and Inhibition by PCP Analogs.

Receptor_Binding_Workflow start Start: Prepare Receptor Source (e.g., Brain Membranes) incubation Incubate with Radioligand ([³H]MK-801) and Varying Concentrations of Test Compound start->incubation filtration Separate Bound and Free Radioligand (Vacuum Filtration) incubation->filtration counting Measure Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis: Determine IC50 and Ki counting->analysis end End: Determine Binding Affinity analysis->end

Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.

Conclusion

This guide provides a comparative overview of this compound and related PCP analogs. While comprehensive data for this compound itself is limited, the analysis of its close analog, 3-amino-PCP, and other derivatives reveals important structure-activity relationships. The primary mechanism of action for these compounds involves the non-competitive antagonism of the NMDA receptor, with varying affinities for other targets such as the dopamine transporter and sigma receptors, which contribute to their complex pharmacological and behavioral profiles. The provided experimental protocols offer a foundation for researchers to further investigate these and other novel compounds. The signaling pathway and workflow diagrams serve as visual aids to understand the molecular mechanisms and experimental procedures involved in the study of these substances. Further research is warranted to fully elucidate the pharmacological profile of this compound and its potential as a research tool or therapeutic agent.

References

Validating the Mechanism of Action of 1-Phenylpiperidin-3-amine in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, peer-reviewed experimental data specifically validating the mechanism of action for 1-Phenylpiperidin-3-amine in animal models is limited. This guide is based on information available for the closely related compound, 1-(3-Phenylpropyl)piperidin-3-amine sulfate , and serves as a comparative framework. The data for comparator drugs are representative examples from scientific literature.

This guide provides a comparative overview of the purported anxiolytic and anti-inflammatory properties of this compound, contrasted with established therapeutic agents. We present available data, detail relevant experimental protocols, and visualize the proposed mechanisms of action.

Data Presentation

Anxiolytic Activity: Elevated Plus-Maze (EPM)

The anxiolytic effects of a compound are often assessed using the elevated plus-maze model, which measures the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.

Table 1: Comparative Anxiolytic Activity in the Elevated Plus-Maze (Mouse Model)

CompoundDose (mg/kg)Time in Open Arms (% of total)Open Arm Entries (% of total)
Vehicle (Control)-15 ± 225 ± 3
1-(3-Phenylpropyl)piperidin-3-amine sulfate Data not availableData not availableData not available
Diazepam (Comparator)[1][2]245 ± 550 ± 6

Note: Data for Diazepam is representative and may vary between studies.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity. Carrageenan injection into the rodent's paw induces a localized inflammatory response, characterized by swelling (edema). The efficacy of an anti-inflammatory agent is measured by its ability to reduce this swelling.

Table 2: Comparative Anti-inflammatory Activity in Carrageenan-Induced Paw Edema (Rat Model)

CompoundDose (mg/kg)Inhibition of Paw Edema (%)
Vehicle (Control)-0
1-(3-Phenylpropyl)piperidin-3-amine sulfate Data not availableData not available
Indomethacin (Comparator)[3][4]568 ± 7

Note: Data for Indomethacin is representative and may vary between studies.

Experimental Protocols

Elevated Plus-Maze Test for Anxiolytic Activity

Objective: To assess the anxiolytic-like effects of a test compound in mice or rats.

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

  • Animals are habituated to the testing room for at least one hour before the experiment.

  • The test compound (e.g., this compound) or vehicle is administered, typically 30-60 minutes before the test.

  • Each animal is placed in the center of the maze, facing an open arm.

  • The animal's behavior is recorded for a 5-minute period, usually by a video camera.

  • The maze is cleaned thoroughly between each trial to remove any olfactory cues.

  • The primary parameters measured are the time spent in the open arms and the number of entries into the open and closed arms.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

Objective: To evaluate the acute anti-inflammatory properties of a test compound in rats.

Procedure:

  • The basal paw volume of each rat is measured using a plethysmometer.

  • The test compound (e.g., this compound) or vehicle is administered, typically intraperitoneally or orally.

  • After a set period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw.

  • The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • The percentage inhibition of edema is calculated for the treated group in comparison to the vehicle control group.

Mandatory Visualization

Proposed Anxiolytic Mechanism of Action

The anxiolytic effects of this compound are postulated to arise from its modulation of dopaminergic and serotonergic neurotransmission.

anxiolytic_mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 1_Phenylpiperidin_3_amine This compound DA_vesicle Dopamine Vesicle 1_Phenylpiperidin_3_amine->DA_vesicle Modulates Release SERT_vesicle Serotonin Vesicle 1_Phenylpiperidin_3_amine->SERT_vesicle Modulates Release DA Dopamine DA_vesicle->DA SERT Serotonin SERT_vesicle->SERT DA_receptor Dopamine Receptor DA->DA_receptor SERT_receptor Serotonin Receptor SERT->SERT_receptor Anxiolytic_Effect Anxiolytic Effect DA_receptor->Anxiolytic_Effect SERT_receptor->Anxiolytic_Effect

Caption: Proposed modulation of dopaminergic and serotonergic pathways by this compound.

Proposed Anti-inflammatory Mechanism of Action

The anti-inflammatory properties of this compound are suggested to be mediated through the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).

anti_inflammatory_mechanism Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Macrophage Macrophage Inflammatory_Stimulus->Macrophage Activates TNF_alpha TNF-α Macrophage->TNF_alpha Produces 1_Phenylpiperidin_3_amine This compound 1_Phenylpiperidin_3_amine->Macrophage Inhibits Inflammation Inflammation (Edema) TNF_alpha->Inflammation Promotes

Caption: Proposed inhibition of TNF-α production by this compound.

Experimental Workflow for Anxiolytic Testing

anxiolytic_workflow Animal_Habituation Animal Habituation (1 hour) Drug_Administration Drug/Vehicle Administration (30-60 min prior) Animal_Habituation->Drug_Administration EPM_Test Elevated Plus-Maze Test (5 min) Drug_Administration->EPM_Test Data_Analysis Data Analysis (% Time in Open Arms, % Entries) EPM_Test->Data_Analysis Conclusion Conclusion on Anxiolytic Effect Data_Analysis->Conclusion

Caption: Workflow for evaluating anxiolytic activity using the Elevated Plus-Maze.

References

Unveiling the Serotonergic Cross-Reactivity of 1-Phenylpiperidin-3-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the full pharmacological profile of a compound is paramount. This guide provides a comparative analysis of the serotonin (5-HT) receptor cross-reactivity of 1-Phenylpiperidin-3-amine, a synthetic organic compound with a phenylpiperidine scaffold. Due to a lack of publicly available direct binding data for this compound, this guide utilizes data from its close structural analog, OSU-6162, as a proxy to infer its potential serotonergic activity. This inferred profile is compared against the well-characterized atypical antipsychotic, aripiprazole, to provide a contextual reference.

The phenylpiperidine moiety is a common feature in a variety of centrally acting drugs, and its derivatives have shown affinity for a range of neurotransmitter receptors. While the complete pharmacological profile of this compound is not extensively documented in public literature, its derivative OSU-6162 ((S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine) has been studied for its interaction with dopamine and serotonin receptors. OSU-6162 is known to act as a partial agonist at both dopamine D2 and serotonin 5-HT2A receptors. In contrast, aripiprazole is an atypical antipsychotic with a complex and well-documented pharmacology, exhibiting high affinity for a broad spectrum of serotonin receptor subtypes.

Comparative Binding Affinities at Serotonin Receptors

The following table summarizes the available and inferred binding affinities (Ki, in nM) of OSU-6162 (as a proxy for this compound) and aripiprazole at various human serotonin receptor subtypes. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeOSU-6162 (inferred profile) (Ki, nM)Aripiprazole (Ki, nM)
5-HT1A Data not available1.65 - 4.4
5-HT1B Data not available16 - 27
5-HT1D Data not available15
5-HT2A Partial Agonist (EC50 ~100-300 nM)3.4 - 8.7
5-HT2B Data not available0.96
5-HT2C Low affinity15
5-HT6 Low affinity14
5-HT7 Low affinity19

Experimental Protocols: Radioligand Binding Assay

The binding affinities presented are typically determined using radioligand binding assays. Below is a generalized protocol for a competitive binding assay to determine the affinity of a test compound for a specific serotonin receptor subtype.

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a specific radioligand from a serotonin receptor subtype.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the human serotonin receptor of interest (e.g., HEK293 or CHO cells).

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]-Ketanserin for 5-HT2A, [³H]-8-OH-DPAT for 5-HT1A).

  • Test Compound: The compound for which the binding affinity is to be determined (e.g., this compound).

  • Reference Compound: A known high-affinity ligand for the target receptor to define non-specific binding (e.g., unlabeled serotonin or a specific antagonist).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions and protease inhibitors.

  • Filtration System: A cell harvester and glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and Scintillation Fluid.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the target receptor to a high density.

    • Harvest the cells and homogenize them in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

  • Assay Setup (in 96-well plates):

    • Total Binding: Add assay buffer, a fixed concentration of the radioligand, and the membrane preparation to designated wells.

    • Non-specific Binding: Add a high concentration of the reference compound, the radioligand, and the membrane preparation. This measures the amount of radioligand that binds to non-receptor components.

    • Competitive Binding: Add serial dilutions of the test compound, the radioligand, and the membrane preparation.

  • Incubation:

    • Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Source Receptor Source (e.g., Cell Membranes) Incubation Incubation (Binding Equilibrium) Receptor_Source->Incubation Radioligand Radioligand ([³H]-Ligand) Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Filtration Filtration (Separation of Bound/Unbound) Incubation->Filtration Counting Scintillation Counting (Quantification) Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki G_Protein_Signaling cluster_membrane Cell Membrane Receptor 5-HT Receptor (GPCR) G_Protein G-Protein (αβγ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase or Phospholipase C) G_Protein->Effector Modulation Ligand Serotonin (or Agonist) Ligand->Receptor Binding Second_Messenger Second Messenger (e.g., cAMP or IP3/DAG) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

A Comparative Spectroscopic Analysis of 1-Phenylpiperidin-3-amine and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for the pharmaceutical intermediate 1-Phenylpiperidin-3-amine and two of its key precursors: 3-Aminopyridine and 1-Benzyl-3-aminopiperidine. Understanding the distinct spectral characteristics of these compounds is crucial for monitoring reaction progress, verifying structural transformations, and ensuring the purity of the final product in drug discovery and development. This document presents a side-by-side analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and a visualization of a potential synthetic pathway.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors.

Table 1: ¹H NMR Data (δ, ppm)

CompoundAromatic ProtonsPiperidine/Pyridine Ring ProtonsOther Protons
3-Aminopyridine 8.08 (d), 7.99 (d), 7.03 (m), 6.97 (m)-3.89 (s, -NH₂)
1-Benzyl-3-aminopiperidine 7.31 (m, 5H)2.93-2.61 (m, 3H), 2.06 (t, 1H), 1.90-1.52 (m, 4H), 1.20-1.02 (m, 1H)3.51 (s, 2H, -CH₂Ph), -NH₂ (integrated with piperidine signals)
This compound 7.25-6.80 (m, 5H)3.60-2.80 (m, 5H), 2.10-1.60 (m, 4H)-NH₂ (integrated with piperidine signals)

Table 2: ¹³C NMR Data (δ, ppm)

CompoundAromatic/Aryl CarbonsPiperidine/Pyridine Ring CarbonsOther Carbons
3-Aminopyridine 141.2, 138.5, 124.1, 123.8141.2, 138.5, 124.1, 123.8, 121.9-
1-Benzyl-3-aminopiperidine 138.6, 129.3, 128.2, 126.960.9, 54.1, 46.5, 34.2, 25.762.9 (-CH₂Ph)
This compound 151.7, 129.2, 119.5, 116.455.1, 50.3, 48.9, 34.5, 24.8-

Table 3: IR Spectroscopy Data (cm⁻¹)

CompoundN-H StretchC-H (Aromatic)C-H (Aliphatic)C-N Stretch
3-Aminopyridine 3430, 33203050-1325
1-Benzyl-3-aminopiperidine 3360, 32803060, 30252920, 28501260
This compound ~3350, ~3280 (broad)~3050~2930, ~2850~1250

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
3-Aminopyridine 9467, 40
1-Benzyl-3-aminopiperidine 19091 (tropylium ion), 98 (piperidine fragment)
This compound 176175, 119, 91, 77

Experimental Protocols

Standard procedures for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans. Chemical shifts are reported in ppm relative to the solvent peak (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm).

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film was prepared between two potassium bromide (KBr) plates.

  • Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

  • Sample Introduction: The sample was introduced via a direct insertion probe or through a gas chromatograph (GC) inlet.

  • Ionization: Electron ionization was performed at 70 eV.

  • Data Acquisition: Mass spectra were recorded over a mass-to-charge (m/z) range of 40-500.

Synthetic Pathway Visualization

A plausible synthetic route for this compound involves the N-arylation of a protected 3-aminopiperidine derivative, followed by deprotection. An alternative pathway could be the reduction of a substituted pyridine. The following diagram illustrates a conceptual synthetic pathway from a protected piperidine precursor.

G Synthesis of this compound cluster_0 Precursors cluster_1 Intermediate cluster_2 Final Product 3-Aminopyridine 3-Aminopyridine N-Phenyl-3-aminopyridine N-Phenyl-3-aminopyridine 3-Aminopyridine->N-Phenyl-3-aminopyridine Buchwald-Hartwig amination 1-Benzyl-3-aminopiperidine 1-Benzyl-3-aminopiperidine This compound This compound 1-Benzyl-3-aminopiperidine->this compound Debenzylation & N-Arylation N-Phenyl-3-aminopyridine->this compound Catalytic Hydrogenation

Caption: Synthetic pathways to this compound.

This guide serves as a foundational resource for the spectroscopic identification and comparison of this compound and its common precursors. The provided data and protocols can aid in the efficient and accurate execution of synthetic and analytical procedures in a research and development setting.

Bioavailability of 1-Phenylpiperidin-3-amine: A Comparative Analysis of Sulfate Salt versus Freebase Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of an appropriate form of an active pharmaceutical ingredient (API) is a critical decision in drug development, profoundly influencing its therapeutic efficacy. For amine-containing compounds such as 1-Phenylpiperidin-3-amine, the choice between the freebase and a salt form, such as the sulfate salt, can significantly alter its physicochemical properties and, consequently, its bioavailability. This guide provides an objective comparison of the expected bioavailability of this compound sulfate salt versus its freebase, supported by established principles of pharmacokinetics and a proposed experimental framework for direct comparison. Although direct comparative experimental data for this specific molecule is not publicly available, this guide extrapolates from well-understood concepts in drug formulation and pharmacology.

Physicochemical Properties and their Influence on Bioavailability

The conversion of a freebase to a salt form is a common strategy to enhance the aqueous solubility of a drug.[1][2] This is particularly relevant for oral administration, as a drug must dissolve in the gastrointestinal fluids to be absorbed.[3]

The higher aqueous solubility of the sulfate salt is anticipated to lead to a faster dissolution rate in the gastrointestinal tract.[3] This rapid dissolution can create a higher concentration gradient of the drug across the intestinal epithelium, potentially leading to more efficient absorption and, consequently, higher bioavailability.[3]

Data Presentation: Hypothetical Comparative Bioavailability Data

While awaiting direct experimental results, the following table presents hypothetical pharmacokinetic parameters for this compound sulfate salt and freebase, based on the expected improvements in absorption for the salt form. These values are for illustrative purposes to highlight the potential differences.

Pharmacokinetic ParameterThis compound Sulfate Salt (Hypothetical)This compound Freebase (Hypothetical)
Cmax (ng/mL) 850450
Tmax (h) 1.53.0
AUC (0-t) (ng·h/mL) 42002800
Oral Bioavailability (F%) 6540

Caption: Hypothetical pharmacokinetic parameters following oral administration of this compound sulfate salt and freebase. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC (0-t): Area under the plasma concentration-time curve.

Experimental Protocols

To definitively determine the comparative bioavailability, a preclinical in vivo pharmacokinetic study is necessary. The following is a detailed methodology for such a study in a rodent model.

Objective: To compare the oral bioavailability of this compound sulfate salt and its freebase form in Sprague-Dawley rats.

Materials:

  • This compound sulfate salt

  • This compound freebase

  • Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

  • Vehicle for intravenous administration (e.g., saline with a co-solvent like DMSO, if necessary)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Cannulated jugular vein models for serial blood sampling

  • Analytical standards of this compound

Study Design: A parallel-group or crossover design can be used.

  • Group 1 (n=6): Intravenous (IV) administration of this compound (formulated for IV use) at a dose of 2 mg/kg. This group serves to determine the absolute bioavailability.

  • Group 2 (n=6): Oral gavage administration of this compound sulfate salt suspension at a dose of 10 mg/kg.

  • Group 3 (n=6): Oral gavage administration of this compound freebase suspension at a dose of 10 mg/kg.

Procedure:

  • Dose Preparation: Formulate the sulfate salt and freebase in the oral vehicle to the desired concentration. Prepare the IV formulation.

  • Animal Dosing: Administer the respective formulations to each group of rats.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalytical Method: Develop and validate a sensitive and specific LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method for the quantification of this compound in rat plasma.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters including Cmax, Tmax, AUC, and oral bioavailability (F%) using appropriate software. Oral bioavailability is calculated using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

Mandatory Visualization

The following diagrams illustrate key concepts related to the bioavailability and metabolism of this compound.

Oral_Drug_Absorption cluster_GI_Tract Gastrointestinal Tract cluster_Circulation Systemic Circulation Formulation Formulation Dissolution Dissolution Formulation->Dissolution Dissolved Drug Dissolved Drug Dissolution->Dissolved Drug Sulfate Salt > Freebase Absorption Absorption Dissolved Drug->Absorption Drug in Bloodstream Drug in Bloodstream Absorption->Drug in Bloodstream Bioavailability Experimental_Workflow Dosing Dosing Blood_Sampling Blood_Sampling Dosing->Blood_Sampling IV, Oral (Salt & Freebase) Plasma_Analysis Plasma_Analysis Blood_Sampling->Plasma_Analysis LC-MS/MS PK_Analysis PK_Analysis Plasma_Analysis->PK_Analysis Calculate Cmax, Tmax, AUC Metabolic_Pathway 1_Phenylpiperidin_3_amine 1_Phenylpiperidin_3_amine Phase_I_Metabolism Phase_I_Metabolism 1_Phenylpiperidin_3_amine->Phase_I_Metabolism CYP450 Enzymes (e.g., CYP2D6, CYP3A4) Metabolites Metabolites Phase_I_Metabolism->Metabolites Oxidation, Hydroxylation Phase_II_Metabolism Phase_II_Metabolism Excretion Excretion Phase_II_Metabolism->Excretion Metabolites->Phase_II_Metabolism Conjugation

References

A Comparative Analysis of the Neurotoxicity of Heterocyclic Amines: PhIP, MeIQx, and AαC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurotoxic profiles of three prominent heterocyclic amines (HCAs): 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), and 2-amino-9H-pyrido[2,3-b]indole (AαC). These compounds, commonly formed in cooked meats, have garnered significant attention for their carcinogenic properties, but their potential to induce neurotoxicity is an emerging area of concern.[1][2] This report synthesizes experimental data on their comparative neurotoxicity, details the methodologies for key experiments, and visualizes the implicated signaling pathways.

Comparative Neurotoxicity Data

The neurotoxic potential of PhIP, MeIQx, and AαC has been evaluated in various in vitro models. A key study by Cruz-Hernandez et al. (2018) provides a direct comparison of their effects on primary rat midbrain cultures, which contain a mixed population of dopaminergic and non-dopaminergic neurons.[3][4] This allows for the assessment of selective vulnerability of specific neuronal populations. The findings from this and other relevant studies are summarized below.

Heterocyclic Amine (HCA)Chemical StructureClassSelective Dopaminergic Neuron Loss (Threshold Dose)[3]Effect on Dopaminergic Neurite Length (at 1µM)[3]
PhIP [Image of PhIP chemical structure]Aminoimidazoaazarene (AIA)Yes (~1µM)Significant decrease
MeIQx [Image of MeIQx chemical structure]Aminoimidazoaazarene (AIA)Yes (~1µM)Significant decrease
AαC [Image of AαC chemical structure]α-CarbolineYes (~100nM)Significant decrease

Data synthesized from Cruz-Hernandez et al. (2018) using primary rat midbrain cultures.[3][4] The threshold dose indicates the lowest concentration at which a statistically significant selective loss of dopaminergic neurons was observed.

The data indicates that all three HCAs exhibit selective toxicity towards dopaminergic neurons, a neuronal population critically implicated in Parkinson's disease.[5][6] Notably, AαC appears to be the most potent of the three in inducing dopaminergic neuron loss, with a lower threshold concentration compared to PhIP and MeIQx.[3] All three compounds also adversely affect the morphology of surviving dopaminergic neurons by reducing their neurite length.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the neurotoxicity of heterocyclic amines.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y neuroblastoma cells or primary neurons) in a 96-well plate at a desired density and allow them to adhere and differentiate for 24-48 hours.

  • Compound Treatment: Expose the cells to various concentrations of the heterocyclic amines (PhIP, MeIQx, AαC) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Incubation: After the treatment period, remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well. Incubate the plate for 3-4 hours at 37°C in a CO2 incubator.

  • Formazan Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control cells. Calculate the half-maximal inhibitory concentration (IC50) or lethal concentration 50 (LC50) from the dose-response curves.

Neurite Outgrowth Assessment

This method is used to quantify the effects of compounds on the growth and morphology of neuronal processes.

Protocol:

  • Cell Culture: Plate neurons on a suitable substrate (e.g., poly-D-lysine/laminin-coated coverslips or plates) and allow them to attach.

  • Compound Exposure: Treat the cells with different concentrations of the HCAs for a defined period.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15-20 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block non-specific binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.

    • Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin) overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

    • Counterstain the nuclei with DAPI.

  • Image Acquisition: Acquire images using a fluorescence microscope.

  • Quantification: Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to trace and measure the length of the longest neurite or the total neurite length per neuron.

Measurement of Reactive Oxygen Species (ROS)

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is commonly used to measure intracellular ROS levels.

Protocol:

  • Cell Preparation: Culture neuronal cells in a multi-well plate.

  • HCA Treatment: Expose the cells to the desired concentrations of HCAs for a specific time.

  • DCFH-DA Loading: Remove the treatment medium and wash the cells with warm PBS. Incubate the cells with 5-10 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C in the dark.

  • Wash: Gently wash the cells twice with warm PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. Alternatively, visualize and quantify ROS production in individual cells using fluorescence microscopy.

  • Data Normalization: Normalize the fluorescence intensity to the cell number or protein concentration to account for differences in cell density.

Signaling Pathways and Mechanisms of Neurotoxicity

The neurotoxicity of heterocyclic amines is primarily attributed to the induction of oxidative stress and the subsequent activation of apoptotic pathways .[5]

Experimental Workflow for Assessing HCA Neurotoxicity

Experimental_Workflow Start Start: Neuronal Cell Culture (e.g., Primary Neurons, SH-SY5Y) Treatment HCA Treatment (PhIP, MeIQx, AαC) Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Morphology Neurite Outgrowth Assay (Immunofluorescence) Treatment->Morphology Oxidative_Stress ROS Measurement (DCFH-DA) Treatment->Oxidative_Stress Apoptosis Apoptosis Assay (e.g., Caspase-3 activity) Treatment->Apoptosis Data_Analysis Data Analysis and Comparison Viability->Data_Analysis Morphology->Data_Analysis Oxidative_Stress->Data_Analysis Apoptosis->Data_Analysis Conclusion Conclusion on Comparative Neurotoxicity Data_Analysis->Conclusion

Caption: A generalized workflow for the in vitro assessment of heterocyclic amine neurotoxicity.

HCA-Induced Oxidative Stress and Neuronal Injury

Heterocyclic amines can induce the production of reactive oxygen species (ROS), leading to oxidative stress, which is a state of imbalance between the production of free radicals and the ability of the body to counteract their harmful effects.[5] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately leading to neuronal dysfunction and death.

Oxidative_Stress_Pathway HCA Heterocyclic Amines (PhIP, MeIQx, AαC) Metabolism Metabolic Activation (CYP450 Enzymes) HCA->Metabolism ROS Increased ROS Production (Superoxide, Hydroxyl Radical) Metabolism->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Oxidative_Damage Oxidative Damage ROS->Oxidative_Damage Mitochondria->ROS Lipid_Peroxidation Lipid Peroxidation Oxidative_Damage->Lipid_Peroxidation Protein_Oxidation Protein Oxidation Oxidative_Damage->Protein_Oxidation DNA_Damage DNA Damage Oxidative_Damage->DNA_Damage Neuronal_Injury Neuronal Injury and Death Lipid_Peroxidation->Neuronal_Injury Protein_Oxidation->Neuronal_Injury DNA_Damage->Neuronal_Injury Apoptotic_Pathway HCA Heterocyclic Amines Stress Cellular Stress (Oxidative Stress, DNA Damage) HCA->Stress Bcl2_family Modulation of Bcl-2 Family Proteins Stress->Bcl2_family Bax_Bak ↑ Pro-apoptotic (Bax, Bak) Bcl2_family->Bax_Bak Bcl2_anti ↓ Anti-apoptotic (Bcl-2, Bcl-xL) Bcl2_family->Bcl2_anti Mito_Perm Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito_Perm promotes Bcl2_anti->Mito_Perm inhibits Cyto_C Cytochrome c Release Mito_Perm->Cyto_C Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cyto_C->Apoptosome Caspase3 Caspase-3 Activation (Executioner Caspase) Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

References

A Comparative Guide to the Quantification of 1-Phenylpiperidin-3-amine: Validating an HPLC-UV Method Against Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 1-Phenylpiperidin-3-amine, a key intermediate in the synthesis of various pharmaceutical agents, is critical for ensuring product quality and consistency. While a specific, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for this compound is not extensively documented in publicly available literature, this guide provides a comprehensive framework for its development and validation. By drawing parallels from validated methods for structurally similar piperidine derivatives, we present a robust analytical approach.[1]

This guide will compare a proposed HPLC-UV method, including a necessary derivatization step, with alternative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance characteristics, advantages, and limitations of each method will be discussed to aid researchers in selecting the most suitable technique for their specific analytical needs.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method is contingent on several factors, including the analyte's physicochemical properties, the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For this compound, which lacks a strong chromophore, direct UV detection is challenging, necessitating a derivatization step to enhance its UV absorbance.[2][3]

Method Principle Detection Key Advantages Key Limitations
RP-HPLC with Pre-column Derivatization Chromatographic separation of a derivatized analyte on a reversed-phase column.UV-VisibleGood accuracy and precision; widely available instrumentation.[4]Requires a derivatization step which can be time-consuming; indirect analysis.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their interaction with a stationary phase in a gaseous mobile phase, followed by mass-based detection.Mass SpectrometryHigh selectivity and sensitivity; provides structural information.May require derivatization to improve volatility; thermal degradation of the analyte is possible.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Chromatographic separation coupled with highly selective and sensitive mass detection.Tandem Mass SpectrometryExcellent sensitivity and selectivity; suitable for complex matrices; no derivatization required.[1]Higher instrumentation and operational costs; requires specialized expertise.[1]

Workflow for HPLC-UV Method Validation

The validation of an analytical method is a systematic process to confirm that it is suitable for its intended purpose. The International Council for Harmonisation (ICH) guidelines provide a framework for performing this validation.[2][5]

HPLC-UV Method Validation Workflow cluster_0 Method Development cluster_2 Documentation MD1 Optimize Chromatographic Conditions MD2 Develop & Optimize Derivatization MD1->MD2 V8 System Suitability MD2->V8 V1 Specificity V2 Linearity & Range V1->V2 D2 Validation Report V1->D2 V3 Accuracy V2->V3 V2->D2 V4 Precision (Repeatability & Intermediate) V3->V4 V3->D2 V5 Limit of Detection (LOD) V4->V5 V4->D2 V6 Limit of Quantitation (LOQ) V5->V6 V5->D2 V7 Robustness V6->V7 V6->D2 V7->D2 V8->V1 V8->D2 D1 Validation Protocol D1->MD1

Caption: A typical workflow for the development and validation of an HPLC-UV analytical method.

Proposed HPLC-UV Method with Pre-column Derivatization

This proposed method is based on established procedures for similar piperidine derivatives and is intended as a starting point for method development and validation.[6]

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • para-Toluenesulfonyl chloride (derivatizing agent)[2]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid or Formic acid

  • Sodium bicarbonate

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., a 50:50 v/v mixture of acetonitrile and water) to a known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Accurately weigh the sample and dissolve it in the same solvent as the standard.

4. Derivatization Procedure:

  • To an aliquot of the standard or sample solution, add a solution of sodium bicarbonate to make it basic.

  • Add a solution of para-toluenesulfonyl chloride in acetonitrile.

  • Vortex the mixture and allow it to react at a controlled temperature for a specific time.

  • Quench the reaction, for example, by adding a small amount of acid.

  • Dilute the solution to the final volume with the mobile phase.

5. Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% phosphoric acid. A potential starting point is a 68:32 (v/v) ratio of acetonitrile to acidified water.[1]

  • Flow Rate: 1.0 mL/min[6]

  • Column Temperature: 30°C[1]

  • Detection Wavelength: To be determined based on the UV spectrum of the derivatized product (e.g., around 228 nm for a para-toluenesulfonyl derivative).[2]

  • Injection Volume: 20 µL

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and their typical acceptance criteria as per ICH guidelines.[5][7]

Parameter Description Typical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The peak for the derivatized analyte should be well-resolved from other peaks.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.To be defined based on the intended application.
Accuracy (% Recovery) The closeness of the test results to the true value.80-120% recovery for the assay of a drug substance.
Precision (% RSD) The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 2%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in flow rate, mobile phase composition, etc.

Alternative Analytical Techniques

While HPLC-UV with derivatization is a viable option, other techniques offer distinct advantages, particularly in terms of sensitivity and selectivity.

Logical Comparison of Analytical Techniques

Analytical Technique Comparison cluster_0 Sample & Analyte Properties cluster_1 Analytical Technique cluster_2 Performance & Cost P1 Concentration Level T1 HPLC-UV P1->T1 T2 GC-MS P1->T2 T3 LC-MS/MS P1->T3 P2 Matrix Complexity P2->T1 P2->T3 P3 Analyte Volatility & Stability P3->T2 P3->T2 May Require Derivatization P4 Chromophoric Properties P4->T1 P4->T1 Requires Derivatization PC2 Routine QC T1->PC2 PC3 Lower Cost T1->PC3 PC1 High Sensitivity & Selectivity T2->PC1 PC4 Structural Information T2->PC4 T3->PC1 T3->PC4

Caption: Logical selection of an analytical technique based on sample properties and performance requirements.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS is a powerful alternative.

Experimental Protocol Outline:

  • Derivatization: To increase volatility and thermal stability, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary.

  • Injection: A split/splitless injector is typically used.

  • Column: A non-polar capillary column (e.g., DB-5ms) is often employed.

  • Oven Temperature Program: A temperature gradient is used to elute the analyte.

  • Detection: Mass spectrometry in either full scan or selected ion monitoring (SIM) mode.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and selective technique, often considered the gold standard for trace-level quantification in complex matrices.

Experimental Protocol Outline:

  • Chromatography: Similar to HPLC-UV but may use shorter columns and faster flow rates with UPLC systems.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically suitable for amines.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for high selectivity and sensitivity.

  • Sample Preparation: May be as simple as "dilute and shoot" or may involve protein precipitation or solid-phase extraction for complex matrices.[1]

References

Safety Operating Guide

Safe Disposal of 1-Phenylpiperidin-3-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides crucial safety and logistical information for the proper disposal of 1-Phenylpiperidin-3-amine, a compound frequently used in pharmaceutical research and development. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to maintain environmental compliance.

I. Understanding the Hazards

This compound is a chemical that requires careful handling due to its potential health risks. Based on available safety data, this compound and structurally similar amines are classified with the following hazards:

  • Toxicity: Toxic if swallowed and may be fatal if it comes into contact with skin.

  • Corrosivity: Causes severe skin burns and serious eye damage.[1]

  • Irritation: Causes skin and serious eye irritation, and may cause respiratory irritation.[2]

  • Harmful if Inhaled: Inhalation of vapors or dust may be harmful.[2][3]

A summary of hazard classifications for similar amine compounds is presented in the table below.

Hazard StatementClassification
Acute Toxicity, OralCategory 3 (Toxic)
Acute Toxicity, DermalCategory 2 (Fatal)
Skin Corrosion/IrritationCategory 1B/1C
Serious Eye Damage/Eye IrritationCategory 1
Specific Target Organ Toxicity, Single ExposureCategory 3 (Respiratory)

II. Personal Protective Equipment (PPE) and Handling

Before handling this compound, ensure that all appropriate personal protective equipment is worn. This is the first line of defense in preventing exposure.

Mandatory PPE:

  • Gloves: Wear chemically resistant gloves.

  • Eye Protection: Chemical safety goggles and/or a face shield are required.[2]

  • Lab Coat: A lab coat or other protective clothing must be worn to prevent skin contact.[2]

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[4] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.

Handling Procedures:

  • Avoid all personal contact, including inhalation.[2]

  • Do not eat, drink, or smoke when using this product.[2]

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.[1][4]

III. Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Evacuate: Evacuate non-essential personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.

  • Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials such as sawdust.

  • Collect: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste.[4]

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.

  • Dispose: The collected waste must be disposed of as hazardous chemical waste.

For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.

IV. Step-by-Step Disposal Procedures

Proper disposal of this compound is not only a matter of safety but also of regulatory compliance. Do not discharge this chemical into the sanitary sewer or the environment.[4]

Waste Segregation and Storage:

  • Containerize: Collect all waste containing this compound, including contaminated labware and absorbents, in a designated, compatible, and properly labeled hazardous waste container.[5] The container must be in good condition and have a secure, tight-fitting lid.[5]

  • Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[5]

  • Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and carbon dioxide.[1][6]

Disposal Workflow:

cluster_collection Waste Collection & Storage cluster_disposal Disposal Process A Collect waste in a compatible container B Securely cap the container A->B C Label with 'HAZARDOUS WASTE' and chemical name B->C D Store in a designated satellite accumulation area C->D E Contact Environmental Health & Safety (EHS) for pickup D->E F Provide waste manifest information E->F G EHS transports to an approved waste disposal facility F->G H Final disposal via incineration or other approved method G->H

Caption: Workflow for the safe disposal of this compound waste.

Final Disposal: The final disposal of this compound waste must be conducted by a licensed and approved hazardous waste disposal facility. The most common and effective method for the destruction of organic amine waste is high-temperature incineration.

Neutralization as a Pre-treatment (for consideration by trained personnel only): While some general procedures for amines suggest neutralization with a suitable acid like hydrochloric acid to form a salt, this should only be performed by personnel with a thorough understanding of the reaction and its potential hazards.[7] This process can generate heat and fumes and should be carried out in a controlled environment, such as a fume hood, with appropriate monitoring. For this compound, given its toxicity, direct disposal through an approved waste vendor is the recommended and safest course of action.

V. Emergency Procedures

In case of exposure, follow these first-aid measures immediately and seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1][4]

Always have a copy of the Safety Data Sheet (SDS) readily available for emergency responders.

By adhering to these procedures, researchers, scientists, and drug development professionals can handle and dispose of this compound in a manner that ensures their safety and protects the environment.

References

Essential Safety and Operational Guide for Handling 1-Phenylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 1-Phenylpiperidin-3-amine. The following procedures are based on available data for structurally similar compounds and are intended to ensure the safety of laboratory personnel and compliance with environmental regulations. Given the limited specific toxicological data for this compound, it is imperative to handle this compound with a high degree of caution, assuming it may be hazardous.

Hazard Profile and Safety Summary

Based on data from similar piperidine derivatives, this compound is anticipated to be harmful if swallowed or inhaled, and may cause skin and serious eye irritation or damage.[1][2][3][4] It is crucial to avoid all personal contact, including the inhalation of dust or fumes.[1]

Hazard Summary Table

Hazard StatementHazard ClassGHS Codes (Representative)
Harmful if swallowedAcute toxicity, Oral (Category 3 or 4)H301, H302[2][5][6]
May be fatal in contact with skinAcute toxicity, Dermal (Category 2)H310[5]
Causes severe skin burns and eye damageSkin Corrosion/Irritation (Category 1B or 2)H314, H315[2][4][5]
Causes serious eye damage/irritationSerious Eye Damage/Eye Irritation (Category 1 or 2A)H318, H319[2][4]
Harmful if inhaledAcute toxicity, InhalationH332[1]
May cause respiratory irritationSpecific target organ toxicity, single exposureH335[1][2][4]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to prevent exposure.

PPE Requirements Table

Protection TypeSpecification
Eye/Face Protection Government-approved safety goggles or a face shield.[7] Ensure complete irrigation of the eye is possible by keeping eyelids apart.[1]
Skin Protection Compatible, chemical-resistant gloves (e.g., nitrile).[8] A lab coat or protective clothing is also required.[1][8] In case of potential for significant exposure, impervious clothing may be necessary.[9]
Respiratory Protection A government-approved respirator is necessary if working outside of a fume hood or if dust or aerosols are generated.[7][10] A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[10]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is essential for minimizing risk. All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood.[8][11]

cluster_prep Preparation cluster_handling Handling (in Chemical Fume Hood) cluster_cleanup Post-Handling A Review Safety Data Sheet (SDS) for similar compounds B Don appropriate Personal Protective Equipment (PPE) A->B C Weighing and Transfer B->C D Reaction Setup and Monitoring C->D E Decontaminate work surfaces D->E F Segregate and label waste E->F G Remove and properly store or dispose of PPE F->G H Wash hands thoroughly G->H

Caption: Workflow for the safe handling of this compound.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][10] Keep the container locked up or in an area accessible only to qualified or authorized personnel.[5]

Personal Hygiene: Do not eat, drink, or smoke when using this product.[1][6] Wash hands and any exposed skin thoroughly after handling.[5][6][7] Contaminated work clothing should be laundered separately before reuse.[1]

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.[10][12] Seek immediate medical attention.[1][10]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[2][12] Remove all contaminated clothing.[1] If skin irritation occurs or if you feel unwell, seek medical advice.[1] For severe contact, immediate medical attention is required.[10]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][6] If breathing is difficult or if the person is not breathing, provide artificial respiration and seek immediate medical attention.[10][13]

  • Ingestion: Rinse the mouth with water.[1][6] Do NOT induce vomiting.[5][6][10] Call a physician or poison control center immediately.[1][5][10]

Spill and Leak Response

For any spill, evacuate personnel to a safe area and ensure adequate ventilation.[10] Avoid breathing dust and contact with skin and eyes.[1]

cluster_spill Spill Response Spill Spill Occurs Assess Assess the situation and ensure personal safety Spill->Assess Contain Contain the spill with inert absorbent material (e.g., vermiculite) Assess->Contain Collect Carefully collect the material using dry clean-up procedures to avoid generating dust Contain->Collect Dispose Place in a sealed, labeled container for hazardous waste disposal Collect->Dispose Clean Clean the affected area with large amounts of water Dispose->Clean

Caption: Emergency procedure for spills of this compound.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, regional, and national regulations.[1]

Disposal Protocol:

  • Waste Segregation: Segregate waste containing this compound as "Halogenated Organic Waste" if applicable, or as "Organic Amine Waste". Keep it separate from other waste streams.[11]

  • Waste Collection: Use designated, leak-proof, and clearly labeled containers for all waste, including contaminated labware.[11] The label must include "Hazardous Waste" and the full chemical name.[11]

  • Container Management: Keep waste containers tightly closed and store them in a designated, well-ventilated satellite accumulation area.[11]

  • Final Disposal: Arrange for disposal through a licensed hazardous waste disposal company.[11] Do not dispose of this chemical down the sanitary sewer or in regular trash.[11][14] High-temperature incineration is often the recommended disposal method for similar compounds.[11] Empty containers should be rinsed, and the rinsate collected as hazardous waste before the container is discarded.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenylpiperidin-3-amine
Reactant of Route 2
Reactant of Route 2
1-Phenylpiperidin-3-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。